(3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE
説明
The exact mass of the compound 3,4-dihydro-2H-pyran-2-ylmethanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3,4-dihydro-2H-pyran-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-5-6-3-1-2-4-8-6/h2,4,6H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMHHVDXXHZGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4781-76-4 | |
| Record name | 3,4-Dihydro-2H-pyran-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4781-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyran,3-dihydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to (3,4-Dihydro-2H-pyran-2-yl)-methylamine: Synthesis, Characterization, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3,4-dihydro-2H-pyran-2-yl)-methylamine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document details its chemical structure, physicochemical properties, a plausible synthetic route with experimental protocols, and a discussion of its potential as a scaffold in medicinal chemistry.
Chemical Structure and Identification
This compound is a saturated heterocyclic compound featuring a dihydropyran ring substituted with a methylamine group at the 2-position.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (3,4-dihydro-2H-pyran-2-yl)methanamine[1] |
| CAS Number | 4781-76-4[1] |
| Molecular Formula | C₆H₁₁NO[1] |
| Molecular Weight | 113.16 g/mol [1] |
| SMILES | C1=CC(CO1)CN |
| InChI | InChI=1S/C6H11NO/c7-5-6-3-1-2-4-8-6/h3H,1-2,4-5,7H2[1] |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 2. Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound. While specific spectra for this compound are available in databases, a general description of expected spectroscopic features is provided below.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Expected to be a liquid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Expected to be soluble in organic solvents |
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the protons on the dihydropyran ring, including the olefinic protons, and the protons of the methylene and methylamine groups. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.
-
¹³C NMR: The spectrum would display distinct peaks for each of the six carbon atoms in the molecule, including the olefinic carbons, the carbons of the saturated portion of the ring, and the carbons of the methylamine substituent.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and vinyl groups, and the C-O-C stretching of the ether linkage in the pyran ring.
-
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 113.16). The fragmentation pattern would provide further structural information.
SpectraBase provides access to experimental NMR, FTIR, Raman, and MS spectra for 3,4-dihydro-2H-pyran-2-methylamine.
Synthesis of this compound
Synthesis of 3,4-Dihydro-2H-pyran-2-carbaldehyde
The aldehyde precursor can be synthesized from the commercially available 3,4-dihydro-2H-pyran-2-methanol via oxidation.
Experimental Protocol:
-
Materials: 3,4-dihydro-2H-pyran-2-methanol, Dess-Martin periodinane (DMP), dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of 3,4-dihydro-2H-pyran-2-methanol (1 equivalent) in dry dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously for 15-20 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3,4-dihydro-2H-pyran-2-carbaldehyde.
-
Reductive Amination to Yield this compound
The final product can be obtained by the reductive amination of the synthesized aldehyde with methylamine using a suitable reducing agent such as sodium triacetoxyborohydride.
Experimental Protocol:
-
Materials: 3,4-dihydro-2H-pyran-2-carbaldehyde, methylamine (as a solution in THF or as a salt), sodium triacetoxyborohydride (STAB), dichloromethane (DCM), acetic acid.
-
Procedure:
-
Dissolve 3,4-dihydro-2H-pyran-2-carbaldehyde (1 equivalent) in dry dichloromethane (DCM).
-
Add a solution of methylamine (1.2 equivalents) in THF. If using methylamine hydrochloride, add triethylamine (1.2 equivalents) to liberate the free amine.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure this compound.
-
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Potential Applications in Drug Development
While specific biological activities for this compound are not extensively documented, the dihydropyran scaffold is a common motif in a variety of biologically active molecules and natural products. This suggests that the title compound could serve as a valuable building block in drug discovery programs.
The pyran ring is present in numerous compounds with a wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties. For instance, the antiviral drugs Zanamivir and Lanimavir, used to treat influenza, contain a dihydropyran ring.
A notable example highlighting the potential of this scaffold is the synthesis of potent and selective adenosine A₂A and A₃ receptor agonists from (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. This demonstrates that derivatives of the dihydropyran ring can be tailored to interact with specific biological targets, making them attractive for the development of novel therapeutics.
This compound, with its reactive primary amine, provides a handle for further chemical modifications. It can be readily derivatized to generate a library of compounds for screening against various biological targets. The amine functionality allows for the introduction of diverse substituents through reactions such as acylation, alkylation, and sulfonylation, enabling the exploration of structure-activity relationships (SAR).
Diagram 2: Logic Diagram for Drug Discovery Application
Caption: Application of the core scaffold in a drug discovery pipeline.
Conclusion
This compound is a readily accessible heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed studies on its specific biological activities are limited, its structural similarity to known bioactive molecules and the presence of a versatile amine functionality make it an attractive starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a practical approach for its preparation, enabling further investigation into its pharmacological properties and applications in drug discovery.
References
Technical Guide: (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE (CAS Number: 4781-76-4)
A Note to the Reader: Extensive research for in-depth technical data, experimental protocols, and biological activity related to (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE (CAS: 4781-76-4) yielded limited specific information. This scarcity of detailed scientific literature prevents the creation of a comprehensive technical guide on this particular compound as requested.
Therefore, this guide will focus on the well-documented and structurally related parent compound, 3,4-Dihydro-2H-pyran (DHP) . DHP is a crucial starting material in the synthesis of a wide array of derivatives, including the requested methylamine, and its chemistry is fundamental to understanding the potential synthesis and reactivity of such derivatives. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to 3,4-Dihydro-2H-pyran (DHP)
3,4-Dihydro-2H-pyran (DHP) is a heterocyclic organic compound with the chemical formula C₅H₈O.[1] It is a colorless liquid that serves as a versatile building block in organic synthesis.[2] The dihydropyran moiety is a significant structural fragment found in numerous natural products and biologically active compounds, including the antiviral drug Zanamivir.[3] Its primary application in synthetic chemistry is as a protecting group for alcohols and other functional groups containing active hydrogens.[1][3]
Physicochemical and Spectroscopic Data
Quantitative data for 3,4-Dihydro-2H-pyran is summarized in the tables below.
Table 1: Physicochemical Properties of 3,4-Dihydro-2H-pyran
| Property | Value | Reference |
| CAS Number | 110-87-2 | |
| Molecular Formula | C₅H₈O | [4] |
| Molecular Weight | 84.12 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Density | 0.922 g/mL at 25 °C | |
| Boiling Point | 86 °C | |
| Melting Point | -70 °C | |
| Flash Point | 0 °F | [4] |
| Refractive Index (n20/D) | 1.440 |
Table 2: Spectroscopic Data of 3,4-Dihydro-2H-pyran
| Spectroscopy | Data | Reference |
| ¹H NMR | Available | [5] |
| ¹³C NMR | Available | [5] |
| FTIR | Available | [6] |
| Mass Spectrometry (GC-MS) | Available | [6] |
| Raman | Available | [6] |
| Near IR | Available | [6] |
Synthesis of 3,4-Dihydro-2H-pyran
A common industrial method for the synthesis of 3,4-Dihydro-2H-pyran is the dehydration of tetrahydrofurfuryl alcohol over an alumina catalyst at high temperatures.[1]
Experimental Protocol: Dehydration of Tetrahydrofurfuryl Alcohol
Objective: To synthesize 3,4-Dihydro-2H-pyran from tetrahydrofurfuryl alcohol.
Materials:
-
Tetrahydrofurfuryl alcohol
-
Activated alumina catalyst
-
High-temperature tube furnace
-
Condensation apparatus
-
Collection flask
Procedure:
-
Pack a quartz tube reactor with activated alumina.
-
Heat the tube furnace to a temperature between 300-400 °C.
-
Introduce tetrahydrofurfuryl alcohol into the heated reactor, typically as a vapor entrained in an inert gas stream (e.g., nitrogen).
-
The alcohol undergoes dehydration on the alumina surface, forming 3,4-Dihydro-2H-pyran and water.
-
Pass the gaseous product stream through a condenser to liquefy the DHP and water.
-
Collect the condensate in a cooled collection flask.
-
Separate the organic layer (DHP) from the aqueous layer.
-
Purify the crude DHP by distillation.
This is a generalized procedure based on established chemical principles. Specific reaction conditions may vary and should be optimized for safety and yield.
Key Reactions of 3,4-Dihydro-2H-pyran
The reactivity of DHP is dominated by its enol ether functionality, making it susceptible to electrophilic addition. Its most prominent use is in the protection of alcohols.
Protection of Alcohols (Tetrahydropyranylation)
DHP reacts with alcohols in the presence of an acid catalyst to form a tetrahydropyranyl (THP) ether. This reaction is widely used to protect the hydroxyl group during multi-step syntheses. The THP ether is stable to a variety of reaction conditions but can be easily removed by acidic hydrolysis.[1]
Experimental Protocol: Tetrahydropyranylation of a Primary Alcohol
Objective: To protect a primary alcohol using 3,4-Dihydro-2H-pyran.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or other mild acid catalyst
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve the primary alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of PPTS (e.g., 0.05 equivalents) to the solution.
-
Add DHP (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude THP-protected alcohol.
-
Purify the product by column chromatography if necessary.
Synthesis of this compound
Applications in Drug Development and Organic Synthesis
The dihydropyran scaffold is a key component in a variety of pharmaceuticals and natural products.[3] Its derivatives have shown a broad range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[3] The use of DHP as a protecting group is crucial in the multi-step synthesis of complex drug molecules. Furthermore, DHP and its derivatives are valuable intermediates in the synthesis of other heterocyclic systems.
Visualizations
Caption: Synthesis of 3,4-Dihydro-2H-pyran from Tetrahydrofurfuryl Alcohol.
Caption: General workflow for the protection of an alcohol using DHP.
Caption: Plausible synthesis of the target amine from DHP and methylamine.
References
- 1. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3,4-Dihydro-2H-pyran | 110-87-2 | Benchchem [benchchem.com]
- 4. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
physical and chemical properties of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE. Due to the limited availability of published experimental data for this specific compound, this guide also includes information on closely related compounds and general characteristics of the dihydropyran scaffold to provide a broader context for research and development.
Core Chemical Information
This compound is a heterocyclic amine with a dihydropyran core. The structural representation and key identifiers are provided below.
Structure:
Caption: Chemical structure of this compound.
| Property | Value | Source |
| IUPAC Name | (3,4-Dihydropyran-2-yl)methanamine | PubChem |
| CAS Number | 4781-76-4 | PubChem[1] |
| Molecular Formula | C₆H₁₁NO | PubChem[1] |
| Molecular Weight | 113.16 g/mol | PubChem[1] |
| Canonical SMILES | C1C(COC=C1)CN | PubChem |
| InChI Key | DVOBWGYOTJOCAJ-UHFFFAOYSA-N | PubChem |
Physical and Chemical Properties
| Property | This compound | 3,4-Dihydro-2H-pyran (for comparison) |
| Boiling Point | Data not available | 86 °C |
| Melting Point | Data not available | -70 °C |
| Density | Data not available | 0.922 g/mL at 25 °C |
| Refractive Index | Data not available | n20/D 1.440 |
| XLogP3 | 0.4 | - |
| Solubility | Data not available | Data not available |
| Appearance | Data not available | Colorless liquid |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is not provided here, its availability is noted.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR data are available for this compound, which can be used to confirm its structure.[2]
-
Mass Spectrometry (MS): Mass spectral data, likely including GC-MS, is available and can be used to determine the molecular weight and fragmentation pattern.[2]
-
Infrared (IR) Spectroscopy: An IR spectrum for 3,4-dihydro-2H-pyran-2-ylmethylamine is available from the NIST WebBook, which can be used to identify functional groups.[3]
-
Raman Spectroscopy: Raman spectral data is also indicated to be available.[2]
Synthesis and Reactivity
Synthesis
A common synthetic route to this compound involves the reaction of 3,4-dihydro-2H-pyran with methylamine. This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate.[4]
References
Technical Guide: Physicochemical Properties of (3,4-Dihydro-2H-pyran-2-yl)-methylamine
Audience: Researchers, scientists, and drug development professionals.
Compound Identification and Molecular Weight
(3,4-Dihydro-2H-pyran-2-yl)-methylamine, also known by its synonym (Tetrahydro-2H-pyran-2-yl)methanamine, is a specialty chemical often utilized as a building block in organic synthesis.[1][2] The definitive identification and characterization of a compound's physical properties are foundational to its application in research and development. The most critical of these properties is its molecular weight, which is derived from its molecular formula.
The molecular formula for this compound is C₆H₁₃NO.[1][2][3][4] Based on this formula, the calculated molecular weight is approximately 115.17 g/mol .[3] Different sources may provide slightly varied values based on calculation methods, such as 115.18 g/mol or 115.1735 g/mol .[1][2]
The quantitative physicochemical data for the compound are summarized in the table below.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | (Tetrahydro-2H-pyran-2-yl)methanamine; 2-(Aminomethyl)tetrahydropyran | [1][2][3][4] |
| CAS Number | 6628-83-7 | [1][2][3][4] |
| Molecular Formula | C₆H₁₃NO | [1][2][3][4] |
| Molecular Weight | 115.17 g/mol | [3] |
| Alternate MW Value | 115.18 g/mol | [2] |
Methodology for Molecular Weight Determination
The molecular weight of a chemical compound is a fundamental property calculated from its molecular formula. This value is not determined via a direct experimental protocol but is rather a theoretical calculation based on internationally accepted standard atomic weights.
Protocol for Calculation:
-
Determine the Molecular Formula: The first step is to ascertain the precise molecular formula from the compound's structure. For this compound, the formula is C₆H₁₃NO.
-
Sum Standard Atomic Weights: The molecular weight is calculated by summing the atomic weights of each atom in the formula. The calculation uses the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).
-
Carbon (C): 6 atoms × 12.011 u
-
Hydrogen (H): 13 atoms × 1.008 u
-
Nitrogen (N): 1 atom × 14.007 u
-
Oxygen (O): 1 atom × 15.999 u
-
-
Final Calculation:
-
(6 × 12.011) + (13 × 1.008) + (1 × 14.007) + (1 × 15.999) = 115.174 g/mol
-
This calculated value is essential for stoichiometric calculations in chemical reactions, preparation of solutions with specific molarities, and analytical characterization, including mass spectrometry.
Logical Workflow for Characterization
The logical process for determining the molecular weight of a named chemical compound follows a clear and systematic workflow, from initial identification to final calculation.
Caption: Workflow for Molecular Weight Determination.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of (3,4-Dihydro-2H-pyran-2-yl)-methylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of (3,4-dihydro-2H-pyran-2-yl)-methylamine. Due to the absence of publicly available experimental data, this document presents a theoretical ¹H NMR spectrum based on established chemical shift principles and spectral data of analogous compounds. It includes a comprehensive data table, a detailed experimental protocol for acquiring such a spectrum, and a visualization of the molecular structure with its proton environments.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from typical chemical shift values for protons in similar electronic environments, such as those adjacent to oxygen and nitrogen atoms, as well as allylic and aliphatic protons within a heterocyclic ring.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | 3.5 - 3.7 | m | - | 1H |
| H-3a | 1.8 - 2.0 | m | - | 1H |
| H-3b | 1.6 - 1.8 | m | - | 1H |
| H-4a | 2.0 - 2.2 | m | - | 1H |
| H-4b | 1.9 - 2.1 | m | - | 1H |
| H-5 | 4.7 - 4.9 | m | - | 1H |
| H-6 | 6.3 - 6.5 | m | - | 1H |
| H-7a | 2.6 - 2.8 | dd | J = 12.0, 5.0 | 1H |
| H-7b | 2.4 - 2.6 | dd | J = 12.0, 8.0 | 1H |
| N-CH₃ | 2.3 - 2.5 | s | - | 3H |
| N-H | 1.0 - 2.5 | br s | - | 1H |
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard operating procedure for the acquisition of a ¹H NMR spectrum of a liquid amine sample such as this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the analyte and has a residual solvent peak that does not overlap with signals of interest. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent.
-
Sample Filtration (Optional): If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm. Modern NMR spectrometers can often reference the spectrum to the residual solvent peak, making the addition of TMS unnecessary.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: The spectrometer probe should be tuned to the ¹H frequency. The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals, typically from 0 to 12 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum should be manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the spectrum.
-
Integration: The relative areas under each peak should be integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking and Referencing: Identify the chemical shift of each peak. Reference the spectrum by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
Structural and Signaling Visualization
The following diagram illustrates the chemical structure of this compound and the logical relationships between the different proton environments as predicted in the ¹H NMR spectrum.
Caption: Molecular structure and predicted ¹H NMR signal relationships.
An In-depth Technical Guide to 13C NMR Data of Dihydropyran Derivatives
This guide provides a comprehensive overview of 13C Nuclear Magnetic Resonance (NMR) data for dihydropyran derivatives, tailored for researchers, scientists, and professionals in drug development. It includes a compilation of chemical shift data, detailed experimental protocols, and a logical workflow for data acquisition and analysis.
Introduction to 13C NMR of Dihydropyran Derivatives
Dihydropyran and its derivatives are important heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds. 13C NMR spectroscopy is an essential tool for the structural elucidation of these molecules, providing direct information about the carbon skeleton. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, offering valuable insights into substitution patterns, stereochemistry, and conformational features.
13C NMR Data of Dihydropyran Derivatives
The 13C NMR chemical shifts of dihydropyran derivatives are influenced by the degree of substitution, the nature of the substituents, and the saturation level of the pyran ring. The following tables summarize the 13C NMR data for the parent 3,4-dihydro-2H-pyran and several of its derivatives. The data is presented to facilitate comparison and aid in the structural assignment of new compounds.
Table 1: 13C NMR Chemical Shifts (δ, ppm) of 3,4-Dihydro-2H-pyran and Derivatives
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent | Reference |
| 3,4-Dihydro-2H-pyran | 65.1 | 23.3 | 22.8 | 144.5 | 100.9 | CCl4 | [1] |
| (3,4-dihydro-2H-pyran-5-yl)-oxo-acetic acid methyl ester | 68.1 | 20.7 | 17.7 | 114.4 | 163.6 | - | [2] |
Table 2: 13C NMR Chemical Shifts (δ, ppm) of 5,6-Dihydro-2H-pyran-2-one and Derivatives
| Compound | C-2 (C=O) | C-3 | C-4 | C-5 | C-6 | Solvent | |---|---|---|---|---|---| | 5,6-Dihydro-2H-pyran-2-one | ~164 | ~121 | ~145 | ~30 | ~69 | - | | 6-(R)-(4'-oxopentyl)-5,6-dihydro-2H-pyran-2-one | - | 121.35 | 145.08 | - | 77.42 | - |
Experimental Protocols
The acquisition of high-quality 13C NMR spectra is crucial for accurate structural elucidation. The following is a generalized experimental protocol based on common practices for heterocyclic compounds.
Sample Preparation:
-
Dissolve 10-50 mg of the dihydropyran derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of particulate matter.
NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, 500, or 600 MHz for 1H frequency) is recommended for better signal dispersion and sensitivity.
-
Probe: A broadband or dual-channel probe tuned to the 13C frequency.
-
Temperature: Experiments are typically run at a constant temperature, often 298 K.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is commonly used for routine 13C NMR.
-
Acquisition Parameters:
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of 13C chemical shifts for organic molecules.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is common to allow for sufficient relaxation of the carbon nuclei. For quantitative analysis, longer delays (5-10 times the longest T1) are necessary.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.
-
Pulse Angle: A 30-45° pulse angle is often used to reduce the overall experiment time without significantly compromising signal intensity.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Apply a baseline correction.
-
Reference the spectrum using the solvent signal (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.
-
For unambiguous signal assignment, especially for complex molecules, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Logical Workflow for 13C NMR Analysis of Dihydropyran Derivatives
The following diagram illustrates a typical workflow for the acquisition and interpretation of 13C NMR data for dihydropyran derivatives.
Caption: Workflow for 13C NMR analysis of dihydropyran derivatives.
This comprehensive guide provides a foundational understanding of the 13C NMR characteristics of dihydropyran derivatives, which is essential for their synthesis, characterization, and application in various scientific fields.
References
Mass Spectrometry of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of (3,4-dihydro-2H-pyran-2-yl)-methylamine. The information presented herein is essential for researchers and professionals involved in the identification, characterization, and quantification of this compound in various matrices. The guide covers theoretical fragmentation patterns, expected mass spectral data, and a general experimental protocol for its analysis.
Introduction
This compound, with a molecular formula of C₆H₁₁NO and a molecular weight of approximately 113.16 g/mol , is a cyclic amine of interest in various fields of chemical research and drug development.[1] Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Understanding its behavior under mass spectrometric conditions is crucial for accurate data interpretation.
Theoretical Mass Spectrum and Fragmentation
While a publicly available experimental mass spectrum for this compound is not readily accessible, a theoretical fragmentation pattern can be proposed based on the known mass spectrometric behavior of related structures, namely 3,4-dihydro-2H-pyran and cyclic primary amines.[2][3][4][5]
Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at an m/z of 113. The fragmentation of this molecular ion is likely to proceed through several key pathways, primarily involving cleavage of the pyran ring and fragmentation initiated by the amine group.
Key Expected Fragmentation Pathways:
-
Alpha-Cleavage: The bond between the pyran ring and the methylamine group is susceptible to cleavage. The primary fragmentation pathway for primary amines involves the cleavage of the β-bond, which in this case is the C-C bond of the ring adjacent to the substituent.[5] A key diagnostic fragment for primary amines with an unbranched α-carbon is the immonium ion at m/z 30 (CH₂=NH₂⁺).[4][5] This is expected to be a prominent peak, potentially the base peak.
-
Ring Cleavage: The dihydropyran ring can undergo retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for cyclic ethers. However, the presence of the aminomethyl substituent may influence this pathway. Other ring cleavage mechanisms can lead to the formation of various smaller fragments.
-
Loss of Neutral Molecules: The molecular ion may lose neutral molecules such as ethene (C₂H₄, 28 Da) or formaldehyde (CH₂O, 30 Da) from the pyran ring.
Table 1: Predicted Mass Fragments for this compound
| m/z | Proposed Fragment Ion | Description |
| 113 | [C₆H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |
| 112 | [C₆H₁₀NO]⁺ | [M-H]⁺ |
| 84 | [C₅H₈O]⁺˙ | Ion from loss of methylamine radical |
| 83 | [C₅H₇O]⁺ | Fragment from ring cleavage |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Various hydrocarbon or oxygen-containing fragments |
| 44 | [C₂H₆N]⁺ | Fragment containing the nitrogen atom |
| 30 | [CH₄N]⁺ | Immonium ion (CH₂=NH₂⁺), likely base peak |
Experimental Protocol for Mass Spectrometric Analysis
This section outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.
3.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to desired concentrations for calibration.
-
Sample Extraction (if necessary): For analysis in complex matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte.
3.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 25 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
3.3. Data Acquisition and Analysis
-
Inject 1 µL of the prepared sample or standard solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the compound by its retention time and by comparing its experimental mass spectrum with the theoretical fragmentation pattern and any available library spectra.
Visualizations
The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the GC-MS analysis of this compound.
Caption: Proposed fragmentation pathway of this compound.
References
Unveiling the Molecular Structure: An In-depth FT-IR Analysis of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE. The document details the characteristic vibrational frequencies of the molecule, offering insights into its functional groups and overall structure. A plausible synthetic route and the corresponding experimental protocols are also presented, culminating in a workflow diagram for clarity. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyran derivatives in drug discovery and development.
FT-IR Spectral Data Analysis
The FT-IR spectrum of this compound reveals key absorption bands that are characteristic of its molecular structure. The data, sourced from the NIST Chemistry WebBook, has been analyzed to identify the vibrational modes of the principal functional groups.[1] A summary of these characteristic infrared absorptions is presented in Table 1.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3380 | Medium | N-H Stretch | Primary Amine |
| 3300 | Medium | N-H Stretch | Primary Amine |
| 2920 | Strong | C-H Stretch | Aliphatic (CH₂) |
| 2850 | Strong | C-H Stretch | Aliphatic (CH₂) |
| 1650 | Weak | C=C Stretch | Alkene (in pyran ring) |
| 1570 | Medium | N-H Bend | Primary Amine |
| 1240 | Strong | C-O-C Stretch | Ether |
| 1080 | Strong | C-N Stretch | Aliphatic Amine |
Table 1: Characteristic FT-IR Absorption Bands of this compound
The presence of two distinct bands in the 3380-3300 cm⁻¹ region is a hallmark of the symmetric and asymmetric stretching vibrations of the primary amine (N-H) group. The strong absorptions at 2920 cm⁻¹ and 2850 cm⁻¹ are attributed to the C-H stretching of the methylene groups within the dihydropyran ring and the methyl group attached to the nitrogen. The weak band at 1650 cm⁻¹ corresponds to the C=C stretching vibration of the double bond within the pyran ring. The N-H bending vibration of the primary amine is observed around 1570 cm⁻¹. Furthermore, the strong absorption at 1240 cm⁻¹ is indicative of the C-O-C stretching of the ether linkage in the dihydropyran ring, while the band at 1080 cm⁻¹ is assigned to the C-N stretching of the aliphatic amine.
Experimental Protocols
A plausible synthetic route to this compound involves a two-step process starting from the commercially available (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran. The first step is the synthesis of the key intermediate, 3,4-dihydro-2H-pyran-2-carboxaldehyde, followed by reductive amination with methylamine.
Synthesis of 3,4-dihydro-2H-pyran-2-carboxaldehyde
This procedure is adapted from a known method for the synthesis of the chiral aldehyde.[2]
Materials:
-
(±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran
-
Phosphate buffer (0.01 M, pH 7.6)
-
Acetone
-
Porcine Pancreatic Lipase (PPL)
-
Sodium hydroxide (3N)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)
-
(Diacetoxyiodo)benzene (BAIB)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Enzymatic Hydrolysis: To a solution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran in acetone, add phosphate buffer (pH 7.6).
-
Introduce Porcine Pancreatic Lipase (PPL) to the mixture and stir at room temperature.
-
Maintain the pH of the reaction mixture at 7.6 by the controlled addition of 3N sodium hydroxide.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC on a chiral column).
-
Upon completion, extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,4-dihydro-2H-pyran-2-methanol.
-
Oxidation: Dissolve the resulting alcohol and BAIB in dichloromethane and stir at room temperature.
-
Add TEMPO to the mixture and continue stirring.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, quench the reaction and work up to isolate the crude 3,4-dihydro-2H-pyran-2-carboxaldehyde.
-
Purify the aldehyde by column chromatography.
Synthesis of this compound (Reductive Amination)
Materials:
-
3,4-dihydro-2H-pyran-2-carboxaldehyde
-
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol or other suitable solvent
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3,4-dihydro-2H-pyran-2-carboxaldehyde in methanol.
-
Add a solution of methylamine, followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for a period to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
FT-IR Spectroscopic Analysis
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Procedure:
-
Acquire a background spectrum of the empty sample compartment.
-
Place a small drop of the purified this compound liquid sample on a KBr plate or in a liquid cell.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Process the spectrum to obtain absorbance or transmittance data as a function of wavenumber.
-
Identify and label the characteristic absorption peaks.
Experimental Workflow
The logical flow of the synthesis and analysis process is depicted in the following diagram:
Caption: Synthetic and analytical workflow for this compound.
References
The Biological Potential of Pyran-Based Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyran scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a cornerstone in medicinal chemistry. Its prevalence in a vast array of natural products and synthetic molecules underscores its significance as a "privileged structure" in drug discovery. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by pyran-based compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral potential. This document details the quantitative data from recent studies, outlines key experimental protocols for activity assessment, and visualizes the underlying signaling pathways.
Anticancer Activity of Pyran Derivatives
Pyran-containing compounds have demonstrated significant cytotoxic effects against a wide range of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.[3][4]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various pyran-based compounds, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Pyran Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (pyrone 9) | HL-60 (Human promyelocytic leukemia) | 5 - 50 | [5] |
| Pyranochalcone derivative 6b | HEK293T (Human embryonic kidney) | 0.29 - 10.46 | [6] |
| 4H-Pyran derivative 4d | HCT-116 (Human colorectal carcinoma) | 75.1 | [4] |
| 4H-Pyran derivative 4k | HCT-116 (Human colorectal carcinoma) | 85.88 | [4] |
| Substituted pyran derivative I32 | MCF-7 (Human breast adenocarcinoma) | 183.4 | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard tool for screening potential anticancer compounds.[1][8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the pyran-based compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize.
-
After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[9]
-
Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
-
Signaling Pathway: MAPK and PI3K/Akt Inhibition
Several pyran derivatives exert their anticancer effects by modulating key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are often dysregulated in cancer.[5]
Caption: Inhibition of MAPK and PI3K/Akt pathways by pyran derivatives.
Anti-inflammatory Activity of Pyran Derivatives
Chronic inflammation is a key contributor to various diseases. Pyran-based compounds have emerged as promising anti-inflammatory agents by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling cascades.[11]
Quantitative Anti-inflammatory Data
The following table presents the in vitro anti-inflammatory activity of selected pyran derivatives, focusing on the inhibition of nitric oxide (NO) production and cyclooxygenase (COX) enzymes.
| Pyran Derivative | Assay | IC50 (µM) | Reference |
| Pyranochalcone derivative 6b | NF-κB inhibition in HEK293T cells | 0.29 - 10.46 | [6] |
| Pyrazolo[1,5-a]quinazoline 13b | NF-κB/AP-1 inhibition in THP-1Blue cells | 4.8 | [12] |
| Polysubstituted Pyrazole 10 | COX-2 Inhibition | ED50: 35.7 mmol/kg | [13] |
| Polysubstituted Pyrazole 27 | COX-2 Inhibition | ED50: 38.7 mmol/kg | [13] |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a widely used method for the indirect measurement of nitric oxide (NO) by quantifying its stable metabolite, nitrite, in biological fluids.[10][14][15][16][17]
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed macrophages (e.g., RAW 264.7) in a 96-well plate and incubate until confluent.
-
Pre-treat the cells with various concentrations of the pyran derivatives for 1 hour.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
-
Sample Collection:
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
-
Griess Reaction:
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[16]
-
Add 50 µL of the Griess reagent to 50 µL of the supernatant in a new 96-well plate.[16]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[16]
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
-
Signaling Pathway: NF-κB and MAPK Inhibition
A primary mechanism of the anti-inflammatory action of pyran derivatives involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and MAPK signaling pathways, which are central regulators of inflammatory gene expression.[6][18][19]
Caption: Inhibition of NF-κB and MAPK signaling by pyran derivatives.
Antimicrobial Activity of Pyran Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyran-based compounds have shown promising activity against a variety of bacteria and fungi.[3][20][21][22][23][24]
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values of various pyran derivatives against different microbial strains.
| Pyran Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 4H-Pyran derivative 5a | Bacillus subtilis | 75 | [3] |
| 4H-Pyran derivative 10a | Bacillus subtilis | 75 | [3] |
| 4H-Pyran derivative 5a | Pseudomonas aeruginosa | 75 | [3] |
| 4H-Pyran derivative 10a | Pseudomonas aeruginosa | 75 | [3] |
| Pyrano[2,3-c] Pyrazole 5c | Klebsiella pneumoniae | 12.5 | [22] |
| Pyrano[2,3-c] Pyrazole 5c | Escherichia coli | 12.5 | [22] |
| Pyrano[2,3-c] Pyrazole 5c | Staphylococcus aureus | 12.5 | [22] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[25][26][27][28][29]
Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism is determined.
Detailed Methodology:
-
Preparation of Inoculum:
-
Culture the microbial strain in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 105 CFU/mL).[27]
-
-
Preparation of Compound Dilutions:
-
Perform a serial two-fold dilution of the pyran derivative in a 96-well microtiter plate containing broth medium.[26]
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.[26]
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Experimental Workflow: Broth Microdilution
Caption: Workflow for MIC determination by broth microdilution.
Antiviral Activity of Pyran Derivatives
Pyran-based compounds have also demonstrated potential as antiviral agents, showing activity against a range of viruses.[21][30]
Quantitative Antiviral Data
The following table summarizes the in vitro antiviral activity of pyran-based compounds, presenting their half-maximal effective concentration (EC50) values.
| Pyran Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| Pyrano[2,3-c]pyrazole 18 | Human Coronavirus 229E | - | Selectivity Index: 12.6 | [30] |
| Pyrano[2,3-c]pyrazole 6 | Human Coronavirus 229E | - | Selectivity Index: 7.6 | [30] |
| Pyrano[2,3-c]pyrazole 7 | Human Coronavirus 229E | - | Selectivity Index: 4.3 | [30] |
| Pyrano[2,3-c]pyrazole 14 | Human Coronavirus 229E | - | Selectivity Index: 6.5 | [30] |
Note: The reference provides the Selectivity Index (SI = CC50/EC50) as a measure of antiviral activity and safety.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[31][32][33][34][35]
Principle: The ability of an antiviral compound to inhibit the formation of viral plaques (localized areas of cell death) in a cell monolayer is measured.
Detailed Methodology:
-
Cell Seeding:
-
Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well or 24-well plates.[33]
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of the pyran derivative.
-
Prepare a known titer of the virus.
-
-
Infection and Treatment:
-
Incubation and Plaque Visualization:
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.
-
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for antiviral activity determination using plaque reduction assay.
Synthesis of Pyran Derivatives
A variety of synthetic methodologies have been developed for the efficient construction of the pyran ring system, often employing multicomponent reactions under green and sustainable conditions.[36][37][38][39]
General Synthetic Approach: One-Pot Multicomponent Reaction
A common and efficient method for synthesizing 4H-pyran derivatives involves a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a C-H activated acid like ethyl acetoacetate, often catalyzed by a base or a Lewis acid.[36]
Caption: General synthetic pathway for 4H-pyran derivatives.
Conclusion
This technical guide highlights the significant and diverse biological activities of pyran-based compounds. The presented quantitative data, detailed experimental protocols, and visualized signaling pathways provide a valuable resource for researchers and drug development professionals. The versatility of the pyran scaffold, coupled with the efficiency of modern synthetic methods, ensures that this class of compounds will continue to be a fertile ground for the discovery of new therapeutic agents to address a wide range of diseases. Further research into structure-activity relationships and mechanisms of action will undoubtedly unlock the full potential of pyran derivatives in medicine.
References
- 1. researchhub.com [researchhub.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-leukemic effect of 2-pyrone derivatives via MAPK and PI3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencescholar.us [sciencescholar.us]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Nitric Oxide Griess Assay [bio-protocol.org]
- 11. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol Griess Test [protocols.io]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scienceforecastoa.com [scienceforecastoa.com]
- 22. biointerfaceresearch.com [biointerfaceresearch.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 28. protocols.io [protocols.io]
- 29. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 32. 2.7.3. Plaque Reduction Assay [bio-protocol.org]
- 33. researchgate.net [researchgate.net]
- 34. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 36. growingscience.com [growingscience.com]
- 37. 4H-Pyran Synthesis [organic-chemistry.org]
- 38. mdpi.com [mdpi.com]
- 39. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Dihydropyran Ring: A Nexus of Reactivity in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dihydropyran ring, a six-membered oxygen-containing heterocycle, represents a cornerstone in synthetic organic chemistry. Its unique electronic and structural features endow it with a versatile reactivity profile, making it an invaluable synthon for the construction of complex molecular architectures. Dihydropyran and its derivatives are integral components of numerous natural products, biologically active compounds, and pharmaceutical drugs, including the antiviral Zanamivir.[1][2] This guide provides a comprehensive exploration of the dihydropyran ring's reactivity, focusing on its utility in synthesis, with detailed experimental protocols and data presented for clarity and reproducibility.
Core Reactivity of the Dihydropyran Ring
The reactivity of 3,4-dihydro-2H-pyran is dominated by the electron-rich enol ether functionality. This makes the double bond highly susceptible to electrophilic attack and an active participant in various cycloaddition and ring-opening reactions.
Electrophilic Addition: The Gateway to Tetrahydropyranyl (THP) Protecting Groups
One of the most widespread applications of dihydropyran is in the protection of hydroxyl groups.[3][4] In the presence of an acid catalyst, dihydropyran readily reacts with alcohols and phenols to form tetrahydropyranyl (THP) ethers.[5][6] This reaction is reversible, and the THP group can be easily removed under mild acidic conditions, making it an ideal protecting group.[3][6]
The THP ether is stable to a wide range of reaction conditions, including those involving strong bases (like Grignard and organolithium reagents), hydrides, and many oxidizing agents.[5][7]
// Invisible edges for layout DHP -> ROH [style=invis]; ROH -> Protonated_Ether [style=invis]; Protonated_Ether -> THP_Ether [style=invis]; } caption: Mechanism of THP ether formation.
Cycloaddition Reactions
The double bond in dihydropyran and its derivatives can participate in various cycloaddition reactions, providing access to complex fused-ring systems.
-
Hetero-Diels-Alder Reactions: Dihydropyrans can act as dienophiles in inverse-electron-demand hetero-Diels-Alder reactions, reacting with electron-deficient dienes to form bicyclic structures.[8]
-
[4+2] and [3+3] Annulations: N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of 3,4-dihydropyran-2-ones and related derivatives through [4+2] and [3+3] cycloadditions.[9][10] These reactions often proceed with high stereoselectivity.
-
Formal [4+2] Cycloaddition: In certain catalyzed reactions, allenoates can function as a "1,2-dipole" equivalent, reacting with heterodienes like arylidenoxindoles in a formal [4+2] cycloaddition to yield dihydropyran-fused indoles.[11]
Ring-Opening Reactions
The dihydropyran ring can be opened under various conditions to yield highly functionalized acyclic compounds. These reactions are valuable for transforming the cyclic scaffold into linear chains with defined stereochemistry.
-
Nucleophilic Ring-Opening: 2-Alkoxy-3,4-dihydropyrans undergo electrophilic ring-opening reactions with nucleophiles such as thiols and thiophenols.[12] Similarly, 2-aryl-3,4-dihydropyrans can be opened by various nucleophiles.[13]
-
Reductive Ring-Opening: In the presence of an acid and a reducing agent, α-phenyl-dihydropyrans can be converted to 5-phenylpentanols through reductive ring opening.[14]
-
Fragmentation of Dihydropyranones: Dihydropyranone derivatives can undergo ring-opening and fragmentation cascades, for instance, when treated with Grignard reagents, to furnish products like homopropargyl alcohols.[15][16]
// Nodes Start [label="Substituted Dihydropyran\n(e.g., 2-alkoxy-DHP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Nucleophile (Nu-H)\n+ Catalyst (e.g., LiBr)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Ring-Opening Intermediate\n(Monotransthioacetalization Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Final Acyclic Product\n(e.g., containing 1,3-dicarbonyl\nand bis(alkylthio)methane moieties)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label="Nucleophilic Attack\n& Ring Cleavage"]; Reagent -> Intermediate [style=dashed]; Intermediate -> Product [label="Further Reaction/\nRearrangement"]; } caption: Generalized workflow for nucleophilic ring-opening.
Synthesis of Dihydropyran Derivatives
The synthesis of the dihydropyran core itself is often a critical first step. Multi-component reactions (MCRs) have become a highly efficient strategy for constructing substituted dihydropyran rings in a single step from simple starting materials.[17]
Various catalysts, including Lewis acids like ZrCl₄ immobilized on Arabic Gum and novel metal-organic frameworks (MOFs) like Ta-MOF, have been developed to promote these reactions, often under mild or solvent-free conditions.[1][18]
// Nodes Start [label="Aldehyde Derivative\n+\nMalononitrile\n+\nActive Methylene Compound\n(e.g., Ethyl Acetoacetate)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst\n(e.g., Ta-MOF, ZrCl4@Arabic Gum)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="One-Pot Reaction\n(Solvent-free or EtOH/H2O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Reaction Workup\n(Filtration, Washing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Substituted\n1,4-Dihydropyran Derivative", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Catalyst -> Reaction [style=dashed]; Reaction -> Workup; Workup -> Product; } caption: Multi-component reaction (MCR) workflow.
Data Presentation: Reactivity Summary
The following tables summarize quantitative data for key reactions involving the dihydropyran ring, providing a comparative overview of different catalytic systems and conditions.
Table 1: Synthesis of 1,4-Dihydropyran Derivatives via Multi-Component Reactions
| Entry | Aldehyde Derivative | Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Ta-MOF (4 mg) | EtOH/H₂O (1:1), RT | 10 min | 98 | [17] |
| 2 | 4-Nitrobenzaldehyde | Ta-MOF (4 mg) | EtOH/H₂O (1:1), RT | 12 min | 96 | [17] |
| 3 | 4-Chlorobenzaldehyde | Ta-MOF (4 mg) | EtOH/H₂O (1:1), RT | 15 min | 95 | [17] |
| 4 | 4-Nitrobenzaldehyde | ZrCl₄@Arabic Gum (0.01g) | Solvent-free, 50 °C | 15 min | 85 | [18] |
| 5 | 4-Methoxybenzaldehyde | ZrCl₄@Arabic Gum (0.01g) | Solvent-free, 50 °C | 30 min | 80 | [18] |
Reactants: Aldehyde, malononitrile, and ethyl acetoacetate.
Table 2: Tetrahydropyranylation (THP Protection) of Alcohols
| Entry | Alcohol | Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | Benzyl alcohol | ZrCl₄ (0.05 mmol) | CH₂Cl₂, RT | 5 min | 98 | [6] |
| 2 | Cyclohexanol | ZrCl₄ (0.05 mmol) | CH₂Cl₂, RT | 5 min | 98 | [6] |
| 3 | tert-Butanol | ZrCl₄ (0.05 mmol) | CH₂Cl₂, reflux | 3 h | 85 | [6] |
| 4 | Phenol | ZrCl₄ (0.05 mmol) | CH₂Cl₂, RT | 10 min | 95 | [6] |
| 5 | General Alcohol | p-TsOH | Anhydrous DCM, RT | - | - | [4] |
Reactant: Dihydropyran in excess.
Experimental Protocols
General Protocol for the THP Protection of an Alcohol
This protocol is a representative procedure for the acid-catalyzed protection of a primary alcohol using 3,4-dihydro-2H-pyran.
Materials:
-
Alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP, 1.2 - 1.5 eq)[4]
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01-0.05 eq) or pyridinium p-toluenesulfonate (PPTS) for sensitive substrates.[4][5]
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add 3,4-dihydro-2H-pyran (1.2 eq) to the solution.
-
Add the acid catalyst (e.g., p-TsOH·H₂O, 0.02 eq) in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude THP ether.
-
Purify the product by flash column chromatography on silica gel if necessary.
General Protocol for the Multi-Component Synthesis of a 1,4-Dihydropyran Derivative
This protocol describes a solvent-free synthesis of a substituted dihydropyran using a recyclable catalyst.[18]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
ZrCl₄@Arabic Gum catalyst (0.01 g)[18]
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and the ZrCl₄@Arabic Gum catalyst (0.01 g).
-
Heat the reaction mixture in a paraffin bath at 50 °C with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 15-30 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Add dichloromethane (CH₂Cl₂) to the mixture and filter to separate the solid catalyst.
-
Wash the recovered catalyst with CH₂Cl₂. The catalyst can be dried and reused.
-
The filtrate contains the product. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the solid product by recrystallization from hot ethanol to obtain the pure dihydropyran derivative.[18]
Conclusion
The dihydropyran ring is a remarkably versatile scaffold in organic chemistry. Its reactivity, centered on the enol ether moiety, allows for a diverse range of transformations including electrophilic additions, cycloadditions, and ring-opening reactions. The development of modern catalytic methods, particularly for multi-component reactions, has further expanded the accessibility and utility of dihydropyran derivatives. For researchers in synthetic chemistry and drug development, a thorough understanding of this heterocycle's reactivity is essential for the strategic design and efficient construction of complex, value-added molecules.
References
- 1. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydro-2H-pyran | 110-87-2 | Benchchem [benchchem.com]
- 3. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 4. Dihydropyran (DHP) [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ring-opening reactions of 2-aryl-3, 4-dihydropyrans with nucleophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. US5162551A - Process for the preparation of dihydropyrans - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 18. ajchem-a.com [ajchem-a.com]
Theoretical Calculations on Dihydropyran Conformers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the conformational landscape of dihydropyran. Dihydropyran and its derivatives are important structural motifs in a wide array of natural products and pharmacologically active compounds. Understanding the conformational preferences and the energy barriers to interconversion is crucial for structure-based drug design and for predicting the physicochemical properties of these molecules. This document summarizes key findings from computational studies, details the methodologies employed, and presents the data in a clear and accessible format.
Introduction to Dihydropyran Conformational Analysis
Dihydropyran, a six-membered heterocyclic compound containing an oxygen atom and a carbon-carbon double bond, exists in various non-planar conformations. The presence of the double bond reduces the number of possible conformers compared to its saturated analog, tetrahydropyran. The primary conformers of 3,4-dihydro-2H-pyran are typically variations of half-chair and sofa (or envelope) forms, with twisted and bent forms acting as transition states or intermediates in their interconversion.
Theoretical calculations, primarily using ab initio and Density Functional Theory (DFT) methods, have become indispensable tools for investigating the intricate potential energy surfaces of these molecules. These computational approaches provide valuable insights into the relative stabilities of different conformers, the heights of the energy barriers separating them, and the geometric parameters that define their shapes.
Conformational Landscape of 3,4-Dihydro-2H-pyran
Computational studies on 3,4-dihydro-2H-pyran (34DHP) have revealed a dynamic conformational equilibrium. Unlike the well-defined chair conformations of tetrahydropyran, the introduction of a double bond leads to a more flexible ring system. The most stable conformers are often found to be twisted forms.
A notable study investigated the conformational interconversion of 34DHP in its neutral ground state (S0) and found that twisted conformers interconvert via an asymmetric bent conformation along a pseudorotational pathway[1]. This is in contrast to the cationic state (D0), where half-bent conformers interconvert directly through a planar transition state[1]. The structural similarity of 3,4-dihydropyran to cyclohexene makes it an important model system in stereochemistry[1].
Quantitative Conformational Energy Data
The following tables summarize the relative energies of the conformers of tetrahydropyran, a closely related saturated analog of dihydropyran. While specific quantitative data for dihydropyran conformers is less abundant in the literature, the data for tetrahydropyran provides a valuable reference for the expected energy differences and the relative stabilities of analogous conformations. The methodologies used for these calculations are directly applicable to the study of dihydropyran.
Table 1: Calculated Energy Differences (ΔE) Between Chair and 2,5-Twist Conformers of Tetrahydro-2H-pyran [2]
| Computational Method | Basis Set(s) | ΔE (kcal/mol) |
| Hartree-Fock (HF) | 3-21G, 6-31G(d), 6-31G(d,p), 6-311G(d,p), 6-31+G(d), 6-311+G(d,p) | 5.92 - 6.10 |
| Møller-Plesset (MP2) | 6-31G(d), 6-31G(d,p), 6-311G(d,p), 6-31+G(d), 6-311+G(d,p) | 5.78 - 6.10 |
| Slater-Vosko-Wilk-Nusair (SVWN) | DN | 6.71 - 6.82 |
| Perdew-Burke-Ernzerhof (pBP) | DN | 6.04 - 6.12 |
| Becke-Lee-Yang-Parr (BLYP, B3LYP, B3PW91, B3P86) | 6-31G(d) | 5.84 - 5.95 |
Table 2: Calculated Energy Differences (ΔE) Between Chair and 1,4-Boat Conformers of Tetrahydro-2H-pyran [2]
| Computational Method | Basis Set(s) | ΔE (kcal/mol) |
| Hartree-Fock (HF) | 3-21G, 6-31G(d), 6-31G(d,p), 6-311G(d,p), 6-31+G(d), 6-311+G(d,p) | 6.72 - 7.05 |
| Møller-Plesset (MP2) | 6-31G(d), 6-31G(d,p), 6-311G(d,p), 6-31+G(d), 6-311+G(d,p) | 6.76 - 7.16 |
| Slater-Vosko-Wilk-Nusair (SVWN) | DN | 6.97 - 7.20 |
| Perdew-Burke-Ernzerhof (pBP) | DN | 6.26 - 6.36 |
| Becke-Lee-Yang-Parr (BLYP, B3LYP, B3PW91, B3P86) | 6-31G(d) | 6.23 - 6.46 |
Experimental and Computational Protocols
The theoretical investigation of dihydropyran conformers involves a series of well-defined computational steps. The following outlines a typical workflow:
-
Initial Structure Generation: The starting three-dimensional coordinates for various possible conformers (e.g., half-chair, sofa, twist) are generated using molecular modeling software.
-
Geometry Optimization: The geometry of each conformer is optimized to find the local minimum on the potential energy surface. This is typically performed using DFT methods, with the B3LYP functional being a popular choice, in conjunction with a suitable basis set such as 6-31G(d) or a larger one like aug-cc-pVTZ for higher accuracy[1][2].
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE), which can be used to correct the electronic energies.
-
Transition State Search: To determine the energy barriers for interconversion between conformers, transition state searches are conducted. Methods such as the synchronous transit-guided quasi-Newton (STQN) method can be employed. The identified transition state structure is characterized by a single imaginary frequency.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the two desired conformers on the potential energy surface.
-
Single-Point Energy Calculations: For higher accuracy in the relative energies, single-point energy calculations can be performed on the optimized geometries using more computationally expensive methods or larger basis sets. Coupled-cluster methods like CCSD(T) are often considered the "gold standard" for such calculations[3].
-
Thermodynamic Property Calculation: From the results of the frequency calculations, thermodynamic properties such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can be determined[2].
Visualization of Conformational Interconversion
The following diagram illustrates a plausible conformational interconversion pathway for 3,4-dihydro-2H-pyran, based on the findings for this molecule and its analogs. It depicts the relationship between the stable conformers and the transition states that separate them.
The following diagram illustrates the general workflow for the theoretical calculation of dihydropyran conformers.
References
- 1. Conformational potential energy surfaces and cationic structure of 3,4-dihydro-2 H-pyran by VUV-MATI spectroscopy and Franck-Condon fitting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwith.montclair.edu [researchwith.montclair.edu]
- 3. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of (3,4-Dihydro-2H-pyran-2-yl)methylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of (3,4-dihydro-2H-pyran-2-yl)methylamine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process involving the oxidation of (3,4-dihydro-2H-pyran-2-yl)methanol to the corresponding aldehyde, followed by reductive amination with methylamine.
Overview of the Synthesis
The synthesis of (3,4-dihydro-2H-pyran-2-yl)methylamine is achieved through a reliable two-step sequence. The first step is the oxidation of the commercially available (3,4-dihydro-2H-pyran-2-yl)methanol to 3,4-dihydro-2H-pyran-2-carbaldehyde. The second step involves the reductive amination of the resulting aldehyde with methylamine to yield the final product. This method is efficient and allows for the preparation of the target amine in good yield.
Quantitative Data Summary
The following table summarizes representative quantitative data for the two-step synthesis of (3,4-dihydro-2H-pyran-2-yl)methylamine. Please note that actual yields may vary depending on experimental conditions and scale.
| Step | Reaction | Reactants | Product | Typical Yield (%) | Purity (%) |
| 1 | Oxidation | (3,4-Dihydro-2H-pyran-2-yl)methanol, Dess-Martin periodinane | 3,4-Dihydro-2H-pyran-2-carbaldehyde | 90-95 | >95 |
| 2 | Reductive Amination | 3,4-Dihydro-2H-pyran-2-carbaldehyde, Methylamine, Sodium triacetoxyborohydride | (3,4-Dihydro-2H-pyran-2-yl)methylamine | 80-85 | >98 |
Experimental Protocols
Step 1: Synthesis of 3,4-Dihydro-2H-pyran-2-carbaldehyde
This protocol describes the oxidation of (3,4-dihydro-2H-pyran-2-yl)methanol to 3,4-dihydro-2H-pyran-2-carbaldehyde using Dess-Martin periodinane (DMP), a mild and efficient oxidizing agent.
Materials:
-
(3,4-Dihydro-2H-pyran-2-yl)methanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of (3,4-dihydro-2H-pyran-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the mixture vigorously for 30 minutes until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 3,4-dihydro-2H-pyran-2-carbaldehyde is typically of sufficient purity for the next step. If necessary, it can be further purified by column chromatography on silica gel.
Step 2: Synthesis of (3,4-Dihydro-2H-pyran-2-yl)methylamine
This protocol details the reductive amination of 3,4-dihydro-2H-pyran-2-carbaldehyde with methylamine using sodium triacetoxyborohydride as the reducing agent. Reductive amination is a highly effective method for the formation of amines from carbonyl compounds.[1]
Materials:
-
3,4-Dihydro-2H-pyran-2-carbaldehyde (from Step 1)
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3,4-dihydro-2H-pyran-2-carbaldehyde (1.0 eq) in anhydrous DCE or DCM in a round-bottom flask.
-
Add methylamine solution (1.5 eq) to the flask, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure (3,4-dihydro-2H-pyran-2-yl)methylamine.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis protocol for (3,4-dihydro-2H-pyran-2-yl)methylamine.
Caption: A workflow diagram illustrating the two-step synthesis of (3,4-dihydro-2H-pyran-2-yl)methylamine.
References
Application Notes and Protocols: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis
For Researchers, Scientists, and Drug Development Professionals
The hetero-Diels-Alder (HDA) reaction is a powerful and atom-economical method for the synthesis of six-membered heterocyclic rings, such as dihydropyrans. This cycloaddition reaction, involving a conjugated diene and a dienophile containing a heteroatom, has become an invaluable tool in organic synthesis, particularly in the construction of complex molecular architectures found in natural products and pharmaceutically active compounds.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of dihydropyrans via the HDA reaction, with a focus on catalytic and enantioselective methods relevant to drug development.
Introduction
The synthesis of dihydropyran rings is of significant interest due to their prevalence in a wide array of biologically active molecules. The HDA reaction offers a direct and stereocontrolled route to these important scaffolds.[1][3] The reaction can be classified based on the electronic demand of the reactants as either a normal electron-demand HDA (electron-rich diene and electron-poor dienophile) or an inverse electron-demand HDA (electron-poor diene and electron-rich dienophile).[2] The use of chiral Lewis acid catalysts has enabled the development of highly enantioselective HDA reactions, providing access to optically pure dihydropyrans which are crucial building blocks in medicinal chemistry.[3][4][5]
Applications in Drug Development
The dihydropyran motif is a common feature in many natural products and synthetic drugs with diverse therapeutic applications. The HDA reaction provides an efficient means to synthesize these complex molecules. For instance, this methodology has been applied to the synthesis of precursors for natural products with potential anticancer activity.[6][7][8] The ability to control stereochemistry during the ring-forming step is particularly advantageous for creating specific isomers with desired biological activity. Furthermore, the versatility of the HDA reaction allows for the generation of diverse libraries of dihydropyran-containing compounds for high-throughput screening in drug discovery programs. The development of robust and scalable HDA protocols is therefore of high importance to the pharmaceutical industry.[9]
General Reaction Mechanism
The hetero-Diels-Alder reaction for dihydropyran synthesis is a [4+2] cycloaddition. In the case of an oxo-Diels-Alder reaction, a conjugated diene reacts with a carbonyl-containing dienophile (like an aldehyde or ketone) to form a dihydropyran ring.[1] The reaction proceeds through a concerted, pericyclic transition state, leading to a high degree of stereospecificity. The regioselectivity of the reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. Lewis acid catalysts are often employed to activate the dienophile, thereby accelerating the reaction and enhancing its selectivity.[3][10]
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. ent-Kaurane-Based Regio- and Stereoselective Inverse Electron Demand Hetero-Diels-Alder Reactions: Synthesis of Dihydropyran-Fused Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
Application Notes and Protocols for (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the (3,4-dihydro-2H-pyran-2-yl)-methylamine scaffold in medicinal chemistry. The unique structural features of this moiety make it a valuable building block for the synthesis of a diverse range of biologically active compounds. This document outlines its application in the development of potent and selective therapeutic agents, with a primary focus on adenosine A2A receptor agonists and a brief overview of its potential in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors.
Introduction to the this compound Scaffold
The 3,4-dihydro-2H-pyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its conformational flexibility and the presence of an oxygen atom, which can act as a hydrogen bond acceptor, allow for favorable interactions with various biological targets. The introduction of a methylamine side chain at the 2-position provides a key vector for further chemical modification and interaction with target proteins, making this compound a versatile starting material for drug discovery programs.
Application in the Synthesis of Adenosine A2A Receptor Agonists
The adenosine A2A receptor, a G-protein coupled receptor, is a key target in the treatment of inflammation, neurodegenerative diseases, and as an adjunct in cancer immunotherapy.[2] The (R)-enantiomer of the 3,4-dihydro-2H-pyran moiety has been identified as a crucial component in the design of potent and selective A2A receptor agonists.[3]
Rationale for Use
The dihydropyran ring of the scaffold can occupy a specific region of the A2A receptor's binding pocket, while the methylamine group serves as a handle to attach the core adenosine-like structure, often through a hydrazone linkage. The stereochemistry of the dihydropyran ring has been shown to be critical for both potency and selectivity.[3]
Quantitative Data: Structure-Activity Relationship (SAR)
The following table summarizes the binding affinities (Ki) of representative compounds incorporating the (R)-3,4-dihydro-2H-pyran moiety at various human adenosine receptor subtypes.
| Compound ID | Modification from (3,4-dihydro-2H-pyran-2-yl)methylamine | hA1 Ki (nM) | hA2A Ki (nM) | hA3 Ki (nM) |
| 1 | Hydrazone linkage to 2-chloro-NECA | 46.7 | 3.76 | 4.51 |
| 2 | Hydrazone linkage to NECA | >1000 | 27.5 | 118 |
| CGS 21680 | Reference A2A Agonist | 215 | 27 | >1000 |
Data sourced from literature.[3][4]
Key SAR Insights:
-
The (R)-configuration of the dihydropyran ring is crucial for high affinity at the A2A and A3 receptors.[3]
-
The presence of a 2-chloro substituent on the adenosine core, as in compound 1 , significantly enhances affinity for A1, A2A, and A3 receptors compared to the unsubstituted analog 2 .
-
Compound 1 demonstrates high potency at the A2A receptor, comparable to the well-characterized agonist CGS 21680, but with additional high affinity at the A3 receptor.[3]
Signaling Pathway
Activation of the adenosine A2A receptor by an agonist initiates a downstream signaling cascade. The receptor is coupled to a Gs protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5] This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological response.[2][6]
Caption: Adenosine A2A Receptor Signaling Pathway.
Experimental Protocols
The target amine is synthesized from the corresponding commercially available alcohol in a two-step process involving oxidation followed by reductive amination.
Caption: Synthetic workflow for the target amine.
Protocol 1: Oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde [3]
-
To a stirred solution of (R)-3,4-dihydro-2H-pyran-2-methanol (1.0 eq) in dichloromethane (CH2Cl2), add (diacetoxyiodo)benzene (BAIB) (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) (0.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH2Cl2.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na2S2O3) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.
Protocol 2: Reductive Amination to (R)-(3,4-dihydro-2H-pyran-2-yl)methylamine
This protocol is based on standard reductive amination procedures.[7][8]
-
Dissolve the crude (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde (1.0 eq) in methanol.
-
Add a solution of methylamine (2.0 eq, e.g., as a solution in methanol or THF) to the aldehyde solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl until the evolution of gas ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2 M NaOH and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
A common method for screening adenosine receptor agonists involves measuring changes in intracellular cyclic AMP (cAMP) levels in cells expressing the receptor of interest.
Caption: Experimental workflow for screening A2A receptor agonists.
Protocol 3: In Vitro cAMP Accumulation Assay
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human adenosine A2A receptor in appropriate media and conditions.
-
Cell Plating: Seed the cells into 96-well or 384-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (derived from this compound) and a reference agonist (e.g., CGS 21680) in assay buffer.
-
Assay: a. Remove the culture medium from the cells and wash with assay buffer. b. Add the compound dilutions to the respective wells. c. Incubate the plates at 37°C for a specified time (e.g., 30 minutes). d. Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
-
Data Analysis: a. Plot the cAMP concentration against the logarithm of the compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
Potential Application in the Synthesis of DPP-IV Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic strategy for type 2 diabetes. While specific examples of DPP-IV inhibitors directly incorporating the this compound scaffold are not extensively reported in the literature, the structural features of this moiety suggest its potential in this area.
Rationale for Use
Many known DPP-IV inhibitors possess a primary or secondary amine that interacts with key residues (e.g., Glu205, Glu206) in the S2 pocket of the enzyme. The dihydropyran ring could serve as a scaffold to position this crucial amine functionality correctly within the active site. The ring itself could also engage in favorable hydrophobic interactions.
Quantitative Data
While specific data for this compound derivatives as DPP-IV inhibitors is limited, the table below presents IC50 values for some pyran-containing and other heterocyclic DPP-IV inhibitors to provide a general context for the potency of this class of compounds.
| Compound Class | Example Structure | DPP-IV IC50 (nM) |
| Thiazolo[5,4-d]pyrimidine | Derivative 1 | 1.12 |
| Pyrazole-thiosemicarbazone | Derivative 2f | 1.266 |
| β-amino pyrrole-2-carbonitrile | Derivative 55 | 10 |
| Sitagliptin | Marketed Drug | 18 |
Data sourced from literature.[2][9]
Further exploration is warranted to synthesize and evaluate this compound derivatives as DPP-IV inhibitors to establish a clear SAR.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility has been clearly demonstrated in the synthesis of potent adenosine A2A receptor agonists, where the dihydropyran moiety plays a critical role in achieving high affinity and selectivity. The provided protocols offer a starting point for researchers to synthesize and evaluate new compounds based on this scaffold. While its application in the development of DPP-IV inhibitors is less established, the structural characteristics of the molecule suggest that this is a promising area for future investigation.
References
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. oatext.com [oatext.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydropyrans as Protecting Groups for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective protection of hydroxyl groups is a critical strategy in multi-step organic synthesis, particularly within the pharmaceutical industry. Dihydropyran (DHP) serves as an efficient and economical reagent for the protection of alcohols, converting them into tetrahydropyranyl (THP) ethers. This acetal protecting group demonstrates robust stability across a range of non-acidic conditions, yet can be readily removed under mild acidic treatment. These application notes provide a comprehensive overview of the use of DHP as a protecting group, including detailed experimental protocols, a summary of reaction efficiencies, and graphical representations of the underlying chemical processes.
Introduction
In the synthesis of complex organic molecules such as active pharmaceutical ingredients (APIs), the hydroxyl group is a common and reactive functionality. Its propensity to react with various reagents necessitates a reliable protection strategy to prevent unwanted side reactions. The use of 3,4-dihydro-2H-pyran (DHP) to form a tetrahydropyranyl (THP) ether is a well-established method for protecting alcohols.[1][2][3] The resulting THP ether is stable to a variety of reagents, including strong bases, organometallics, and hydrides.[4][5] The low cost of DHP and the general ease of both the protection and deprotection steps contribute to its widespread use in synthetic chemistry.[5][6]
Principle of Protection and Deprotection
The protection of an alcohol with DHP is an acid-catalyzed process. The reaction involves the electrophilic addition of the alcohol to the double bond of DHP, which is activated by an acid catalyst.[7][8] This forms a stable six-membered ring acetal, the THP ether.
Deprotection is achieved by treating the THP ether with aqueous acid, which hydrolyzes the acetal and regenerates the alcohol.[3]
Key Features of THP Protection:
-
Stability: THP ethers are stable to strong bases, organometallic reagents (Grignard, organolithiums), hydrides, and many oxidizing and reducing agents.[4][5][9]
-
Acid Lability: The acetal linkage is sensitive to acidic conditions, allowing for selective removal.[3]
-
Stereochemistry: A notable drawback is the introduction of a new stereocenter upon reaction with the alcohol, which can lead to the formation of diastereomers.[4][5] This can complicate purification and characterization, particularly in the context of chiral molecules.
Experimental Protocols
Protocol for the Protection of a Primary Alcohol (e.g., Benzyl Alcohol)
Materials:
-
Benzyl alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH) monohydrate[10]
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add DHP (1.2–1.5 equiv).
-
Add a catalytic amount of PPTS (0.02–0.1 equiv).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude THP-protected alcohol.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol for the Deprotection of a THP Ether
Materials:
-
THP-protected alcohol
-
Methanol (MeOH) or a mixture of acetic acid, tetrahydrofuran (THF), and water[3]
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP ether (1.0 equiv) in methanol.
-
Add a catalytic amount of p-TsOH.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
-
Purify the product by flash column chromatography if necessary.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the tetrahydropyranylation of various alcohols.
| Alcohol Substrate | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| Benzyl Alcohol | DHP, Pyridinium chloride, Solvent-free, rt, 10 min | 95 | - | - | |
| 1-Octanol | DHP, Pyridinium chloride, Solvent-free, rt, 15 min | 92 | - | - | |
| Cinnamyl Alcohol | DHP, Pyridinium chloride, Solvent-free, rt, 5 min | 98 | - | - | |
| Benzhydrol | DHP, Pyridinium chloride, Solvent-free, rt, 30 min | 90 | - | - | |
| General Procedure | DHP, PPTS, CH₂Cl₂ | High | LiCl, H₂O, DMSO, 90 °C, 6 h | Excellent | [1][2] |
| Fmoc-Trp-OH | DHP, p-TsOH, rt, 2.5 h | 82 | TFA/H₂O/CH₂Cl₂ (10:2:88), 1 h | ~90 | [6] |
Visualizations
Caption: Acid-catalyzed mechanism for the protection of an alcohol with DHP.
Caption: General experimental workflow for THP protection and deprotection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. youtube.com [youtube.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Dihydropyran (DHP) [commonorganicchemistry.com]
Catalytic Methods for the Synthesis of Substituted Pyrans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various catalytic methods used in the synthesis of substituted pyrans. Pyrans and their derivatives are crucial heterocyclic scaffolds found in a wide range of natural products and pharmacologically active compounds, exhibiting diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The development of efficient and sustainable catalytic methods for their synthesis is a significant focus in modern organic chemistry and drug discovery.[4]
This guide covers a selection of prominent catalytic systems, including heterogeneous catalysts, nanocatalysts, and organocatalysts, with a focus on multicomponent and domino reactions that offer high atom economy and procedural simplicity.
I. Heterogeneous Catalysis for Pyran Synthesis
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, potential for recyclability, and enhanced stability.[1][5] Several recent studies have focused on the use of magnetic nanoparticles as catalyst supports, allowing for simple magnetic separation.[1]
Application Note: Fe3O4-Based Nanocatalysts
Magnetic iron oxide (Fe3O4) nanoparticles have emerged as a robust platform for the synthesis of various pyran derivatives.[1] These catalysts are often functionalized to enhance their catalytic activity and stability. The general approach involves a one-pot, multi-component reaction (MCR) of an aldehyde, an active methylene compound (e.g., malononitrile), and a β-dicarbonyl compound (e.g., dimedone or ethyl acetoacetate).[1][5]
The reaction mechanism typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the β-dicarbonyl compound, and subsequent intramolecular cyclization to afford the pyran ring.[5]
A variety of functionalized Fe3O4 nanoparticles have been developed, including those coated with silica and further modified with organic moieties or other metal complexes. These modifications can tune the catalyst's acidity, basicity, and overall performance.[1]
Quantitative Data Summary: Fe3O4-Based Nanocatalysts
| Catalyst | Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Fe3O4@SiO2/NH-isoindoline-1,3-dione | Benzaldehyde, Malononitrile, Methyl Acetoacetate | Ethanol | Reflux | 15 min | 97 | [1] |
| Fe3O4@Xanthan gum | Aromatic Aldehydes, Malononitrile, Dimedone | Water | RT | - | up to 94 | [1] |
| Fe3O4@silica-MCM-41@DABCO | Aromatic Aldehydes, Malononitrile, Dimedone | - | Reflux | 30 min | up to 98 | [5] |
| Fe3O4/SiO2/Im-Fc][OAc] | Aromatic Aldehydes, Malononitrile, Dimedone | - | RT | - | - | [1] |
| Fe3O4@SiO2@NiSB | Benzaldehyde, Malononitrile, Dimedone | Solvent-free | RT | 5 min | up to 98 | [1] |
Experimental Protocol: Synthesis of 4H-Pyrans using Fe3O4@SiO2/NH-isoindoline-1,3-dione Catalyst
This protocol is adapted from the work of Heravi and co-workers.[1]
1. Catalyst Preparation (Conceptual Overview):
-
Fe3O4 nanoparticles are prepared via co-precipitation of Fe²⁺ and Fe³⁺ salts.
-
The nanoparticles are then coated with a silica shell (Fe3O4@SiO2).
-
The silica surface is functionalized with an amino group (Fe3O4@SiO2@PrNH2).
-
Finally, the amino-functionalized nanoparticles are treated to incorporate the isoindoline-1,3-dione moiety.
2. Synthesis of 2-amino-4-phenyl-4H-pyran-3,5-dicarbonitrile (a representative example):
-
To a round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), and methyl acetoacetate (1 mmol).
-
Add the Fe3O4@SiO2/NH-isoindoline-1,3-dione catalyst (10 mg).[1]
-
Add ethanol (5 mL) as the solvent.
-
Reflux the reaction mixture with stirring for 15 minutes.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst using an external magnet.
-
Wash the catalyst with ethanol for reuse.
-
Evaporate the solvent from the reaction mixture under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure 4H-pyran derivative.
Diagram: Experimental Workflow for Magnetic Nanocatalyst-based Pyran Synthesis
Caption: Workflow for pyran synthesis using a functionalized magnetic nanocatalyst.
II. Organocatalysis in Pyran Synthesis
Organocatalysis offers a metal-free alternative for the synthesis of pyrans, often providing high stereoselectivity in asymmetric reactions.[6][7] L-proline and its derivatives are commonly employed as efficient and environmentally friendly organocatalysts.[7]
Application Note: L-proline Catalyzed Asymmetric Synthesis
L-proline can catalyze the multicomponent reaction of aromatic aldehydes, malononitrile, and active methylene compounds to produce chiral pyran derivatives with good enantioselectivity.[7] The reaction proceeds through the formation of a chiral enamine intermediate, which directs the stereochemical outcome of the subsequent reaction steps. This method is particularly valuable for the synthesis of biologically active, enantiomerically enriched pyrans.[7]
Quantitative Data Summary: L-proline Catalyzed Pyran Synthesis
| Aldehyde | Active Methylene Compound | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Benzaldehyde | 1,3-Cyclohexanedione | Ethanol | Reflux | 2 | 92 | 94 | [7] |
| 4-Chlorobenzaldehyde | 1,3-Cyclohexanedione | Ethanol | Reflux | 2 | 94 | 92 | [7] |
| Benzaldehyde | Thiobarbituric acid | Ethanol | Reflux | 3 | 88 | 90 | [7] |
| Benzaldehyde | Ethyl propiolate | Ethanol | RT | 12 | 85 | 96 | [7] |
Experimental Protocol: L-proline Catalyzed Synthesis of (R)-2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
This protocol is based on the work of Al-Zaydi et al.[7]
1. Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve benzaldehyde (1 mmol) and 1,3-cyclohexanedione (1 mmol) in ethanol (10 mL).
-
Add malononitrile (1 mmol) to the solution.
-
Add L-proline (10 mol%, 0.1 mmol) to the reaction mixture.
2. Reaction Execution:
-
Reflux the mixture with constant stirring for 2 hours.
-
Monitor the reaction by TLC.
3. Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid product and wash with cold ethanol.
-
Dry the product under vacuum to obtain the pure chiral pyran derivative.
-
The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Diagram: Proposed Catalytic Cycle for L-proline Catalyzed Pyran Synthesis
References
- 1. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Olefin Metathesis for Cyclic Enol Ether Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of carbon-carbon double bonds, particularly within cyclic systems.[1][2] This method is highly valued for its functional group tolerance and the use of well-defined, commercially available catalysts, such as those based on ruthenium and molybdenum.[1][3] The formation of cyclic enol ethers via RCM is of significant interest as these structures are key intermediates in the synthesis of various natural products and pharmaceutically active compounds.[4][5] This document provides an overview of the RCM mechanism, representative data, a general experimental protocol, and key considerations for the successful synthesis of cyclic enol ethers.
Mechanism of Ring-Closing Metathesis
The generally accepted mechanism for olefin metathesis, first proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene catalyst and the olefin substrate.[1][6] In the context of RCM for forming a cyclic enol ether from an acyclic diene, the catalytic cycle can be summarized as follows:
-
Initiation: A phosphine ligand dissociates from the precatalyst, allowing one of the terminal olefins of the diene substrate to coordinate to the metal center.
-
[2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition with the metal-alkylidene to form a metallacyclobutane intermediate.[4][6]
-
[2+2] Cycloreversion: The metallacyclobutane intermediate fragments to release the initial alkylidene portion of the catalyst and form a new metal-alkylidene species tethered to the substrate.
-
Ring-Closing: The second terminal olefin of the substrate coordinates to the metal center and undergoes an intramolecular [2+2] cycloaddition, forming a new, bicyclic metallacyclobutane intermediate.
-
Product Release: A final [2+2] cycloreversion event releases the cyclic enol ether product and regenerates the metal-alkylidene catalyst, which can then re-enter the catalytic cycle. For terminal dienes, the reaction is driven forward by the formation and removal of a volatile byproduct, typically ethylene gas.[1][6]
Caption: Figure 1. Catalytic Cycle for Ring-Closing Metathesis
Data Presentation: Representative RCM Reactions
The choice of catalyst, solvent, and temperature significantly impacts the efficiency and selectivity of cyclic enol ether formation. Second-generation Grubbs catalysts, featuring an N-heterocyclic carbene (NHC) ligand, are generally more reactive and effective for electron-rich olefins like enol ethers compared to first-generation catalysts.[7][8]
Table 1: Conditions for the Formation of Cyclic Enol Ethers via RCM
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | O-allyl-2,2-dimethyl-4-penten-1-ol | Grubbs II (5) | CH₂Cl₂ | 40 | 12 | 3,4-Dihydro-4,4-dimethyl-2H-pyran | 85 | [9] |
| 2 | Diethyl diallylmalonate | Grubbs I (5) | C₆H₆ | 25 | 4 | Diethyl 3-cyclopentene-1,1-dicarboxylate | 95 | [1] |
| 3 | 1,1-Diallyloxycyclohexane | Grubbs II (3) | Toluene | 80 | 2 | 2,4-Dioxaspiro[5.5]undec-7-ene | 92 | [3] |
| 4 | N,N-Diallyl-p-toluenesulfonamide | Grubbs I (4) | CH₂Cl₂ | 25 | 24 | 1-(p-Tolylsulfonyl)-2,5-dihydro-1H-pyrrole | 97 | [1] |
| 5 | (E)-1-(allyloxy)-4-phenylbut-2-ene | Hoveyda-Grubbs II (5) | Toluene | 60 | 16 | 5-Phenyl-2,3-dihydrofuran | 78 | [9] |
Note: Data is compiled from various sources to illustrate typical reaction conditions and may not represent a single systematic study.
Experimental Protocols
This section provides a general, representative protocol for the synthesis of a cyclic enol ether via RCM.
General Protocol for RCM
Materials:
-
Acyclic diene substrate (e.g., O-allyl enol ether)
-
Ruthenium catalyst (e.g., Grubbs 2nd Generation Catalyst)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert gas (Argon or Nitrogen)
-
Ethyl vinyl ether (for quenching)
-
Silica gel for chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere manifold (Schlenk line)
-
Syringes and needles
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add the acyclic diene substrate (1.0 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., CH₂Cl₂) via cannula or syringe to achieve a substrate concentration of 0.01–0.1 M.
-
Catalyst Addition: Weigh the ruthenium catalyst (typically 1-5 mol%) in a glovebox or under a positive flow of argon and add it to the reaction flask in one portion. For sensitive or sluggish reactions, the catalyst can be dissolved in a small amount of solvent and added as a solution.
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux, typically 25–80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is driven by the evolution of ethylene gas, which can be gently vented through a bubbler.
-
Quenching: Once the reaction is complete (typically 2–24 hours), cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.[10] Stir for 20-30 minutes. The color of the solution may change, indicating catalyst deactivation.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure cyclic enol ether.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Caption: Figure 2. General Experimental Workflow for RCM
Troubleshooting and Key Considerations
-
Catalyst Choice: Second-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) are generally more robust and efficient for the RCM of electron-rich olefins like enol ethers.[8] Molybdenum-based Schrock catalysts can also be effective but are less tolerant of functional groups and require stricter inert conditions.[3]
-
Solvent and Concentration: Reactions are typically run in non-coordinating solvents like dichloromethane or toluene. High dilution (0.005–0.05 M) is often necessary to favor the intramolecular RCM pathway over intermolecular oligomerization.
-
Atmosphere: While many modern ruthenium catalysts are air-stable as solids, reactions should be conducted under an inert atmosphere (argon or nitrogen) to prevent catalyst decomposition in solution.[11]
-
Alkene Isomerization: A common side reaction is the isomerization of the product's double bond, which can be promoted by ruthenium-hydride species formed during the reaction.[12] This can sometimes be suppressed by the addition of mild acids or other additives.[12]
-
Catalyst Inhibition: Substrates containing potential coordinating groups, such as free amines or thiols, can inhibit or poison the catalyst.[1] Protection of these functional groups is often required.
-
Removal of Ruthenium Byproducts: After the reaction, residual ruthenium byproducts can complicate purification and analysis. Various methods exist for their removal, including filtration through activated carbon, specialized silica gels, or treatment with specific scavengers.
References
- 1. hwpi.harvard.edu [hwpi.harvard.edu]
- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. CARBONYL-OLEFIN METATHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclization Strategies in Carbonyl–Olefin Metathesis: An Up-to-Date Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring Closing Metathesis [organic-chemistry.org]
- 7. Extension of ring closing metathesis methodology to the synthesis of carbocyclic methyl and silyl enol ethers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Diastereoselective Synthesis of Functionalized Dihydropyrans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for three distinct and efficient methods for the diastereoselective synthesis of functionalized dihydropyrans. These methods—organocatalytic domino reactions, tandem Claisen rearrangement/oxa-Michael additions, and silyl-Prins cyclizations—offer versatile approaches to this important class of heterocyclic compounds, which are prevalent in numerous natural products and pharmaceuticals.
Organocatalytic Domino Michael/Hemiacetalization Reaction
This method provides a highly efficient, one-pot diastereo- and enantioselective synthesis of polyfunctionalized tetrahydropyran derivatives, which can be subsequently dehydrated to the corresponding dihydropyrans. The reaction is catalyzed by a squaramide-based organocatalyst and proceeds through a domino Michael-hemiacetalization sequence.[1]
Data Presentation
| Entry | R¹ | R² | R³ | Yield (%) [trans-/cis-3] | d.r. (trans/cis) | ee (%) [trans/cis] |
| 1 | Ph | Me | OEt | 85 | 92:8 | 95/93 |
| 2 | 4-NO₂-C₆H₄ | Me | OEt | 91 | 93:7 | 99/98 |
| 3 | 4-Cl-C₆H₄ | Me | OEt | 88 | 91:9 | 96/94 |
| 4 | 2-Thienyl | Me | OEt | 75 | 88:12 | 90/88 |
| 5 | Ph | Ph | OEt | 82 | 95:5 | 97/96 |
Table 1: Substrate scope for the organocatalytic domino Michael/hemiacetalization reaction. Reactions were performed with 10 mol% of catalyst E in CH₂Cl₂ at room temperature.
Experimental Protocols
General Procedure 1 (GP1): Domino Michael-Hemiacetalization Reaction [1]
-
To a glass vial equipped with a magnetic stirring bar, add the 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv.).
-
Add the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol, 1.0 equiv.).
-
Dissolve the starting materials in CH₂Cl₂ (4.0 mL).
-
Add the squaramide catalyst E (10 mol%, 0.1 equiv.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon complete consumption of the starting materials, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding tetrahydropyranols.
General Procedure 2 (GP2): Dehydration to Dihydropyrans [1]
-
Synthesize the tetrahydropyranols according to GP1.
-
After completion of the reaction (as monitored by TLC), evaporate the solvent under reduced pressure.
-
To the crude tetrahydropyranol, add toluene (10 mL) and p-toluenesulfonic acid (PTSA) (20 mol%, 0.2 equiv.).
-
Stir the mixture at 100 °C for 1 hour.
-
After completion of the dehydration, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydropyran.
Visualizations
Caption: Experimental workflow for the domino Michael/hemiacetalization and subsequent dehydration.
Caption: Reaction mechanism for the organocatalytic domino synthesis of dihydropyrans.
Organocatalytic Claisen Rearrangement/Oxa-Michael Addition Tandem Sequence
This approach describes a straightforward diastereo- and enantioselective synthesis of functionalized dihydropyrans using a cinchona squaramide catalyst. The reaction proceeds via a tandem Claisen rearrangement followed by an oxa-Michael addition, offering an atom-economical route to these valuable heterocycles.
Data Presentation
| Entry | R¹ | R² | Yield (%) | d.r. | ee (%) |
| 1 | H | Ph | 92 | >20:1 | 95 |
| 2 | Me | Ph | 89 | >20:1 | 93 |
| 3 | H | 4-MeO-C₆H₄ | 95 | >20:1 | 96 |
| 4 | H | 4-Cl-C₆H₄ | 90 | >20:1 | 94 |
| 5 | H | 2-Naphthyl | 85 | >20:1 | 92 |
Table 2: Substrate scope for the tandem Claisen rearrangement/oxa-Michael addition. Reactions were typically performed with 10 mol% of a cinchona squaramide catalyst.
Experimental Protocols
General Procedure for Tandem Claisen Rearrangement/Oxa-Michael Addition
-
To a dried vial, add the allylic alcohol (0.2 mmol, 1.0 equiv.) and the α,β-unsaturated ester (0.24 mmol, 1.2 equiv.).
-
Add the cinchona squaramide catalyst (10 mol%, 0.02 mmol).
-
Dissolve the mixture in a suitable solvent (e.g., toluene, 2 mL).
-
Stir the reaction at the optimized temperature (e.g., 60 °C).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the dihydropyran product.
Visualizations
References
Application Notes and Protocols for (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the synthesis and specific applications of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE are limited in publicly available literature. The following application notes and protocols are based on established principles of organic synthesis and draw analogies from structurally related compounds. These are intended to serve as a guide for researchers to explore the potential of this molecule as a synthetic intermediate.
Introduction
This compound is a heterocyclic primary amine that holds potential as a versatile synthetic intermediate in drug discovery and organic synthesis. Its structure combines the features of a dihydropyran ring, a common motif in bioactive molecules, and a primary aminomethyl group, which is a key functional handle for a variety of chemical transformations. Nitrogen-containing heterocycles are prevalent in pharmaceuticals, with approximately 60% of unique small-molecule drugs containing such scaffolds.[1][2] The dihydropyran moiety is a structural component in numerous natural products and biologically active compounds.[3] The primary amine functionality allows for the introduction of diverse substituents and the construction of more complex molecular architectures.
This document outlines the proposed synthesis of this compound and provides detailed protocols for its potential application in common synthetic transformations, such as acylation and reductive amination.
Proposed Synthesis of this compound
A plausible and efficient route to synthesize this compound is through the reduction of a suitable precursor, such as 2-cyano-3,4-dihydro-2H-pyran or (3,4-dihydro-2H-pyran-2-yl)methanamide. The reduction of nitriles and amides to primary amines are fundamental transformations in organic synthesis, typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄).[4][5]
Synthetic Workflow
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol: Reduction of 2-Cyano-3,4-dihydro-2H-pyran
Materials:
-
2-Cyano-3,4-dihydro-2H-pyran
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-cyano-3,4-dihydro-2H-pyran (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of water (x mL), followed by 15% sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The product can be further purified by distillation under reduced pressure or column chromatography.
Applications as a Synthetic Intermediate
The primary amine functionality of this compound makes it a valuable building block for the synthesis of a wide range of derivatives.
Acylation Reactions
Acylation of the primary amine can be used to introduce various acyl groups, forming amides that are common in drug molecules.
Caption: General acylation reaction of this compound.
Experimental Protocol: N-Acetylation
Materials:
-
This compound
-
Triethylamine or pyridine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude N-((3,4-dihydro-2H-pyran-2-yl)methyl)acetamide.
-
Purify the product by recrystallization or column chromatography.
Table 1: Representative Acylation Reactions
| Acylating Agent | Product | Typical Yield (%) |
| Acetyl Chloride | N-((3,4-dihydro-2H-pyran-2-yl)methyl)acetamide | 85-95 |
| Benzoyl Chloride | N-((3,4-dihydro-2H-pyran-2-yl)methyl)benzamide | 80-90 |
| Methanesulfonyl Chloride | N-((3,4-dihydro-2H-pyran-2-yl)methyl)methanesulfonamide | 80-90 |
(Yields are hypothetical and based on typical acylation reactions of primary amines.)
Reductive Amination
Reductive amination with aldehydes or ketones provides a straightforward method for the synthesis of secondary amines.[9][10][11] This is a powerful tool for introducing molecular diversity.
Caption: Reductive amination workflow.
Experimental Protocol: Reductive Amination with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or methanol
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1 equivalent) and benzaldehyde (1 equivalent) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, or until completion as indicated by TLC.
-
Quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired secondary amine.
Table 2: Representative Reductive Amination Reactions
| Carbonyl Compound | Product | Typical Yield (%) |
| Benzaldehyde | N-benzyl-1-(3,4-dihydro-2H-pyran-2-yl)methanamine | 70-85 |
| Acetone | N-isopropyl-1-(3,4-dihydro-2H-pyran-2-yl)methanamine | 65-80 |
| Cyclohexanone | N-cyclohexyl-1-(3,4-dihydro-2H-pyran-2-yl)methanamine | 70-85 |
(Yields are hypothetical and based on typical reductive amination reactions.)
Conclusion
This compound represents a promising, yet underexplored, synthetic intermediate. Its straightforward proposed synthesis and the reactivity of its primary amine functionality open avenues for the creation of diverse chemical libraries for drug discovery and development. The protocols provided herein offer a solid foundation for researchers to begin investigating the synthetic utility of this versatile building block. The incorporation of this aminomethyl dihydropyran scaffold could lead to novel compounds with interesting biological activities, contributing to the advancement of medicinal chemistry.[12]
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ijcrt.org [ijcrt.org]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-Heterocyclic Carbene Organocatalysis for Dihydropyranone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the synthesis of dihydropyranones utilizing N-heterocyclic carbene (NHC) organocatalysis. This powerful synthetic strategy offers an efficient route to construct these valuable heterocyclic scaffolds, which are present in numerous biologically active compounds and natural products. The protocols outlined below are based on established literature and are intended to serve as a guide for researchers in organic synthesis and medicinal chemistry.
Introduction
N-heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a wide array of chemical transformations. In the synthesis of 3,4-dihydropyran-2-ones, NHCs typically activate aldehydes through the formation of a Breslow intermediate. This key intermediate can then act as a homoenolate or an acylazolium ion equivalent, participating in cycloaddition reactions with various coupling partners to afford the desired dihydropyranone core. These reactions can often be rendered highly enantioselective by employing chiral NHC catalysts, providing access to stereochemically rich molecules.
General Reaction Mechanism
The NHC-catalyzed synthesis of dihydropyranones can proceed through different pathways, primarily [4+2] and [3+3] cycloadditions. A generalized mechanistic pathway is depicted below. The reaction is initiated by the in-situ generation of the free NHC from its corresponding azolium salt precursor upon deprotonation by a base. The NHC then adds to an aldehyde to form the key Breslow intermediate. Depending on the reaction conditions and substrates, this intermediate can be converted into a homoenolate or an α,β-unsaturated acylazolium species, which then undergoes the key cycloaddition step.
Caption: Generalized catalytic cycle for NHC-catalyzed dihydropyranone synthesis.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of Spirooxindole δ-Lactones
This protocol describes the synthesis of spirooxindole δ-lactones from isatin-derived enals and 1,3-dicarbonyl compounds, as reported by Lin and co-workers.[1]
Reaction Scheme:
Isatin-derived enal + 1,3-dicarbonyl compound --(NHC catalyst, Base)--> Spirooxindole δ-lactone
Materials:
-
Isatin-derived enal (1.0 equiv)
-
1,3-dicarbonyl compound (1.2 equiv)
-
Chiral triazolium salt (NHC precatalyst, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.2 equiv)
-
Toluene (solvent)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chiral triazolium salt (10 mol%) and cesium carbonate (1.2 equiv).
-
Add toluene as the solvent.
-
Add the isatin-derived enal (1.0 equiv) and the 1,3-dicarbonyl compound (1.2 equiv) to the flask.
-
Stir the reaction mixture at room temperature for the time specified in the data table or until TLC analysis indicates completion.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spirooxindole δ-lactone.
Quantitative Data Summary:
| Entry | Isatin-derived enal | 1,3-Dicarbonyl compound | Catalyst | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | N-Boc isatin enal | Dibenzoylmethane | Chiral Triazolium A | Cs₂CO₃ | Toluene | 15 | 95 | 92 |
| 2 | N-Me isatin enal | Acetylacetone | Chiral Triazolium A | Cs₂CO₃ | Toluene | 12 | 88 | 90 |
| 3 | N-Bn isatin enal | Dimedone | Chiral Triazolium A | Cs₂CO₃ | Toluene | 24 | 91 | 94 |
Data is representative and compiled from literature reports.[1]
Protocol 2: Synthesis of Chiral Selenylated Dihydropyranones
This protocol details the synthesis of chiral selenylated dihydropyranones from α,β-unsaturated aldehydes and selenyl vinyl ketones.[1]
Reaction Scheme:
α,β-unsaturated aldehyde + Selenyl vinyl ketone --(NHC catalyst, Base)--> Selenylated dihydropyranone
Materials:
-
α,β-unsaturated aldehyde (1.0 equiv)
-
Selenyl vinyl ketone (1.2 equiv)
-
Chiral triazolium salt (NHC precatalyst B, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 equiv)
-
Toluene (solvent)
Equipment:
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the chiral triazolium salt B (10 mol%) and cesium carbonate (1.5 equiv).
-
Add toluene, followed by the α,β-unsaturated aldehyde (1.0 equiv) and the selenyl vinyl ketone (1.2 equiv).
-
Stir the reaction mixture at room temperature for 15 hours.
-
After the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the pure selenylated dihydropyranone.
Quantitative Data Summary:
| Entry | α,β-Unsaturated Aldehyde | Selenyl vinyl ketone | Catalyst | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | Phenylselenyl vinyl ketone | Chiral Triazolium B | Cs₂CO₃ | Toluene | 15 | 92 | 95 |
| 2 | Crotonaldehyde | Phenylselenyl vinyl ketone | Chiral Triazolium B | Cs₂CO₃ | Toluene | 15 | 85 | 91 |
| 3 | 4-Chlorocinnamaldehyde | Phenylselenyl vinyl ketone | Chiral Triazolium B | Cs₂CO₃ | Toluene | 15 | 90 | 96 |
Data is representative and compiled from literature reports.[1]
Experimental Workflow
The general workflow for setting up an NHC-catalyzed dihydropyranone synthesis is outlined below.
Caption: A general experimental workflow for NHC-catalyzed dihydropyranone synthesis.
Troubleshooting and Considerations
-
Anhydrous Conditions: NHCs and their precursors are sensitive to moisture and air. It is crucial to use dry solvents and glassware and to maintain an inert atmosphere throughout the reaction.
-
Base Selection: The choice of base can significantly impact the reaction outcome. Common bases include DBU, Cs₂CO₃, and K₂CO₃. The strength and steric bulk of the base should be optimized for each specific transformation.
-
Catalyst Purity: The purity of the NHC precatalyst is critical for reproducibility. It is advisable to use freshly purified or commercially available high-purity catalysts.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. Staining with appropriate reagents (e.g., potassium permanganate) may be necessary to visualize the starting materials and products.
By following these protocols and considering the key experimental parameters, researchers can effectively utilize NHC organocatalysis for the synthesis of a diverse range of dihydropyranones. Further optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates.
References
Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biologically relevant pyran derivatives via multi-component reactions (MCRs). Pyran scaffolds are central to numerous natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3][4] MCRs offer an efficient, atom-economical, and environmentally friendly approach to construct these valuable heterocyclic systems.[5]
Introduction to Pyran Synthesis via MCRs
Multi-component reactions, by their nature, involve the combination of three or more starting materials in a single synthetic operation to form a complex product that incorporates structural features from each reactant. This strategy is highly convergent and minimizes the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste.[5]
The synthesis of the 4H-pyran core typically proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. The general mechanism involves the initial reaction between an aldehyde and an active methylene compound, such as malononitrile, to form an electron-deficient alkene. This intermediate then undergoes a Michael addition with a 1,3-dicarbonyl compound, followed by cyclization and tautomerization to yield the final pyran derivative.
Below is a generalized workflow for the multi-component synthesis of pyran derivatives.
Key Multi-Component Reactions for Pyran Derivatives
Several named and unnamed multi-component reactions are employed for the synthesis of various pyran scaffolds. This section details the protocols for three common classes: 4H-pyrans, tetrahydrobenzo[b]pyrans, and pyrano[2,3-c]pyrazoles.
Synthesis of 2-Amino-4H-pyran Derivatives
This three-component reaction involves the condensation of an aromatic aldehyde, malononitrile, and a β-dicarbonyl compound such as ethyl acetoacetate.
Reaction Scheme:
Experimental Protocol:
A general procedure for the synthesis of 2-amino-4H-pyrans is as follows:
-
To a 10 mL flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.1-1.2 mmol), and ethyl acetoacetate (1.0 mmol).[6]
-
Add the chosen catalyst (e.g., 0.03 g CuFe2O4@starch or 0.1 g Zn2+/4A molecular sieves) and 3 mL of ethanol.[6][7]
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane (1:3) eluent.[7]
-
Upon completion of the reaction, if a solid precipitate has formed, filter the mixture. If the product is in solution, evaporate the solvent under reduced pressure.[6]
-
Wash the crude product with diethyl ether or recrystallize from ethanol to obtain the purified 2-amino-4H-pyran derivative.[6]
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]
Data Summary:
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| KOH loaded CaO (10 mmol) | Solvent-free | 60 | 10 min | 92 | [5][8] |
| Zn2+/4A (0.1 g) | Ethanol | Reflux | 4 h | 93-97 | [6] |
| CuFe2O4@starch (30 mg) | Ethanol | Room Temp. | 10-45 min | 85-96 | [7] |
| [Et3NH][HSO4] (20 mol%) | Solvent-free (MW) | - | 1-5 min | up to 92 | [5] |
Synthesis of Tetrahydrobenzo[b]pyran Derivatives
This reaction is a variation of the 4H-pyran synthesis, where a cyclic β-dicarbonyl compound, such as dimedone, is used.
Experimental Protocol:
-
In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol).[10][11]
-
Add the catalyst (e.g., 0.01 g CuFe2(C4H4O6)3·6H2O or 20 mol% [Et3NH][HSO4]) and the solvent if required (e.g., 10 mL water or solvent-free for microwave synthesis).[5][11]
-
For conventional heating, reflux the mixture. For microwave-assisted synthesis, irradiate the mixture at a specified power (e.g., 140-210 W) for short intervals.[5][10]
-
Monitor the reaction progress using TLC (ethyl acetate:hexane 1:4).[10]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[5][10]
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure tetrahydrobenzo[b]pyran derivative.[5]
Data Summary:
| Catalyst | Solvent | Method | Time | Yield (%) | Reference |
| [EMIM][OH] (1 mL) | Ethanol (1 mL) | Microwave (210 W) | 30 s | 88-95 | [10] |
| [Et3NH][HSO4] (20 mol%) | Solvent-free | Microwave (140 W) | 1-5 min | 85-92 | [5] |
| CuFe2(C4H4O6)3·6H2O (0.01 g) | Water | Reflux | 30-60 min | 80-92 | [11] |
| NGO/IL-Fe | Water | Room Temp. | 15-30 min | 90-98 | [12] |
Synthesis of Pyrano[2,3-c]pyrazole Derivatives
This is a four-component reaction involving an aldehyde, malononitrile, a hydrazine derivative, and a β-ketoester (e.g., ethyl acetoacetate).
Experimental Protocol:
-
In a round-bottom flask, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate or phenylhydrazine (1 mmol).[2][13]
-
Add the catalyst and solvent system (e.g., SnCl2 in H2O-ethanol, or a water-SDS-ionic liquid system).[2][14]
-
The reaction can be performed under various conditions: conventional heating (reflux), microwave irradiation, or ultrasound irradiation, depending on the chosen catalyst and solvent system.[2]
-
Monitor the reaction by TLC.
-
Upon completion, the work-up procedure typically involves cooling the reaction mixture, followed by filtration to collect the solid product. In some cases, extraction with an organic solvent may be necessary.[14]
-
Wash the crude product with water and ethanol, and then recrystallize from a suitable solvent like ethanol to obtain the pure pyrano[2,3-c]pyrazole.[13][14]
Data Summary:
| Catalyst | Solvent | Method | Time | Yield (%) | Reference |
| SnCl2 | H2O-Ethanol | Microwave | 25 min | 88 | [2] |
| l-tyrosine | H2O-Ethanol | Microwave | 5-10 min | 85-95 | [2] |
| ZnS NPs | Water | Ultrasound | 20-30 min | 88-95 | [2] |
| Water-SDS-[BMIm]Br | Water-SDS-IL | Stirring (RT) | 10-15 min | 90-97 | [14] |
Biological Applications and Signaling Pathways
Pyran derivatives are known to exhibit a wide range of biological activities. For instance, certain 4H-pyran and pyrano[2,3-c]pyrazole derivatives have shown promising results as anticancer agents.[3] One of the investigated mechanisms of action is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[3] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
The diagram below illustrates the role of CDK2 in cell cycle progression and how its inhibition by pyran derivatives can lead to an anti-cancer effect.
In addition to anticancer activity, various pyran derivatives have been reported to possess antibacterial, antiviral, and anti-inflammatory properties.[4] Some have also been investigated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase.[4] The diverse biological activities of these compounds make them attractive scaffolds for further investigation in drug discovery and development.
Conclusion
Multi-component reactions provide a powerful and sustainable platform for the synthesis of a diverse array of pyran derivatives. The protocols outlined in this document offer robust and reproducible methods for obtaining these valuable heterocyclic compounds. The significant biological activities exhibited by pyran derivatives, including the inhibition of key cellular targets like CDK2, underscore their potential as lead compounds in medicinal chemistry and drug development. Further exploration of the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ycmou.ac.in [ycmou.ac.in]
- 6. scispace.com [scispace.com]
- 7. Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Water–SDS–[BMIm]Br composite system for one-pot multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives and their structural assessment by NMR, X-ray, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bicyclic Pyran Compounds: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bicyclic pyran compounds, a class of heterocyclic scaffolds with significant applications in medicinal chemistry and drug discovery. The methodologies presented herein are based on contemporary and efficient synthetic strategies, offering access to a diverse range of bicyclic pyran structures.
Introduction
Bicyclic pyran motifs are prevalent in a vast array of natural products and pharmacologically active molecules. Their unique three-dimensional architecture and the presence of an oxygen atom in the ring system confer favorable physicochemical properties, making them attractive scaffolds in drug design. These structures can serve as rigid frameworks to orient functional groups for optimal interaction with biological targets, thereby enhancing potency and selectivity. This document outlines four robust methods for the synthesis of bicyclic pyrans: Intramolecular Rauhut-Currier Reaction, Zinc-Catalyzed [5+1] Annulation, Tandem Knoevenagel-Michael Reaction, and Intramolecular Hetero-Diels-Alder Reaction.
I. Enantioselective Intramolecular Rauhut–Currier Reaction
The intramolecular Rauhut–Currier (IRC) reaction is a powerful, atom-economical method for the formation of carbocyclic and heterocyclic rings. The use of bifunctional thiourea-phosphine organocatalysts enables highly enantioselective cyclization of bis(enones) to afford bicyclic pyran derivatives.
Experimental Protocol: General Procedure for Asymmetric IRC Reaction[1][2][3]
To a solution of the bis(enone) substrate (0.1 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) is added the chiral thiourea-phosphine catalyst (10 mol%). The reaction mixture is stirred at room temperature for the time indicated in the table below. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to provide the desired bicyclic pyran product.
Data Presentation: Enantioselective IRC Reaction of Bis(enones)
| Entry | Substrate (R) | Catalyst (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 10 | 24 | 95 | 98 |
| 2 | 4-Methylphenyl | 10 | 24 | 92 | 97 |
| 3 | 4-Methoxyphenyl | 10 | 36 | 85 | 96 |
| 4 | 4-Chlorophenyl | 10 | 48 | 90 | 99 |
| 5 | 2-Naphthyl | 10 | 48 | 88 | 95 |
| 6 | 2-Thienyl | 10 | 36 | 75 | 93 |
Reaction Workflow
Application Notes and Protocols: Functionalization of the Dihydropyran Ring
For Researchers, Scientists, and Drug Development Professionals
The dihydropyran ring is a prevalent structural motif in a wide array of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its versatile chemistry allows for various transformations, making it a valuable scaffold in synthetic organic chemistry. These application notes provide an overview of key strategies for the functionalization of the dihydropyran ring, complete with experimental protocols and quantitative data to guide researchers in this field.
Organocatalytic Asymmetric Functionalization via Domino Reactions
Application Note: Organocatalysis offers a powerful approach for the asymmetric synthesis of chiral molecules.[3] A highly effective strategy for creating polyfunctionalized dihydropyrans is through an organocatalytic domino Michael-hemiacetalization reaction. This one-pot sequence, often followed by dehydration, starts from α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds.[3] The use of chiral organocatalysts, such as quinine-squaramide derivatives, allows for the construction of multiple stereocenters with high levels of diastereo- and enantioselectivity.[3] This method is advantageous due to its operational simplicity, mild reaction conditions, and the ability to generate a diverse library of dihydropyran derivatives.[1][3]
Data Presentation:
Table 1: Organocatalytic Synthesis of Dihydropyran Derivatives (4a-h) [3]
| Entry | R¹ (in Nitroalkene 2) | R² (in Dicarbonyl 1) | R³ (in Dicarbonyl 1) | Product | Yield (%) | de (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenyl | Methyl | OMe | 4a | 91 | >98 | 98 |
| 2 | Phenyl | Methyl | OEt | 4b | 89 | 82 | 99 |
| 3 | Phenyl | Phenyl | OEt | 4c | 91 | >98 | 99 |
| 4 | Phenyl | Methyl | Me | 4d | 80 | 80 | 71 |
| 5 | 4-MeC₆H₄ | Methyl | OMe | 4e | 81 | 26 | 94 |
| 6 | 3-BrC₆H₄ | Methyl | OMe | 4f | 86 | 76 | 91 |
| 7 | 2-Thienyl | Methyl | OMe | 4g | 82 | 44 | 78 |
| 8 | 3,4-(OCH₂O)C₆H₃ | Methyl | OMe | 4h | 85 | 42 | 84 |
Reactions performed with (E)-3-aryl-2-nitroprop-2-en-1-ols (2) and 1,3-dicarbonyl compounds (1) in the presence of 10 mol% of catalyst E in dichloromethane at ambient temperature.[3]
Experimental Protocol: General Procedure for Organocatalytic Domino Michael-Hemiacetalization and Dehydration [3]
-
Reaction Setup: To a solution of the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol, 1.0 equiv) in dichloromethane (5.0 mL), add the 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv).
-
Catalyst Addition: Add the organocatalyst (e.g., quinine-squaramide catalyst E, 0.1 mmol, 10 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from hours to several days (up to 14 days for low catalyst loading).[3]
-
Dehydration: After completion of the Michael-hemiacetalization step, remove the solvent under reduced pressure. Add toluene (10 mL) and p-toluenesulfonic acid (PTSA, 0.2 mmol, 20 mol%).
-
Heating: Heat the mixture to 100 °C for one hour.
-
Work-up and Purification: After cooling to room temperature, concentrate the mixture under vacuum. Purify the residue by column chromatography on silica gel (eluent: n-pentane/diethyl ether mixtures) to afford the desired dihydropyran product.
Visualization:
References
- 1. Organocatalytic Synthesis of Functionalized Dihydropyrans from Pyruvates in a One-Pot Reaction (No. 0022) | OIST Groups [groups.oist.jp]
- 2. organicreactions.org [organicreactions.org]
- 3. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Toolkit: A Guide to the Synthesis of Macrocyclic Antibiotics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Macrocyclic antibiotics represent a cornerstone of modern medicine, boasting complex chemical architectures that underpin their potent therapeutic activities. The biosynthesis of these remarkable molecules is a feat of natural engineering, orchestrated by sophisticated enzymatic assembly lines. Understanding and harnessing these biosynthetic pathways are paramount for the development of novel antibiotics to combat the growing threat of antimicrobial resistance. This document provides a detailed overview of the key enzymatic players in the synthesis of two prominent macrocyclic antibiotics, erythromycin and rapamycin, and offers experimental protocols for their study and manipulation.
The Masters of Macrocyclization: PKS and NRPS
The synthesis of the carbon backbones of most macrocyclic antibiotics is governed by two major classes of multifunctional enzymes: Polyketide Synthases (PKSs) and Non-Ribosomal Peptide Synthetases (NRPSs). These enzymatic complexes function as molecular assembly lines, iteratively adding and modifying building blocks to construct the final complex structure.
Polyketide Synthases (PKSs) are responsible for the synthesis of the polyketide core of molecules like erythromycin. They utilize short-chain acyl-CoA precursors, such as propionyl-CoA and methylmalonyl-CoA, to build the carbon chain. Type I PKSs, involved in macrolide synthesis, are large, modular enzymes where each module is responsible for one cycle of chain elongation and modification. Key domains within a PKS module include the Acyltransferase (AT) which selects the extender unit, the Ketosynthase (KS) which catalyzes the condensation reaction, and the Acyl Carrier Protein (ACP) which shuttles the growing polyketide chain between enzymatic domains. Additional domains like Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) introduce further chemical diversity by modifying the β-keto group of the growing chain.
Non-Ribosomal Peptide Synthetases (NRPSs) , on the other hand, incorporate amino acid monomers into the growing chain. Rapamycin biosynthesis, for instance, involves a hybrid PKS-NRPS system. NRPS modules contain an Adenylation (A) domain for amino acid selection and activation, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain to carry the activated amino acid, and a Condensation (C) domain to catalyze peptide bond formation.
The modular nature of both PKS and NRPS systems presents exciting opportunities for bioengineering, allowing for the rational design of novel antibiotic variants through domain swapping and genetic manipulation.
Biosynthetic Pathways: Erythromycin and Rapamycin
Erythromycin Biosynthesis
The biosynthesis of erythromycin A begins with the formation of the macrolactone core, 6-deoxyerythronolide B (6-dEB), by a Type I PKS known as 6-deoxyerythronolide B synthase (DEBS). This massive enzymatic complex is encoded by the eryA genes. The process is initiated with a propionyl-CoA starter unit, followed by six rounds of elongation with methylmalonyl-CoA extender units. Following the assembly of 6-dEB, a series of post-PKS modifications, including hydroxylation and glycosylation, are carried out by tailoring enzymes encoded by genes such as eryF, eryK, and eryG to yield the final bioactive erythromycin A.
Rapamycin Biosynthesis
The biosynthesis of rapamycin is a more complex process involving a hybrid Type I PKS-NRPS system encoded by the rap gene cluster. The synthesis is initiated by a unique starter unit, 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC), derived from the shikimate pathway. The polyketide chain is assembled by three large PKS enzymes (RapA, RapB, RapC). A single NRPS module, RapP, then incorporates L-pipecolic acid, which is derived from L-lysine by the enzyme RapL. The final macrocycle is formed through cyclization and is subsequently modified by a series of tailoring enzymes, including methyltransferases and oxidoreductases, to produce rapamycin.
Troubleshooting & Optimization
Technical Support Center: Purification of Aminomethyl-dihydropyran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of aminomethyl-dihydropyran.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of aminomethyl-dihydropyran, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low yield after purification.
-
Question: I am experiencing a significant loss of my aminomethyl-dihydropyran product during purification. What are the possible reasons and how can I improve my yield?
-
Answer: Low recovery can stem from several factors depending on the purification method employed.
-
Distillation: Aminomethyl-dihydropyran may be susceptible to thermal degradation, especially if distilled at atmospheric pressure. Consider using vacuum distillation to lower the boiling point and reduce the risk of decomposition. Ensure the distillation apparatus is well-insulated to maintain a stable temperature.
-
Column Chromatography: The polar amine group can lead to strong adsorption on silica gel, resulting in tailing and incomplete elution.[1] To mitigate this, consider the following:
-
Deactivating the silica gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (1-3%) in your eluent to neutralize acidic sites.[2]
-
Using an alternative stationary phase: Alumina (basic or neutral) can be a better choice for purifying basic compounds.
-
Optimizing your solvent system: A more polar eluent, such as a gradient of methanol in dichloromethane, may be necessary to efficiently elute the product.
-
-
Recrystallization: The choice of solvent is critical. If your product is too soluble in the chosen solvent, recovery will be poor. Conversely, if it is too insoluble, it will be difficult to dissolve initially. For amine hydrochlorides, a common technique is to dissolve the salt in a minimal amount of a polar solvent (like ethanol or methanol) and then precipitate it by adding a less polar solvent (like diethyl ether or acetone).[3]
-
Issue 2: Product is still impure after purification.
-
Question: My NMR/LC-MS analysis shows that my aminomethyl-dihydropyran is still contaminated after purification. How can I improve the purity?
-
Answer: The presence of persistent impurities often points to byproducts from the synthesis step or issues with the chosen purification technique. A common synthetic route to aminomethyl-dihydropyran is the reduction of a corresponding nitrile (e.g., cyanodihydropyran) using a reducing agent like lithium aluminum hydride (LiAlH4).[4][5][6]
-
Potential Impurities from Nitrile Reduction:
-
Unreacted Nitrile: Incomplete reduction can leave starting material in your product.
-
Aldehyde Intermediate: Partial reduction and subsequent hydrolysis during workup can lead to the corresponding aldehyde.
-
Over-reduction Products: While less common for nitriles, aggressive conditions could potentially lead to other side reactions.
-
-
Purification Strategy for Impurity Removal:
-
Column Chromatography: A well-optimized gradient elution on silica gel or alumina should separate the more polar amine from the less polar nitrile and aldehyde impurities.
-
Acid-Base Extraction: As a primary amine, aminomethyl-dihydropyran is basic. You can perform a liquid-liquid extraction by dissolving the crude product in an organic solvent and washing with an acidic aqueous solution (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine extracted back into an organic solvent.
-
Recrystallization of the Hydrochloride Salt: Converting the amine to its hydrochloride salt can be an excellent purification method. The salt often has very different solubility properties than the free amine and any non-basic impurities, allowing for selective crystallization.[3][7]
-
-
Issue 3: Product decomposes during purification.
-
Question: I suspect my aminomethyl-dihydropyran is decomposing during purification. What are the signs and how can I prevent this?
-
Answer: Amines can be sensitive to air oxidation and prolonged exposure to acidic conditions on silica gel.
-
Signs of Decomposition: Discoloration (yellowing or browning) of the product or the appearance of new, unexpected spots on a TLC plate are common indicators.
-
Prevention Strategies:
-
Work under an inert atmosphere: When possible, handle the purified amine under nitrogen or argon to minimize contact with oxygen.
-
Minimize exposure to silica gel: Use a deactivated silica gel or an alternative stationary phase like alumina. Elute the compound as quickly as possible from the column.
-
Store appropriately: Store the purified aminomethyl-dihydropyran under an inert atmosphere, protected from light, and at a low temperature. Converting the amine to its more stable hydrochloride salt is also a good strategy for long-term storage.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for aminomethyl-dihydropyran?
A1: For small-scale laboratory purifications, flash column chromatography is often the most versatile method as it can separate a wider range of impurities. For larger quantities where the impurities are well-defined, distillation under reduced pressure or recrystallization of the hydrochloride salt can be more efficient.
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for aminomethyl-dihydropyran on a TLC plate. Due to its polarity, you will likely need a relatively polar eluent. Start with a mixture of a non-polar solvent like hexane or ethyl acetate and a more polar solvent like methanol or isopropanol. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to reduce tailing and improve the peak shape.
Q3: Can I purify aminomethyl-dihydropyran by distillation?
A3: Yes, distillation is a potential purification method, especially for larger quantities. However, it is crucial to perform it under reduced pressure (vacuum distillation) to avoid thermal decomposition of the amine. The exact boiling point will depend on the pressure.
Q4: How do I form the hydrochloride salt of aminomethyl-dihydropyran for recrystallization?
A4: Dissolve the crude aminomethyl-dihydropyran in a dry, inert solvent like diethyl ether or dichloromethane. Then, bubble dry HCl gas through the solution or add a solution of HCl in a dry solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.[3] The hydrochloride salt should precipitate out of the solution and can be collected by filtration.
Q5: My aminomethyl-dihydropyran is an oil. Can I still purify it by recrystallization?
A5: While the free amine may be an oil, its hydrochloride salt is very likely to be a crystalline solid. Converting the oily free amine to its hydrochloride salt is a common strategy to induce crystallization and facilitate purification.
Data Presentation
Table 1: Comparison of Purification Techniques for Aminomethyl-dihydropyran
| Purification Technique | Typical Purity | Typical Recovery | Throughput | Key Advantages | Key Disadvantages |
| Distillation (Vacuum) | >98% | 70-90% | High | Scalable, effective for removing non-volatile impurities. | Requires specialized equipment, potential for thermal degradation. |
| Column Chromatography | >99% | 60-85% | Low to Medium | High resolution, versatile for various impurities. | Can be time-consuming, potential for product loss on the column. |
| Recrystallization (as HCl salt) | >99.5% | 80-95% | Medium to High | Highly effective for achieving high purity, yields a stable solid. | Requires an additional reaction step, solvent selection is critical. |
Experimental Protocols
Protocol 1: Vacuum Distillation of Aminomethyl-dihydropyran
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry.
-
Sample Preparation: Place the crude aminomethyl-dihydropyran into the round-bottom flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than at atmospheric pressure.
-
Monitor the temperature closely to ensure a clean separation.
-
-
Product Collection: Once the desired fraction has been collected, carefully release the vacuum and allow the apparatus to cool to room temperature before collecting the purified product.
Protocol 2: Flash Column Chromatography of Aminomethyl-dihydropyran
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude aminomethyl-dihydropyran in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin eluting with the initial solvent system (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine).
-
Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 dichloromethane:methanol) to elute the product.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified aminomethyl-dihydropyran.
Protocol 3: Recrystallization of Aminomethyl-dihydropyran Hydrochloride
-
Salt Formation:
-
Dissolve the crude aminomethyl-dihydropyran in a minimal amount of a dry solvent such as diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling dry HCl gas through dry ether) until precipitation is complete.
-
Collect the solid hydrochloride salt by vacuum filtration and wash with a small amount of cold diethyl ether.
-
-
Recrystallization:
-
Transfer the crude salt to a clean flask.
-
Add a minimal amount of a hot solvent in which the salt is soluble (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
Once dissolved, allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
If crystallization does not occur, try adding a less polar co-solvent (e.g., diethyl ether or acetone) dropwise until turbidity persists, then heat to redissolve and cool again.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of aminomethyl-dihydropyran.
Caption: Troubleshooting logic for low purification yield.
References
- 1. Purification [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. Ch20: Reduction of Nitriles using LiAlH4 to amines [chem.ucalgary.ca]
- 7. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE under acidic conditions
Technical Support Center: (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the . The content is structured to address common experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the N-THP group in this compound?
The tetrahydropyranyl (THP) group is employed as a protecting group for various functionalities, including amines. It forms a hemiaminal acetal linkage with the methylamine. This linkage is generally stable under neutral and basic conditions but is labile to acid.[1][2] Therefore, this compound is expected to be unstable under acidic conditions, leading to the cleavage of the THP group and release of the free methylamine.
Q2: What is the mechanism of cleavage for the N-THP group under acidic conditions?
The cleavage of the THP group from the amine occurs via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of the pyran oxygen atom, which converts it into a good leaving group.[3] Subsequent ring opening generates a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water or another protic solvent on this intermediate leads to the formation of a hemiacetal, which is in equilibrium with its open-chain form, 5-hydroxypentanal, and the deprotected primary amine (methylamine).[3][4]
Q3: Can the cleavage of the N-THP group be selective?
Yes, the cleavage of the THP group can be highly selective. Due to its high sensitivity to acid, mild acidic conditions can be employed to remove the THP group while leaving other, more robust acid-sensitive protecting groups (like t-butyl esters under certain conditions) or other functional groups intact.[5] The choice of acid catalyst and reaction conditions is critical for achieving high selectivity.[6]
Q4: What are the typical byproducts of the deprotection reaction?
The primary byproduct of the acidic deprotection of this compound is 5-hydroxypentanal.[7] This aldehyde exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran.[4] These byproducts must be separated from the desired methylamine during the workup and purification process.
Troubleshooting Guide
Issue 1: Incomplete or slow deprotection of the N-THP group.
-
Question: My deprotection reaction is not going to completion, or is proceeding very slowly. What factors could be responsible?
-
Answer:
-
Insufficient Acid Strength/Concentration: The rate of cleavage is highly dependent on the acidity of the medium. If you are using very mild acids like pyridinium p-toluenesulfonate (PPTS), the reaction may be slow. Consider switching to a stronger acid such as p-toluenesulfonic acid (TsOH), trifluoroacetic acid (TFA), or aqueous HCl.[6][7]
-
Low Temperature: Deprotection reactions are often run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may increase the rate, provided other functional groups in your molecule are stable at that temperature.
-
Solvent Choice: The reaction is typically performed in protic solvents like methanol, ethanol, or aqueous mixtures (e.g., THF/water).[7] These solvents can participate in the hydrolysis mechanism. Ensure your solvent system is appropriate for acid-catalyzed hydrolysis.
-
Issue 2: Undesired side reactions or degradation of the target molecule.
-
Question: I am observing the formation of multiple unexpected products alongside my desired deprotected amine. How can I minimize these side reactions?
-
Answer:
-
Harsh Acidic Conditions: Strong acids can affect other acid-labile functional groups in your molecule. If you suspect this is the case, switch to a milder deprotection method. A wide range of catalysts with varying acidity are available, from silica-supported perchloric acid to bismuth triflate under specific conditions.[1]
-
Carbocation Scavengers: The oxocarbenium ion intermediate formed during cleavage is an electrophile and can potentially react with sensitive functionalities. The addition of a carbocation scavenger, such as triisopropylsilane (TIS), can be beneficial, especially when using strong acids like TFA.[2]
-
Reaction Time: Monitor the reaction closely using an appropriate technique (e.g., TLC, LC-MS). Stop the reaction as soon as the starting material is consumed to minimize over-exposure of the product to acidic conditions, which could lead to degradation.
-
Issue 3: Difficulty in purifying the deprotected amine.
-
Question: After the reaction workup, I am struggling to isolate the pure methylamine derivative. What purification strategies are recommended?
-
Answer:
-
Amine Adsorption on Silica Gel: Primary amines can interact strongly with the acidic silica gel used in column chromatography, leading to streaking and poor recovery.[8] To mitigate this, you can pre-treat the silica with a base or use a mobile phase containing a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonium hydroxide.[8]
-
Aqueous Workup: An acidic workup will protonate your amine, making it water-soluble, which can be used to separate it from non-polar organic impurities. Subsequent basification of the aqueous layer and extraction with an organic solvent will then isolate the free amine.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase for chromatography, such as alumina (basic or neutral), which can be more suitable for the purification of amines.[8]
-
Data Presentation: Deprotection Conditions
The following table summarizes various acidic conditions reported for the cleavage of THP ethers, which are analogous to the N-THP linkage in this compound.
| Catalyst / Reagent | Solvent | Temperature | Time | Typical Yield | Reference |
| p-Toluenesulfonic acid (TsOH) | Methanol / Ethanol | Room Temp. | 30-60 min | Good to High | [6] |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Room Temp. / 60 °C | 12-16 h | Good | [6][7] |
| Acetic Acid | THF / Water (4:2:1) | 45 °C | Variable | Good | [6] |
| Trifluoroacetic Acid (TFA) (2%) | Dichloromethane (DCM) | Room Temp. | < 30 min | High | [6] |
| Trifluoroacetic Acid (TFA) (10%) | DCM / TIS | Room Temp. | 5 min | High | [2] |
| HCl in Dioxane | Dioxane / Water | Room Temp. | 2 h | Good | [2] |
| Iron(III) Tosylate (2 mol%) | Methanol | Room Temp. | Variable | High | [9] |
Experimental Protocols
Protocol 1: Mild Deprotection using p-Toluenesulfonic Acid (TsOH) in Methanol
-
Dissolve the this compound substrate in methanol (approx. 0.1 M concentration).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, approx. 0.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent may require a basic modifier like 1% triethylamine).
Protocol 2: Rapid Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the this compound substrate in dichloromethane (DCM).
-
If the substrate contains other acid-sensitive groups, add a scavenger such as triisopropylsilane (TIS, 1.5-2.5%).[2]
-
Cool the solution in an ice bath (0 °C).
-
Add trifluoroacetic acid (TFA) dropwise to the desired concentration (e.g., 2-10%).[2][6]
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC or LC-MS. Reactions are often complete within 5-30 minutes.[2][6]
-
Carefully quench the reaction by adding it to a cooled, stirred, saturated aqueous solution of NaHCO₃.
-
Separate the organic layer. Extract the aqueous layer with additional DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue as described in Protocol 1.
Visualizations
Caption: Acid-catalyzed cleavage mechanism of this compound.
Caption: General experimental workflow for N-THP deprotection.
References
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. Bot Detection [iris-biotech.de]
- 3. youtube.com [youtube.com]
- 4. organic chemistry - What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Pyran Ring Formation
Welcome to the technical support center for optimizing catalyst loading in pyran ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of pyran rings, with a focus on catalyst optimization.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low product yield is a common issue that can stem from several factors related to catalyst loading and reaction conditions.
-
Insufficient Catalyst Loading: The catalyst concentration might be too low to effectively promote the reaction. Insufficient loading can lead to low conversion rates.[1] Gradually increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%, then 15 mol%) to find the optimal concentration.[2]
-
Excessive Catalyst Loading: Conversely, an excess of catalyst does not always lead to better results.[3] Overloading can lead to agglomeration of the catalyst particles, reducing the available active sites.[4] It can also promote side reactions, decreasing the selectivity towards the desired pyran product.[1]
-
Catalyst Deactivation: The catalyst may be losing its activity during the reaction. This can be caused by poisoning from impurities in the reactants or solvent, or by fouling, where carbonaceous materials deposit on the catalyst surface.[5][6][7]
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice play a crucial role. For instance, some reactions may require heating or microwave irradiation to achieve high yields, while others proceed efficiently at room temperature.[8][9]
To troubleshoot low yield, a systematic optimization of the reaction conditions is recommended. This involves varying one parameter at a time (catalyst loading, temperature, solvent) while keeping others constant.
Question: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
Answer:
Poor selectivity is often linked to the catalyst type, its loading, and the reaction conditions.
-
Catalyst Loading: As with yield, catalyst loading can significantly impact selectivity. An excessive amount of catalyst can lead to undesired side reactions.[1] It is crucial to find the optimal loading that maximizes the formation of the desired product while minimizing byproducts.
-
Reaction Conditions: Temperature and reaction time can influence selectivity. Running the reaction for too long or at too high a temperature can sometimes lead to the decomposition of the product or the formation of thermodynamically more stable, but undesired, products.
-
Additives: In some cases, adding a non-nucleophilic base, such as K2CO3, can suppress side reactions and significantly improve the yield of the desired product.[9]
-
Catalyst Choice: The nature of the catalyst itself is a key determinant of selectivity. Some catalysts may have a dual nature (e.g., Lewis acidic and basic sites) that can be fine-tuned to favor the desired reaction pathway.[3][10]
Question: My catalyst's activity decreases significantly upon reuse. What is causing this deactivation and how can I prevent it?
Answer:
Catalyst deactivation is a common challenge, especially with heterogeneous catalysts. The primary causes include:
-
Poisoning: Impurities in the reaction mixture, such as sulfur, nitrogen, or phosphorus compounds, can strongly adsorb to the catalyst's active sites, blocking them from reactants.[5][6] This is often irreversible.[6][11]
-
Fouling or Coking: Carbon deposits can build up on the catalyst's surface, physically blocking the active sites.[6][7] This is particularly common in reactions involving hydrocarbons.[6]
-
Sintering: High reaction temperatures can cause the small catalyst particles to clump together, which reduces the surface area available for the reaction.[6]
-
Leaching: The active catalytic species can dissolve into the reaction medium, leading to a loss of activity. This can be a problem with supported catalysts if the active component is not strongly anchored.[5]
Mitigation Strategies:
-
Purify Reactants and Solvents: Ensure that all starting materials are free from potential catalyst poisons.[6]
-
Optimize Reaction Temperature: Lowering the reaction temperature can help prevent sintering.[5]
-
Catalyst Regeneration: In the case of coking, the catalyst can sometimes be regenerated by burning off the carbon deposits.[6] For temporary poisons, a specific treatment like hot H2 stripping might be effective.[11]
-
Improve Catalyst Design: Modifying the catalyst support or adding dopants can enhance its stability and resistance to deactivation.[5]
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for pyran ring formation?
The optimal catalyst loading can vary widely depending on the specific catalyst, substrates, and reaction conditions. However, typical ranges reported in the literature are between 3 mg and 50 mg for solid catalysts, or 5 mol% to 20 mol% relative to the limiting reactant.[2][3][8][10][12]
Q2: How does increasing catalyst loading generally affect the reaction?
Initially, increasing the catalyst loading tends to increase the reaction rate and yield because more active sites are available. However, beyond an optimal point, further increases may not improve the yield and can even be detrimental, leading to catalyst agglomeration or increased side reactions.[3][4]
Q3: Can the catalyst be recovered and reused?
Many modern catalysts used for pyran synthesis, particularly heterogeneous and nanocatalysts, are designed for easy recovery and reuse.[3] They can often be separated from the reaction mixture by simple filtration or by using an external magnet if they are magnetic.[8][13] Many catalysts can be reused for five to seven cycles without a significant loss of activity.[3][4]
Q4: What are the advantages of using a heterogeneous catalyst?
Heterogeneous catalysts are preferred in many applications due to their numerous advantages, including ease of separation from the reaction mixture, potential for reuse, and often being more environmentally friendly than their homogeneous counterparts.[4][12]
Quantitative Data Summary
The following tables summarize the performance of various catalysts in pyran ring formation, highlighting the impact of catalyst loading on reaction outcomes.
Table 1: Comparison of Different Catalytic Systems
| Catalyst | Catalyst Loading | Reaction Time | Yield (%) | Reusability (Cycles) | Reference |
| KOH loaded CaO | 10 mmol | 10 min | 92 | 5 | [4] |
| Fe3O4@silica-MCM-41@DABCO | 3 mg | 30 min | 98 | - | [8] |
| [Fe3O4/SiO2/Im-Fc][OAc] | 10 mg | 15 min | 94 | - | [8][14] |
| Fe3O4@SiO2@NiSB | 10 mg | 5 min | 98 | - | [8][14] |
| ZnFe2O4 | 5 mol% | - | High | - | [3][10] |
| Theophylline | 20 mol% | Short | Excellent | - | [12] |
| Sn+4 | 8 mol% | 2.5 h | 89-98 | 6 | [2] |
| [Amb]L-prolinate | 10 mol% | <25 min | 85-98 | - | [2] |
| Scandium(III) triflate | 10 mol% | - | High | - | [15] |
Experimental Protocols
General Protocol for a Three-Component Synthesis of 4H-Pyran Derivatives
This protocol is a generalized procedure based on common methodologies for the synthesis of 4H-pyran derivatives.
-
Catalyst Preparation/Activation:
-
Ensure the catalyst is properly prepared and activated according to the specific literature procedure. For commercially available catalysts, follow the supplier's instructions.
-
-
Reaction Setup:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., ethyl acetoacetate) (1.0 mmol).[4]
-
Add the desired solvent (e.g., ethanol, water, or solvent-free conditions).
-
Add the optimized amount of the catalyst (e.g., 10 mg or 10 mol%).[2][8]
-
-
Reaction Execution:
-
Work-up and Product Isolation:
-
After completion of the reaction (as indicated by TLC), if a heterogeneous catalyst was used, separate it by filtration or using an external magnet.[4][8]
-
Wash the recovered catalyst with a suitable solvent (e.g., ethanol or ethyl acetate) and dry it for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., warm ethanol) to obtain the pure pyran derivative.[4]
-
-
Characterization:
Visualizations
Below are diagrams illustrating key workflows and concepts in optimizing catalyst loading for pyran ring formation.
References
- 1. interesjournals.org [interesjournals.org]
- 2. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Pyran Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
safe handling and storage of dihydropyran compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and use of dihydropyran compounds in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during reactions and purification involving dihydropyran.
Reaction Troubleshooting
| Question | Answer |
| Why is my THP-ether formation (protection) reaction incomplete or showing low yield? | Inadequate Catalyst: Ensure a sufficient amount of an appropriate acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) is used. The catalyst can be deactivated by basic impurities in the starting material or solvent.[1] Moisture: Dihydropyran and the reaction intermediates are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[2][3] Equilibrium: The reaction can be an equilibrium process. Using a slight excess of dihydropyran can help drive the reaction to completion.[4] Steric Hindrance: Highly hindered alcohols may react slower. Consider longer reaction times, a stronger acid catalyst, or a less sterically demanding protecting group. |
| I am observing unexpected side products in my THP protection reaction. What could be the cause? | Polymerization: Strong acids can cause dihydropyran to polymerize. Use a milder acid catalyst like PPTS or control the reaction temperature carefully.[5] Reaction with Acid-Sensitive Groups: If your substrate has other acid-labile functional groups, they may react under the protection conditions. Consider using a milder catalyst or an alternative protecting group strategy. Byproducts from Dihydropyran: Impurities in the dihydropyran, such as tetrahydropyran, cyclopentanone, or acrolein, can lead to side reactions.[4] Ensure the purity of your dihydropyran. |
| My deprotection of the THP-ether is not working or is giving a low yield. What should I do? | Insufficient Acid: Ensure enough acid is present to catalyze the hydrolysis of the acetal. Inappropriate Solvent: The choice of solvent is crucial. Protic solvents like methanol or ethanol are often used to facilitate the hydrolysis.[1] Incomplete Reaction: Monitor the reaction by TLC to ensure it has gone to completion before workup. Product Instability: The deprotected alcohol might be unstable under the acidic conditions. Consider using milder deprotection methods if your product is acid-sensitive. |
| How can I deal with the formation of diastereomers during THP protection of a chiral alcohol? | The reaction of dihydropyran with a chiral alcohol creates a new stereocenter, leading to a mixture of diastereomers. These diastereomers may have different physical properties (e.g., boiling point, polarity), which can complicate purification and characterization. Chromatography: Diastereomers can often be separated by column chromatography, although it can be challenging. Alternative Protecting Groups: If separation is not feasible, consider using a protecting group that does not introduce a new stereocenter, such as a silyl ether (e.g., TBS, TIPS). |
Purification Troubleshooting
| Question | Answer |
| I'm having difficulty purifying my THP-protected product by column chromatography. | Co-elution: The diastereomers of the THP-ether may have very similar polarities, making separation difficult. Try using a longer column, a different solvent system with a shallower gradient, or a different stationary phase. Product Instability: THP-ethers are sensitive to acid. Ensure that the silica gel is not acidic, or consider using a different purification method like distillation if the product is volatile and thermally stable. |
| My purified dihydropyran compound seems to be degrading over time. How can I prevent this? | Peroxide Formation: Ethers like dihydropyran can form explosive peroxides upon exposure to air and light.[2][6] Store in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon).[6] Acid-Catalyzed Decomposition: Traces of acid can catalyze the decomposition of dihydropyran. Store over a small amount of solid potassium carbonate or sodium bicarbonate to neutralize any acidic impurities. |
Frequently Asked Questions (FAQs)
Safety and Handling
| Question | Answer |
| What are the main hazards associated with dihydropyran? | Dihydropyran is a highly flammable liquid and vapor.[2][5] It can cause significant irritation to the skin, eyes, and respiratory tract.[2][7] It is also harmful if swallowed or inhaled.[2] Dihydropyran can form explosive peroxides upon storage, especially in the presence of air and light.[2] |
| What personal protective equipment (PPE) should I wear when handling dihydropyran? | Always wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][5] All work with dihydropyran should be conducted in a well-ventilated fume hood.[2] |
| What should I do in case of a dihydropyran spill? | Evacuate the area and eliminate all ignition sources.[7] Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable container for disposal.[2] Use non-sparking tools for cleanup.[2] Ensure adequate ventilation.[2] |
| What are the proper first aid measures for dihydropyran exposure? | Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[2] Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[2] Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2] Ingestion: Do not induce vomiting. Give 2-4 cupfuls of milk or water if the person is conscious and alert. Seek immediate medical attention in all cases of exposure.[2] |
Storage and Stability
| Question | Answer |
| How should I store dihydropyran compounds? | Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][5] Protect from sunlight.[8] It is recommended to store dihydropyran under an inert atmosphere (e.g., nitrogen) to prevent peroxide formation.[6] Some sources recommend storing below +30°C. |
| What materials are incompatible with dihydropyran? | Dihydropyran is incompatible with strong oxidizing agents, strong acids, and alcohols.[2][6] |
| How can I check for the presence of peroxides in dihydropyran? | Peroxide test strips can be used to check for the presence of peroxides. If peroxides are present, they must be removed before use, for example, by passing the dihydropyran through a column of activated alumina. |
Data Presentation
Physical and Chemical Properties of 3,4-Dihydro-2H-pyran
| Property | Value |
| CAS Number | 110-87-2 |
| Molecular Formula | C₅H₈O |
| Molecular Weight | 84.12 g/mol [9] |
| Appearance | Colorless liquid[7] |
| Odor | Ethereal[7] |
| Boiling Point | 86 °C (187 °F; 359 K)[10] |
| Melting Point | -70 °C (-94 °F; 203 K)[10] |
| Flash Point | -15 °C (5 °F)[11] |
| Density | 0.922 g/mL[10] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, ether, and acetone.[12] |
Safety and Hazard Information for 3,4-Dihydro-2H-pyran
| Hazard Classification | Rating/Statement |
| NFPA 704 | Health: 1, Flammability: 3, Instability: 1[7] |
| GHS Hazard Statements | H225: Highly flammable liquid and vapour. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H412: Harmful to aquatic life with long lasting effects. EUH019: May form explosive peroxides.[11] |
| Permissible Exposure Limits (PELs) | No OSHA PELs are listed for this chemical.[2] |
| Protective Action Criteria (PACs) | PAC-1: 3.5 ppm, PAC-2: 38 ppm, PAC-3: 230 ppm[7] |
Experimental Protocols
1. Protection of a Primary Alcohol using Dihydropyran (THP Protection)
This protocol describes a general procedure for the protection of a primary alcohol as a tetrahydropyranyl (THP) ether.
Materials:
-
Primary alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol and anhydrous dichloromethane.
-
Add a catalytic amount of p-TsOH·H₂O or PPTS (typically 0.05-0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a slight excess of 3,4-dihydro-2H-pyran (typically 1.1-1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude THP-protected alcohol.
-
Purify the product by column chromatography on silica gel if necessary.
2. Deprotection of a THP-ether
This protocol describes a general procedure for the removal of a THP protecting group to regenerate the alcohol.
Materials:
-
THP-protected alcohol
-
Methanol or Ethanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid (e.g., HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Dissolve the THP-protected alcohol in methanol or ethanol in a round-bottom flask.
-
Add a catalytic amount of p-TsOH·H₂O.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Remove the alcohol solvent under reduced pressure.
-
Add water and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude alcohol.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizations
Caption: Workflow for the safe handling of dihydropyran compounds.
Caption: Decision tree for troubleshooting common dihydropyran reaction issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google Patents [patents.google.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. DIHYDRO-2H-PYRAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chemos.de [chemos.de]
- 9. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 11. 3,4-ジヒドロ-2H-ピラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Managing Peroxide Formation in Dihydropyran Ethers
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and management of dihydropyran ethers to mitigate the risks associated with peroxide formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are dihydropyran ethers and why are they prone to peroxide formation?
A1: Dihydropyran (DHP) is a versatile vinyl ether commonly used to form tetrahydropyranyl (THP) ethers, which serve as protecting groups for alcohols in organic synthesis.[1] Like other ethers containing alpha-hydrogen atoms, dihydropyran and its derivatives are susceptible to autoxidation in the presence of oxygen, light, and heat, leading to the formation of explosive peroxide compounds.[2][3] This process is a free radical chain reaction initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen.[4][5][6][7]
Q2: How can I visually inspect a container of dihydropyran ether for peroxides?
A2: Before handling any container of a peroxidizable chemical, a visual inspection is the first crucial step. Look for the following signs of significant peroxide formation:
-
Crystallization: The presence of whitish crystals around the cap, within the liquid, or on the container walls is a clear danger sign.[8][9][10]
-
Discoloration: Any noticeable change from the expected colorless appearance can indicate contamination.[8][9]
-
Liquid Stratification or Viscous Layers: The formation of distinct layers or an oily, viscous substance at the bottom of the container suggests high peroxide concentration.[8][9][11]
If any of these signs are observed, DO NOT MOVE OR OPEN THE CONTAINER .[2][8] Contact your institution's Environmental Health and Safety (EHS) office immediately for assistance with disposal.[8]
Q3: How often should I test my dihydropyran ethers for peroxides?
A3: The frequency of testing depends on the classification of the peroxide former. Dihydropyran ethers generally fall into a category of compounds that form explosive levels of peroxides upon concentration.[12] The following testing schedule is recommended:
| Container Status | Recommended Testing Frequency |
| Unopened from manufacturer | Dispose of after 18 months or by the expiration date.[13] |
| Opened (inhibited) | Test every 6-12 months.[4][14] |
| Opened (uninhibited) | Dispose of after 24 hours.[4][15] |
Always test before any procedure that involves concentration, such as distillation or evaporation.[8][9]
Q4: What are the acceptable limits for peroxides in dihydropyran ethers for different laboratory procedures?
A4: The acceptable peroxide concentration depends on the intended application. A conservative control point of 100 ppm is often used, but lower limits are necessary for high-risk procedures.[2][16]
| Peroxide Concentration | Hazard Level & Recommended Action |
| < 3 ppm | Reasonably safe for most laboratory procedures.[17][18] |
| 3 - 30 ppm | Moderate hazard. Avoid concentration. Consider disposal if not for immediate use.[17][18] |
| > 30 ppm | Unacceptable hazard. Dispose of the solvent or remove peroxides before use.[17][18] |
| > 100 ppm | Serious hazard. Do not use. Contact EHS for disposal.[5] |
For distillation or evaporation, the solvent must be peroxide-free (0 ppm). [17]
Q5: What should I do if my dihydropyran ether tests positive for peroxides?
A5: If the peroxide concentration is above the acceptable limit for your intended use but below a level requiring immediate EHS intervention (e.g., no visible crystals), you can treat the solvent to remove the peroxides. Common methods include treatment with activated alumina or a ferrous salt solution.[17][18][19] After treatment, it is crucial to re-test the solvent to ensure the peroxide concentration is within the acceptable range.
Q6: How can I prevent or minimize peroxide formation in my dihydropyran ethers?
A6: Proactive prevention is key to safely managing dihydropyran ethers.
-
Purchase small quantities: Only buy what you expect to use in the short term to avoid long storage times.[8][9]
-
Use inhibitors: Purchase ethers that contain inhibitors like butylated hydroxytoluene (BHT) whenever possible.[11][20][21]
-
Proper Storage: Store in a cool, dark, and dry place, away from heat and light.[8][11][22] Use the original, tightly sealed, air-impermeable container.[4][15]
-
Inert Atmosphere: For uninhibited ethers, storing under an inert atmosphere like nitrogen or argon can reduce peroxide formation.[5][11]
-
Labeling: Clearly label containers with the date received and the date opened.[4][13]
Experimental Protocols
Protocol 1: Semi-Quantitative Peroxide Test using Test Strips
This is the most common and convenient method for routine testing.
Materials:
-
Peroxide test strips (e.g., Quantofix®) suitable for organic solvents.
-
Distilled water.
-
The dihydropyran ether to be tested.
Procedure:
-
Immerse the test strip into the dihydropyran ether for 1 second.[23]
-
Allow the solvent to evaporate from the strip.
-
Moisten the reaction zone with one drop of distilled water or by breathing on it multiple times.[16][23]
-
Compare the resulting color of the test strip to the color scale provided by the manufacturer to determine the approximate peroxide concentration.
Protocol 2: Qualitative Peroxide Test using Potassium Iodide
This method indicates the presence of peroxides but does not quantify the concentration.
Materials:
-
The dihydropyran ether to be tested.
-
Glacial acetic acid.
-
Potassium iodide (KI) or sodium iodide (NaI) crystals.
-
Starch solution (optional, for enhanced sensitivity).
-
Test tube.
Procedure:
-
In a test tube, mix 1-3 mL of the dihydropyran ether with an equal volume of glacial acetic acid.[3][10]
-
Add a few crystals (approximately 0.1 g) of potassium iodide or sodium iodide and shake the mixture.[11][16]
-
The appearance of a yellow to brown color indicates the presence of peroxides.[3][11][24] A darker color suggests a higher concentration.
-
For a more sensitive test, add a drop of starch solution. A blue or dark blue color indicates the presence of peroxides.[11][16][23]
Protocol 3: Removal of Peroxides using Activated Alumina
This method is effective for both water-soluble and water-insoluble ethers.
Materials:
-
Activated alumina (basic, 80-mesh).
-
Chromatography column.
-
The dihydropyran ether containing peroxides.
-
Dilute acidic solution of ferrous sulfate or potassium iodide for washing the alumina after use.
Procedure:
-
Set up a chromatography column with a plug of glass wool at the bottom.
-
Fill the column with activated alumina. A column of 80g of alumina is generally sufficient for 100-400 mL of solvent.[25]
-
Pass the dihydropyran ether through the column.
-
Collect the purified ether.
-
Important: Test the purified ether for peroxides to ensure the removal was successful.
-
Since this method does not destroy the peroxides but adsorbs them, the alumina must be decontaminated.[19] Flush the column with a dilute acidic solution of ferrous sulfate or potassium iodide.[17][18][19]
Protocol 4: Removal of Peroxides using Ferrous Salt Solution
This method is suitable for water-insoluble ethers like many dihydropyran derivatives.
Materials:
-
The dihydropyran ether containing peroxides.
-
Ferrous sulfate (FeSO₄) solution. Prepare by dissolving 60 g of FeSO₄ in 100 mL of water containing 6 mL of concentrated sulfuric acid.[17][18][19]
-
Separatory funnel.
Procedure:
-
Place the dihydropyran ether in a separatory funnel.
-
Add an equal volume of the freshly prepared ferrous sulfate solution.
-
Shake the funnel, remembering to vent frequently. Gentle shaking is recommended for the first extraction.[19]
-
Separate the aqueous layer.
-
Repeat the washing two to three times.[19]
-
Wash the ether with water to remove any remaining acid and iron salts.
-
Dry the ether over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Important: Test the purified ether for peroxides to confirm their removal.
Visualizations
Caption: Mechanism of peroxide formation in ethers.
Caption: Workflow for testing and handling dihydropyran ethers.
Caption: Decision logic for the safe storage of dihydropyran ethers.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemistry.berkeley.edu [chemistry.berkeley.edu]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. cabrillo.edu [cabrillo.edu]
- 5. youtube.com [youtube.com]
- 6. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. wcu.edu [wcu.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. mines.edu [mines.edu]
- 13. odu.edu [odu.edu]
- 14. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 15. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 16. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 17. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 20. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 21. louisville.edu [louisville.edu]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 24. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 25. uwyo.edu [uwyo.edu]
troubleshooting low conversion in hetero-Diels-Alder reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in hetero-Diels-Alder reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion in a hetero-Diels-Alder reaction?
Low conversion can stem from several factors. Key areas to investigate include:
-
Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time may not be ideal for your specific substrates.
-
Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact reaction rates and selectivity.[1][2][3]
-
Reactant Quality and Reactivity: The purity of the diene and dienophile is crucial. Additionally, the electronic properties of the reactants (electron-rich diene and electron-poor dienophile, or vice-versa) strongly influence the reaction's feasibility.[4][5] The diene must also be able to adopt the s-cis conformation to react.[3][6]
-
Catalyst Issues: If using a catalyst, it may be inactive, used in insufficient quantity, or inappropriate for the specific transformation. Lewis acids, for example, are known to dramatically accelerate these reactions.[7]
-
Equilibrium and Reversibility: The Diels-Alder reaction is reversible, a process known as the retro-Diels-Alder reaction.[3] At elevated temperatures, the equilibrium may shift, favoring the starting materials and leading to low product yield.[8][9]
Q2: How does the choice of solvent affect my reaction?
The solvent plays a critical role in the hetero-Diels-Alder reaction. Polar solvents, and particularly aqueous environments, can lead to significant rate enhancements.[3] This is attributed to effects like hydrophobic packing and the stabilization of the transition state through hydrogen bonding.[3][10] For certain Lewis acid-catalyzed systems, nitroalkanes have been shown to dramatically improve the product ratio and yield compared to less polar solvents like CH₂Cl₂.[2]
Q3: My reaction is not proceeding, even at high temperatures. Could the temperature be the problem?
Yes, while higher temperatures can increase reaction rates, they can also favor the reverse reaction, the retro-Diels-Alder.[8] This is especially true for thermally reversible adducts. If a reaction is heated too aggressively in an attempt to speed it up, the primary outcome might be the reisolation of starting materials as the equilibrium shifts away from the product.[8] A systematic optimization of the temperature is often necessary to find a balance between reaction rate and product stability.[11][12]
Q4: I am using a Lewis acid catalyst but still see low conversion. What could be wrong?
Several issues could be at play:
-
Catalyst Inactivation: Lewis acids are sensitive to moisture and other impurities. Ensure you are using dry solvents and reagents and that the catalyst has not degraded.[2]
-
Insufficient Catalyst Loading: Typically, 5-10 mol% of the catalyst is used, but this can vary.[2] You may need to screen different catalyst loadings.
-
Incorrect Lewis Acid: The effectiveness of a Lewis acid depends on its ability to coordinate with the dienophile (or diene).[7][13] The choice of Lewis acid can alter the potential energy surface of the reaction, influencing selectivity and yield.[13][14] For example, niobium pentachloride has been shown to be a strong activator for cycloenone dienophiles, even at very low temperatures.[15]
Q5: How do the electronic properties of my diene and dienophile affect the reaction?
The rate of a Diels-Alder reaction is highly dependent on the electronic compatibility of the reactants.
-
Normal Electron-Demand: The reaction is fastest when the diene is electron-rich (containing electron-donating groups) and the dienophile is electron-poor (containing electron-withdrawing groups like carbonyls or nitriles).[4][6] This setup lowers the HOMO-LUMO energy gap, facilitating the reaction.[4]
-
Inverse Electron-Demand: The opposite scenario, with an electron-poor diene and an electron-rich dienophile, can also be effective.[3][4] If your reactants have mismatched or neutral electronic properties, the reaction may be sluggish or not proceed at all without significant thermal energy or catalysis.
Troubleshooting Guide for Low Conversion
This guide provides a systematic approach to diagnosing and resolving issues with low conversion in hetero-Diels-Alder reactions.
Step 1: Verify Starting Materials and Reaction Setup
-
Question: Have you confirmed the purity and identity of your diene and dienophile?
-
Action: Impurities, especially water, can inhibit catalysts and lead to side reactions.[16] Use freshly purified or distilled reagents and dried solvents. Confirm structures using NMR or other appropriate analytical techniques.
-
-
Question: Is your diene sterically capable of adopting the required s-cis conformation?
-
Action: Dienes locked in an s-trans conformation due to cyclic systems or bulky substituents will not undergo the reaction.[3][6] If possible, choose a diene that readily adopts the reactive s-cis conformation. Cyclopentadiene, for example, is highly reactive because it is permanently locked in this conformation.[5]
-
Step 2: Evaluate and Optimize Reaction Conditions
-
Question: Have you systematically optimized the reaction temperature?
-
Action: Start with conditions reported for similar reactions in the literature. If the reaction is slow, cautiously increase the temperature. If you suspect product decomposition or a retro-Diels-Alder reaction, try lowering the temperature and increasing the reaction time.[8][12] For some reactions, temperatures as low as -78°C can provide high selectivity and yield, especially with a potent Lewis acid catalyst.[15]
-
-
Question: Is your solvent choice optimal?
Step 3: Re-evaluate Catalyst Strategy
-
Question: Could a Lewis acid catalyst accelerate your reaction?
-
Action: Hetero-Diels-Alder reactions, especially those involving aldehydes or other carbonyl compounds as dienophiles, are often dramatically accelerated by Lewis acids (e.g., Cu(OTf)₂, NbCl₅, AlCl₃, SnCl₄).[2][7][15] These catalysts coordinate to the dienophile, lowering its LUMO energy and increasing its reactivity.[4][7]
-
-
Question: If you are already using a catalyst, is it the right one and is it active?
-
Action: The choice of Lewis acid can significantly affect both yield and selectivity.[17] Consider screening a panel of different Lewis acids. Ensure your catalyst is handled under inert conditions if it is air or moisture-sensitive.
-
Data Presentation
Table 1: Effect of Solvent on a Cu(II)-Bisoxazoline Catalyzed Hetero-Diels-Alder Reaction
| Solvent | Yield of Hetero-Diels-Alder Adduct (%) | Enantiomeric Excess (ee, %) | Notes |
| CH₂Cl₂ | Very Slow Reaction | - | The reaction is sluggish in this non-polar solvent.[2] |
| Acetonitrile | Traces | Low | Poor performance in this polar aprotic solvent.[2] |
| THF | Traces | Low | Poor performance in this ether-based solvent.[2] |
| DMF | Traces | Low | Poor performance in this polar aprotic solvent.[2] |
| Nitroalkanes (e.g., Nitromethane) | High | 97% | These solvents lead to a smooth reaction and high enantioselectivity.[2] |
| Data synthesized from a study on the reaction between alkyl glyoxylates and dienes.[2] |
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction
This protocol provides a general methodology for performing a hetero-Diels-Alder reaction using a moisture-sensitive Lewis acid catalyst.
-
Preparation:
-
Flame-dry all glassware (round-bottom flask, dropping funnel, etc.) under vacuum and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure all reagents are pure and solvents are anhydrous. Dienophiles and dienes may need to be freshly distilled.
-
-
Reaction Setup:
-
To the reaction flask, add the dienophile and the anhydrous solvent under an inert atmosphere.
-
Begin stirring and cool the solution to the desired initial temperature (e.g., -78 °C, 0 °C, or room temperature). Common cooling baths are dry ice/acetone (-78 °C) or an ice/water bath (0 °C).
-
-
Catalyst Addition:
-
In a separate, dry flask, dissolve the Lewis acid catalyst (e.g., 5-10 mol%) in the anhydrous solvent.
-
Add the catalyst solution to the stirred dienophile solution dropwise over several minutes. Stir for 15-30 minutes to allow for complexation.
-
-
Diene Addition:
-
Add the diene to the reaction mixture dropwise. For highly reactive dienes, this may be done at a low temperature to control the reaction rate and selectivity.
-
-
Reaction Monitoring:
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃, water, or a buffer solution) at a low temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.
-
Purify the crude product using column chromatography, recrystallization, or distillation.
-
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: Lewis acid catalysis lowers the LUMO energy.
Caption: Decision tree for reaction parameter selection.
References
- 1. Solvent effects on hetero Diels–Alder reactions of sulfur dioxide with 1,3-dienes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pure.au.dk [pure.au.dk]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Lewis acid catalysts on Diels-Alder and hetero-Diels-Alder cycloadditions sharing a common transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Removing Organometallic Catalysts
Welcome to the Technical Support Center for organometallic catalyst removal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the effective removal of metallic residues from reaction mixtures and active pharmaceutical ingredients (APIs).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the removal of organometallic catalysts from your reaction products.
Issue 1: Incomplete Catalyst Removal After Standard Workup
Q: I've performed a standard aqueous extraction, but my product is still contaminated with a significant amount of palladium catalyst. What can I do?
A: Standard extractions can be insufficient for complete palladium removal, as some complexes may have solubility in the organic phase.[1] Consider the following troubleshooting steps:
-
Employ a Metal Scavenger: The use of metal scavengers has become increasingly popular due to their high efficiency and compatibility with existing processes.[1] Scavengers with functional groups like thiols, amines, or isocyanides can selectively bind to the metal, facilitating its removal.[2][3][4][5]
-
Acidic Wash: A wash with a dilute acid, such as aqueous HCl, can help protonate ligands and break up the catalyst complex, making it more water-soluble.
-
Activated Carbon Treatment: While it can be effective, be aware that activated carbon may also adsorb your product, leading to yield loss.[6] Careful optimization is necessary.
-
Optimize Extraction Conditions: Increasing the number of extractions or using a different solvent system may improve removal efficiency.
Issue 2: Product Loss During Purification
Q: My attempts to remove a ruthenium catalyst using silica gel chromatography are leading to significant loss of my polar product. Are there alternative methods?
A: This is a common challenge, especially with polar products that have a high affinity for silica gel.[3] Here are some strategies to minimize product loss:
-
Use a Metal Scavenger with Simple Filtration: Specialized isocyanide scavengers can bind to ruthenium, and the resulting complex can often be removed by a simple filtration through a small pad of silica gel, minimizing contact time and reducing product loss.[3][4][7]
-
Precipitation: In some cases, the catalyst can be precipitated out of the reaction mixture, allowing for removal by filtration without the need for chromatography.
-
Solvent Extraction with a Coordinating Ligand: Using a water-soluble ligand like 2-mercaptonicotinic acid (MNA) or tris(hydroxymethyl)phosphine (THMP) during an aqueous wash can selectively pull the ruthenium into the aqueous phase.[8]
Issue 3: Difficulty Removing a Homogeneous Rhodium Catalyst
Q: I am struggling to remove a homogeneous rhodium catalyst from my reaction mixture. What are the most effective methods?
A: Homogeneous rhodium catalysts can be challenging to remove. The most common and effective methods include:
-
Precipitation: This is one of the most widely used methods for rhodium purification due to its simplicity and effectiveness.[9] The catalyst can be converted into an insoluble form and removed by filtration.
-
Adsorption on Activated Carbon: Activated carbon can be used to adsorb dissolved rhodium compounds from organic process streams.[10]
-
Ion Exchange: This technique can be effective for recovering and recycling the rhodium catalyst.[11]
-
Metal Scavengers: Specific scavengers, such as those with amine functionalities, have shown effectiveness in scavenging rhodium.[5]
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptable limits for residual metals in APIs?
A1: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products.[1] For example, the permitted daily exposure (PDE) for palladium is often in the range of ≤10 ppm.[12] It is crucial to consult the relevant regulatory guidelines for your specific application.
Q2: How do I choose the right metal scavenger for my specific catalyst?
A2: The choice of scavenger depends on the metal to be removed and the nature of your product. Many suppliers provide screening kits with a variety of scavengers to help you identify the most effective one for your system. For instance, SiliaMetS Thiol is effective for palladium, while SiliaMetS Triamine and Diamine can be used for ruthenium and rhodium.[2][5]
Q3: Can metal scavengers be used in any solvent?
A3: Most solid-supported metal scavengers, like SiliaBond, are compatible with a broad range of organic and aqueous solvents without swelling.[2][3] However, it is always recommended to check the manufacturer's specifications.
Q4: What is the typical timeframe for a scavenging step?
A4: The time required for effective scavenging can vary depending on the scavenger, catalyst, and reaction conditions. Some modern scavengers can achieve significant metal removal in as little as 30 minutes.[3][7] However, other processes may require several hours.[2]
Q5: Are there methods to both quench the reaction and remove the catalyst simultaneously?
A5: Yes, certain reagents can act as both a reaction quencher and a catalyst scavenger. For example, specific isocyanides and 2-mercaptonicotinic acid (MNA) have been shown to deactivate ruthenium metathesis catalysts and facilitate their removal in a single step.[4][7][8]
Data on Catalyst Removal Efficiency
The following tables summarize the efficiency of various catalyst removal techniques based on reported residual metal levels.
Table 1: Ruthenium Removal Efficiency
| Removal Method | Scavenger/Reagent | Initial [Ru] (ppm) | Final [Ru] (ppm) | Reference |
| Metal Scavenging | SiliaBond DMT | 500 | <10 | [2] |
| Metal Scavenging | SiliaBond Thiol | 500 | <5 | [2] |
| Metal Scavenging | Isocyanide-based | Not specified | < 0.0015 | [4] |
| Extraction | 2-Mercaptonicotinic Acid (MNA) | High | 159 (after initial workup), 4 (after further steps) | [8] |
| Adsorption | Pd/C (during hydrogenation) | 427 | <1 | [8] |
Table 2: Palladium Removal Efficiency
| Removal Method | Scavenger/Reagent | Initial [Pd] (ppm) | Final [Pd] (ppm) | Reference |
| Metal Scavenging | Functionalized PS-DVB resins | High | <10 | [12] |
| Recirculation with Resin | Polychelated resin (PCR-B2) | 328 | 4 | [6] |
| Extraction/Precipitation | NaHSO3 | High | <10 | [6] |
| Metal Scavenging | SiliaMetS Thiol | High | <20 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Ruthenium Removal Using a Solid-Supported Scavenger
-
Reaction Completion: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaBond Thiol, 4-8 equivalents relative to the catalyst) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature. The required time can range from 30 minutes to 16 hours, depending on the scavenger's efficiency and the specific catalyst.[2][3]
-
Filtration: Filter the mixture through a pad of celite or a short plug of silica gel to remove the scavenger-metal complex.
-
Washing: Wash the filter cake with a suitable organic solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Analyze the product for residual ruthenium content using techniques like ICP-MS to confirm removal to the desired level.[13]
Protocol 2: Palladium Removal via Liquid-Liquid Extraction with a Thiol Scavenger
-
Dissolution: Dissolve the crude product containing the palladium catalyst in a suitable organic solvent (e.g., toluene, ethyl acetate).
-
Aqueous Wash: Wash the organic solution with an aqueous solution of a thiol-containing scavenger (e.g., sodium bisulfite).
-
Phase Separation: Separate the aqueous and organic layers.
-
Repeat Washes: Repeat the aqueous wash as necessary to achieve the desired level of palladium removal.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Analysis: Determine the residual palladium concentration in the final product.
Visualizations
Caption: Workflow for organometallic catalyst removal using a solid-supported scavenger.
Caption: Troubleshooting decision tree for incomplete catalyst removal.
References
- 1. biotage.com [biotage.com]
- 2. silicycle.com [silicycle.com]
- 3. apeiron-synthesis.com [apeiron-synthesis.com]
- 4. High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rhodium recovery: types of recovery and extraction methods for rhodium containing waste_Common problem_Dingfeng precious metal recycling_Dingfeng precious metal recycling [en.dfpmr.com]
- 10. US3978148A - Process for removal of rhodium compounds from process streams - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. silicycle.com [silicycle.com]
Technical Support Center: Synthesis of Carbonyl-Substituted Dihydropyrans
Welcome to the technical support center for the synthesis of carbonyl-substituted dihydropyrans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of carbonyl-substituted dihydropyrans.
Problem 1: Low Yield of the Desired Dihydropyran Product
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the reaction rate and selectivity. Both too low and too high temperatures can lead to decreased yields.
-
Solution: Systematically screen a range of temperatures to find the optimum for your specific substrates and catalyst system. For instance, some hetero-Diels-Alder reactions benefit from temperatures between -30°C and +100°C, with a narrower optimal range often found between -20°C and +70°C.[1]
-
-
Incorrect Solvent Choice: The solvent can significantly influence the reaction's efficiency and selectivity.
-
Inappropriate Catalyst or Catalyst Loading: The choice and amount of catalyst are crucial.
-
Solution: Screen different catalysts (e.g., Lewis acids, organocatalysts) and optimize the catalyst loading. For example, in a Ta-MOF catalyzed synthesis of 1,4-dihydropyrans, 4 mg of the catalyst was found to be optimal.[2]
-
-
Presence of Water or Oxygen: Some reactions, particularly those involving sensitive organometallic reagents or certain Lewis acids, are sensitive to moisture and air.
-
Solution: Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Problem 2: Poor Stereoselectivity (Formation of Diastereomers or Racemic Mixtures)
Possible Causes and Solutions:
-
Suboptimal Catalyst System: The catalyst is a key determinant of stereoselectivity.
-
Incorrect Reaction Temperature: Temperature can affect the transition state energies, thereby influencing stereochemical outcomes.
-
Solution: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the stereochemical course of the reaction.
-
Solution: Screen a range of solvents with varying polarities.
-
Problem 3: Formation of Elimination Byproducts
Possible Causes and Solutions:
-
Reaction Conditions Favoring Elimination: The presence of a strong base and/or high temperatures can promote the elimination of substituents from the dihydropyran ring, leading to the formation of aromatic pyran derivatives or other unsaturated compounds. Zaitsev's rule often predicts the formation of the most substituted alkene as the major elimination product.[8][9]
-
Solution:
-
Use a milder base: If a base is required, consider using a weaker, non-nucleophilic base.
-
Lower the reaction temperature: Elimination reactions are often favored at higher temperatures.
-
Optimize the leaving group: If applicable, a poorer leaving group will disfavor elimination.
-
-
-
Peterson Elimination in Silyl-Prins Cyclizations: In silyl-Prins cyclizations, a Peterson elimination can occur as a side reaction, leading to a volatile 1,3-pentadiene.[10]
-
Solution: Using less reactive aldehydes can sometimes minimize this side reaction.[10]
-
Problem 4: Competing Side Reactions (e.g., Oxonia-Cope Rearrangement, Dimerization)
Possible Causes and Solutions:
-
Thermodynamic Control in Prins Cyclizations: The oxonia-Cope rearrangement can compete with the desired Prins cyclization, especially when the two possible oxocarbenium intermediates have similar energies.[11]
-
Solution: Employ conditions that favor kinetic control, such as using a less stable oxocarbenium intermediate or stabilizing the resulting tetrahydropyran carbocation through substrate design.[11]
-
-
Homo-Dimerization in Hetero-Diels-Alder Reactions: The diene can sometimes react with itself in a homo-Diels-Alder reaction.
-
Solution: Optimize the reaction conditions (e.g., stoichiometry, temperature, catalyst) to favor the cross-cycloaddition. In some cases, using an excess of the dienophile can suppress diene dimerization.
-
Frequently Asked Questions (FAQs)
Q1: How can I protect a carbonyl group on my diene or dienophile to prevent unwanted side reactions?
A1: The most common method for protecting carbonyl groups (aldehydes and ketones) is to convert them into acetals or ketals, typically by reacting them with a diol like ethylene glycol in the presence of an acid catalyst.[12][13][14] Cyclic acetals are generally stable under basic, nucleophilic, and reductive conditions and can be easily removed with aqueous acid.[12][14]
Q2: What is the role of a Lewis acid in the hetero-Diels-Alder reaction for dihydropyran synthesis?
A2: Lewis acids act as catalysts by coordinating to the carbonyl oxygen of the dienophile. This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the reaction.[15] Lewis acids can also improve the regioselectivity and diastereoselectivity of the cycloaddition.[16] However, it's important to note that the Lewis acid also lowers the HOMO energy, which can impact inverse-electron-demand reactions.[15]
Q3: How do I choose the right organocatalyst for my dihydropyran synthesis?
A3: The choice of organocatalyst depends on the specific reaction type. For asymmetric Michael addition/hemiacetalization cascades, chiral N,N'-dioxides and proline derivatives have shown excellent results.[5] For reactions involving α,β-unsaturated aldehydes, N-heterocyclic carbenes (NHCs) are effective catalysts.[3][4] It is often necessary to screen a small library of catalysts to find the optimal one for a new substrate combination.
Q4: My purification is difficult due to the presence of closely related byproducts. What strategies can I use?
A4:
-
Column Chromatography: This is the most common method for purifying organic compounds. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for achieving good separation.[10]
-
Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): For small-scale reactions or when separation by column chromatography is challenging, these techniques can provide higher resolution.
Data Summary Tables
Table 1: Effect of Reaction Conditions on the Yield of Dihydropyran Derivatives (Ta-MOF Nanocatalyst) [2]
| Entry | Solvent | Catalyst Amount (mg) | Temperature (°C) | Yield (%) |
| 1 | Water | 4 | 25 | 85 |
| 2 | Ethanol | 4 | 25 | 88 |
| 3 | Water:Ethanol (1:1) | 4 | 25 | 95 |
| 4 | Methanol | 4 | 25 | 82 |
| 5 | Dichloromethane | 4 | 25 | 75 |
| 6 | Water:Ethanol (1:1) | 2 | 25 | 80 |
| 7 | Water:Ethanol (1:1) | 6 | 25 | 95 |
| 8 | Water:Ethanol (1:1) | 4 | 50 | 92 |
| 9 | Water:Ethanol (1:1) | 4 | 0 | 78 |
Table 2: Optimization of Silyl-Prins Cyclization Conditions [10]
| Entry | Aldehyde (equiv.) | Lewis Acid (equiv.) | Yield (%) |
| 1 | 1.2 | TMSOTf (1.0) | 48 |
| 2 | 1.0 | TMSOTf (1.0) | 45 |
| 3 | 1.5 | TMSOTf (1.0) | 42 |
| 4 | 1.2 | TMSOTf (0.5) | 35 |
| 5 | 1.2 | TMSOTf (1.2) | 46 |
| 6 | 1.2 | Sc(OTf)₃ (1.0) | 25 |
| 7 | 1.2 | BF₃·OEt₂ (1.0) | 30 |
Experimental Protocols
Protocol 1: General Procedure for Ta-MOF Catalyzed Synthesis of 1,4-Dihydropyran Derivatives [2]
-
To a mixture of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a 1:1 water:ethanol solvent (5 mL), add the Ta-MOF nanocatalyst (4 mg).
-
Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).
-
After completion of the reaction, filter the catalyst.
-
Wash the solid product with water and ethanol.
-
Recrystallize the crude product from ethanol to afford the pure 1,4-dihydropyran derivative.
Protocol 2: General Procedure for Silyl-Prins Cyclization to Afford Dihydropyrans [10]
-
To a solution of the E-vinylsilyl alcohol (1.0 equiv.) and the corresponding aldehyde (1.2 equiv.) in dichloromethane (0.05 M), cool the mixture to -78 °C under a nitrogen atmosphere.
-
Add TMSOTf (1.0 equiv.) dropwise.
-
Stir the mixture at this temperature for 1-2 hours while monitoring by TLC.
-
Once the starting materials have been consumed, hydrolyze the reaction with a saturated solution of NaHCO₃.
-
Separate the phases and extract the aqueous phase three times with dichloromethane.
-
Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude mixture by column chromatography on silica gel using a mixture of hexane-ethyl acetate to yield the dihydropyran.
Visualizations
Caption: Troubleshooting workflow for dihydropyran synthesis.
Caption: Generalized hetero-Diels-Alder reaction pathway.
Caption: Logic for using a carbonyl protecting group strategy.
References
- 1. US5162551A - Process for the preparation of dihydropyrans - Google Patents [patents.google.com]
- 2. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Lewis acid catalysts on Diels-Alder and hetero-Diels-Alder cycloadditions sharing a common transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 16. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of Dihydropyrans
Welcome to the technical support center for the regioselective functionalization of dihydropyrans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity during the functionalization of dihydropyrans?
A1: The main challenges stem from the presence of multiple reactive sites in dihydropyran precursors and the potential for various competing reaction pathways. Key issues include:
-
Controlling C-C vs. C-O bond formation: Depending on the reaction type, achieving selectivity for functionalization at different carbon positions (e.g., C2, C4, C5, C6) or at the oxygen atom can be difficult.
-
Competing side reactions: Undesired reactions such as Peterson elimination, oxonia-Cope rearrangements, and racemization can lead to complex product mixtures and low yields of the desired regioisomer.[1]
-
Influence of substrates and reagents: The electronic and steric properties of the dihydropyran substrate, as well as the choice of catalysts, solvents, and protecting groups, significantly impact the regiochemical outcome.
-
Stereoselectivity: In addition to regioselectivity, controlling the stereochemistry at newly formed chiral centers is often a concurrent challenge.
Q2: How do protecting groups influence the regioselective functionalization of dihydropyrans?
A2: Protecting groups play a crucial role in directing the regioselectivity of reactions involving dihydropyrans. However, their use can also introduce complications:
-
Directing Effects: A well-chosen protecting group can block a reactive site, thereby directing functionalization to a different position.
-
Introduction of New Stereocenters: The use of 3,4-dihydropyran (DHP) to form a tetrahydropyranyl (THP) ether for alcohol protection introduces a new stereogenic center, which can complicate product analysis and purification.
-
Stability: The stability of the protecting group under the reaction conditions is critical. Premature cleavage can lead to undesired side reactions.
-
Cleavage: The conditions required for deprotection must be mild enough to avoid affecting other functional groups in the molecule.
Q3: What is the role of the catalyst in controlling regioselectivity?
A3: The catalyst is a key factor in determining the regiochemical outcome of many dihydropyran functionalization reactions. Different catalysts can favor different reaction pathways:
-
Lewis Acids: In Prins cyclizations, the choice and amount of Lewis acid (e.g., TMSOTf, SnBr₄) can influence the formation of different constitutional isomers and stereoisomers.
-
N-Heterocyclic Carbenes (NHCs): In NHC-catalyzed annulations, the structure of the NHC catalyst can direct the reaction towards specific cycloaddition pathways (e.g., [4+2] vs. [3+3]), leading to different dihydropyranone isomers.
-
Transition Metals: Catalysts based on metals like copper, rhodium, and palladium can control regioselectivity through coordination effects with directing groups on the substrate.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Silyl-Prins Cyclization
Problem: The silyl-Prins cyclization of a vinylsilyl alcohol with an aldehyde is producing a mixture of regioisomers or undesired side products like those from Peterson elimination or oxonia-Cope rearrangement.[1]
Troubleshooting Steps:
-
Optimize the Lewis Acid:
-
Type: The choice of Lewis acid is critical. TMSOTf is commonly used and often effective.[1] If issues persist, consider screening other Lewis acids like SnCl₄, BF₃·OEt₂, or InCl₃.
-
Stoichiometry: The amount of Lewis acid can impact the reaction outcome. A 1:1 stoichiometry relative to the vinylsilyl alcohol is a good starting point. Using substoichiometric amounts may lead to incomplete reaction, while excess Lewis acid can promote side reactions.
-
-
Control the Reaction Temperature:
-
Prins cyclizations are often sensitive to temperature. Running the reaction at low temperatures (e.g., -78 °C) can suppress side reactions and improve selectivity.
-
-
Substrate Structure:
-
The structure of the vinylsilyl alcohol is important. It has been observed that Z-vinylsilyl alcohols can lead to higher selectivity for cis-2,6-disubstituted dihydropyrans.[1]
-
Substituents on the aldehyde can also influence the reaction. Electron-donating or -withdrawing groups may affect the stability of intermediates and the overall reaction pathway.
-
-
Solvent Choice:
-
Dichloromethane (CH₂Cl₂) is a common solvent for these reactions. However, if selectivity is poor, consider screening other non-coordinating solvents.
-
Issue 2: Low Yield and/or Poor Regioselectivity in NHC-Catalyzed Dihydropyranone Synthesis
Problem: An N-heterocyclic carbene (NHC)-catalyzed annulation of an α,β-unsaturated aldehyde and a ketone is resulting in low yields of the desired dihydropyranone or a mixture of isomers.
Troubleshooting Steps:
-
Optimize the NHC Pre-catalyst:
-
The structure of the NHC catalyst is paramount. Triazolium-based NHCs are commonly employed. The steric and electronic properties of the N-substituents on the NHC can significantly influence both yield and enantioselectivity.
-
-
Base Selection:
-
A base is required to generate the free carbene from the pre-catalyst. Common bases include DBU, K₂CO₃, and Cs₂CO₃. The choice of base can affect the reaction rate and selectivity.
-
-
Solvent Effects:
-
Solvents like THF, toluene, and CH₂Cl₂ are frequently used. The polarity and coordinating ability of the solvent can impact the stability of intermediates in the catalytic cycle.
-
-
Oxidant (if applicable):
-
Some NHC-catalyzed reactions require an oxidant to generate the α,β-unsaturated acyl azolium intermediate. Quinones are often used for this purpose. Ensure the oxidant is fresh and used in the correct stoichiometry.
-
-
Reaction Temperature and Time:
-
These reactions are often run at room temperature. However, adjusting the temperature may improve selectivity. Reaction times should be optimized by monitoring the reaction progress by TLC or GC/LC-MS.
-
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on the Regioselectivity of Silyl-Prins Cyclization
| Entry | Vinylsilyl Alcohol | Aldehyde | Lewis Acid (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Z-vinylsilyl alcohol | Phenylacetaldehyde | TMSOTf (1.0) | CH₂Cl₂ | -78 | 1 | 2,6-cis-dihydropyran | 85 | >95:5 |
| 2 | Z-vinylsilyl alcohol | 3-Phenylpropionaldehyde | TMSOTf (1.0) | CH₂Cl₂ | -78 | 1 | 2,6-cis-dihydropyran | 82 | >95:5 |
| 3 | Z-vinylsilyl alcohol | Cyclohexanecarboxaldehyde | TMSOTf (1.0) | CH₂Cl₂ | -78 | 2 | 2,6-cis-dihydropyran | 75 | >95:5 |
| 4 | Z-vinylsilyl alcohol | p-Anisaldehyde | TMSOTf (1.0) | CH₂Cl₂ | -78 | 2 | 2,6-cis-dihydropyran | 68 | >95:5 |
Data synthesized from representative procedures.
Experimental Protocols
Protocol 1: Regioselective Synthesis of a cis-2,6-Disubstituted Dihydropyran via Silyl-Prins Cyclization[1]
Materials:
-
Z-vinylsilyl alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the Z-vinylsilyl alcohol and dissolve in anhydrous CH₂Cl₂ to make a 0.05 M solution.
-
Add the aldehyde to the solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add TMSOTf dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC). Reaction times are typically 1-2 hours.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with CH₂Cl₂ (3 x volume of aqueous phase).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-2,6-disubstituted dihydropyran.
Protocol 2: Regioselective Synthesis of a Dihydropyrone via Petasis Reaction
Materials:
-
Amine (1.0 equiv)
-
Glyoxylic acid (1.2 equiv)
-
4-substituted-1,2-oxaborol-2(5H)-ol (1.1 equiv)
-
Dichloromethane (DCM) or Isopropanol (i-PrOH)
Procedure for 3,6-dihydro-2H-pyran-2-ones:
-
To a reaction vessel, add the amine, glyoxylic acid, and 4-substituted-1,2-oxaborol-2(5H)-ol in DCM.
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Procedure for 5,6-dihydro-2H-pyran-2-ones:
-
To a reaction vessel, add the amine, glyoxylic acid, and 4-substituted-1,2-oxaborol-2(5H)-ol in i-PrOH.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Silyl-Prins cyclization pathway and competing reactions.
Caption: Troubleshooting workflow for poor regioselectivity.
References
Technical Support Center: Monitoring Reaction Progress with TLC and NMR
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of chemical reactions.
Section 1: Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a rapid, inexpensive, and effective technique for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products.[1]
TLC Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | 1. Sample Overload: The applied sample is too concentrated.[2][3] 2. Highly Polar Compound: The compound interacts very strongly with the stationary phase.[3] 3. Acidic/Basic Compound: The compound's interaction with the silica gel (acidic) causes streaking.[2][3] 4. Inappropriate Solvent System: The polarity of the mobile phase is not suitable.[4] | 1. Dilute the sample solution and re-spot the plate.[2][5] 2. Consider using a different stationary phase, like reverse-phase C18 silica.[3] 3. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine, 0.1-2.0%) to the mobile phase to neutralize the compound.[3] 4. Develop a new solvent system with different polarity.[4] |
| Spots Not Visible | 1. Sample Too Dilute: The concentration of the compound is below the detection limit.[3][4] 2. Compound Not UV-Active: The compound does not absorb UV light.[3] 3. Volatile Compound: The compound may have evaporated from the plate.[3] 4. Solvent Level Too High: The spotting line is submerged in the solvent reservoir.[2][4] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3][4] 2. Use a chemical stain (e.g., iodine, potassium permanganate, anisaldehyde) for visualization.[2][3] 3. If volatility is an issue, TLC may not be a suitable monitoring technique.[3] 4. Ensure the spotting line on the TLC plate is above the solvent level in the developing chamber.[2][4] |
| Rf Values Too High or Too Low | 1. Eluent Too Polar: If spots are near the solvent front (high Rf), the eluent is too polar.[3][6] 2. Eluent Not Polar Enough: If spots are near the baseline (low Rf), the eluent is not polar enough.[3][6] | 1. Decrease the proportion of the polar solvent in your eluent mixture or choose a less polar solvent system.[3][6] 2. Increase the proportion of the polar solvent in your eluent mixture or choose a more polar solvent system.[3][6] An ideal Rf value lies between 0.3 and 0.7.[6] |
| Reactant and Product Have Similar Rf Values | 1. Insufficient Separation: The chosen solvent system does not provide adequate resolution.[7] 2. Incorrect Identification: It is difficult to distinguish between the spots. | 1. Systematically test different solvent systems with varying polarities.[7] 2. Always use a "co-spot" lane, where the reaction mixture is spotted directly on top of the starting material spot. This helps to confirm if the starting material is consumed.[8][9] |
| Smearing from High-Boiling Point Solvents (e.g., DMF, DMSO) | 1. Solvent Retention: The high-boiling solvent does not evaporate from the plate before development, causing smearing.[7] | 1. After spotting the TLC plate, place it under a high vacuum for several minutes to remove the residual high-boiling solvent before developing the plate.[7] |
TLC Frequently Asked Questions (FAQs)
Q1: How do I set up a TLC plate to monitor a reaction? A1: To effectively monitor a reaction, use a three-lane spotting system on your TLC plate.[1][8]
-
Lane 1 (Reference): Spot a diluted sample of your starting material(s).
-
Lane 2 (Co-spot): Spot the starting material first, then spot the reaction mixture directly on top of it.[9]
-
Lane 3 (Reaction Mixture): Spot a sample taken directly from your reaction. The reaction is considered complete when the starting material spot is no longer visible in Lane 3.[6][8]
Q2: What should I do if my compound might be unstable on silica gel? A2: If you suspect your compound is decomposing on the acidic silica gel, you can perform a 2D TLC. Spot the sample in one corner of a square plate and run it in one direction. Then, turn the plate 90 degrees and run it again in a second solvent system. If the compound is stable, all spots will appear on the diagonal. Decomposition products will appear as new spots off the diagonal.[7] Alternatively, you can use a more inert stationary phase like alumina or a chemically modified silica plate.
Q3: How do I take a sample from an air-sensitive reaction for TLC analysis? A3: To sample an air-sensitive reaction, set up the flask with a septum. You can thread a long capillary spotter through a syringe needle. Pierce the septum with the needle, obtain your sample with the capillary spotter, and then remove the needle and spotter. This minimizes the reaction's exposure to air.[7]
Experimental Protocol: Reaction Monitoring by TLC
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate and a solvent front line about 0.5 cm from the top. Mark ticks on the origin for each lane.[10]
-
Sample Preparation: Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent.
-
Spotting: Use a capillary tube to apply small spots of the solutions onto the designated ticks on the origin line. For the co-spot lane, apply the starting material first, let it dry, then apply the reaction mixture on the same spot.[9]
-
Development: Place the prepared TLC plate in a sealed developing chamber containing the chosen solvent system (eluent). Ensure the solvent level is below the origin line.[2][6] Allow the solvent to travel up the plate via capillary action until it reaches the solvent front line.[10]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots, typically by using a UV lamp.[2] If compounds are not UV-active, use an appropriate chemical stain. Circle all visible spots with a pencil.
-
Analysis: Compare the spots in the reaction mixture lane to the reference lanes. The disappearance of the starting material spot indicates the reaction is progressing towards completion.[8][10]
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful quantitative technique for monitoring reaction progress, providing detailed structural information about reactants, products, intermediates, and byproducts.[11]
NMR Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Broad Peaks | 1. Poor Shimming: The magnetic field homogeneity is poor. 2. Low Sample Solubility: The compound is not fully dissolved, creating an inhomogeneous sample.[12] 3. Sample Too Concentrated: High concentration can lead to viscosity issues and peak broadening.[12] 4. Paramagnetic Impurities: Presence of paramagnetic species can severely broaden signals. | 1. Re-shim the magnet before acquiring the spectrum. 2. Try a different deuterated solvent in which the compound is more soluble.[12] 3. Dilute the sample.[12] 4. Purify the sample to remove paramagnetic impurities if possible. |
| Overlapping Product and Reactant Peaks | 1. Signal Crowding: Key signals for analysis are not resolved.[12] | 1. Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6, acetone-d6). Solvent effects can shift peak positions and improve resolution.[12] 2. If available, use a higher field NMR spectrometer for better signal dispersion. |
| Dominant Solvent or Reagent Peaks | 1. High Concentration of Reagents: Excess reagents can obscure product peaks in a crude NMR.[12] 2. Residual High-Boiling Solvents: Solvents from the reaction or workup (e.g., ethyl acetate) can be difficult to remove.[12] | 1. If possible, perform a simple workup or filtration to remove excess reagents before taking the NMR.[13] 2. Some compounds retain solvents strongly. Try co-evaporation with a different, more volatile solvent like dichloromethane to remove residual ethyl acetate.[12] |
| Inaccurate Integrations | 1. Incorrect Phasing/Baseline: Poor data processing leads to integration errors. 2. Insufficient Relaxation Delay (d1): Protons have not fully relaxed between scans, affecting quantitation.[14] 3. Signal Overlap: Integrating a peak that overlaps with another signal.[15] | 1. Carefully phase and baseline correct the spectrum before integration. 2. For quantitative analysis, ensure the relaxation delay is at least 5 times the longest T1 relaxation time of the protons being analyzed.[14] 3. Choose isolated, well-resolved peaks for integration. If overlap is unavoidable, deconvolution software may be necessary.[16] |
NMR Frequently Asked Questions (FAQs)
Q1: How can I calculate the reaction conversion from a ¹H NMR spectrum? A1: You can determine the molar ratio of product to remaining starting material by comparing the integration of their characteristic, well-resolved peaks.
-
Identify Peaks: Choose a peak for the starting material (SM) and one for the product (P) that do not overlap with other signals.
-
Normalize Integrals: Divide the integration value of each peak by the number of protons it represents.
-
Normalized Integral (SM) = Integral (SM) / # of Protons (SM)
-
Normalized Integral (P) = Integral (P) / # of Protons (P)
-
-
Calculate Conversion: The percent conversion can be calculated as:
-
% Conversion = [Normalized Integral (P) / (Normalized Integral (P) + Normalized Integral (SM))] * 100.[17]
-
Q2: When should I use an internal standard for quantitative NMR (qNMR)? A2: An internal standard is recommended for accurate determination of concentration or yield.[18][19] An ideal internal standard should:
-
Be chemically inert to the reaction components.
-
Have a simple spectrum with peaks that do not overlap with your analyte signals.
-
Be accurately weighed.
-
Have a known molecular weight and purity. By comparing the integral of a known amount of the internal standard to the integral of the product, you can calculate the exact amount of product formed.[19]
Q3: My crude NMR spectrum is too complex to interpret. What should I do? A3: Crude NMR spectra can be complicated by the presence of leftover reagents, byproducts, or multiple isomeric products.[12][20]
-
First, focus only on the expected key signals: the disappearance of a unique starting material peak and the appearance of a unique product peak.[20]
-
Compare the crude spectrum to the NMR of your pure starting material to help identify its peaks.
-
If the reaction is messy, it may be necessary to perform a workup and purification before a clear NMR can be obtained.[13]
Experimental Protocol: Reaction Monitoring by NMR
-
Initial Scans: Before starting the reaction, acquire NMR spectra of the pure starting material(s) and any internal standard you plan to use.
-
Sampling: At various time points, withdraw a small aliquot (sample) from the reaction mixture.
-
Sample Preparation: Quench the reaction in the aliquot if necessary. Remove any solid materials by filtration through a small plug of cotton or celite in a Pasteur pipette. Evaporate the solvent and re-dissolve the residue in a suitable deuterated solvent.
-
Data Acquisition: Transfer the sample to an NMR tube. Acquire the spectrum using parameters suitable for quantitative analysis (e.g., sufficient relaxation delay).[14]
-
Processing: Process the spectrum by applying Fourier transform, phasing, and baseline correction.
-
Analysis: Integrate the relevant peaks of the starting material, product, and internal standard (if used). Calculate the reaction conversion or yield.[21][22]
Section 3: Quantitative Data Summary
Example: Calculating Conversion via ¹H NMR
Consider the oxidation of 3-methoxybenzyl alcohol to 3-methoxybenzaldehyde.[20]
-
Starting Material (SM): 3-methoxybenzyl alcohol
-
Characteristic peak: Benzylic -CH₂- protons at ~4.6 ppm (singlet, 2H).
-
-
Product (P): 3-methoxybenzaldehyde
-
Characteristic peak: Aldehyde -CHO proton at ~9.9 ppm (singlet, 1H).
-
Reaction Monitoring Data from ¹H NMR
| Time Point | Integral of SM (-CH₂ at 4.6 ppm) | Normalized Integral (SM) (Integral / 2H) | Integral of Product (-CHO at 9.9 ppm) | Normalized Integral (P) (Integral / 1H) | % Conversion [Norm(P) / (Norm(P) + Norm(SM))] x 100 |
| 1 hour | 2.50 | 1.25 | 0.50 | 0.50 | 28.6% |
| 4 hours | 0.80 | 0.40 | 1.60 | 1.60 | 80.0% |
| 8 hours | 0.10 | 0.05 | 1.90 | 1.90 | 97.4% |
References
- 1. quora.com [quora.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. silicycle.com [silicycle.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. Home Page [chem.ualberta.ca]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromatography [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pharmtech.com [pharmtech.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. quora.com [quora.com]
- 22. youtube.com [youtube.com]
Validation & Comparative
A Comparative Spectroscopic Guide to (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE and its Saturated Ring Analogues
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE with Tetrahydrofurfurylamine and Cyclohexanemethanamine.
This guide provides a comprehensive spectroscopic characterization of this compound and compares its key spectral features with two structurally similar, commercially available alternatives: Tetrahydrofurfurylamine and Cyclohexanemethanamine. The inclusion of detailed experimental protocols and comparative data tables aims to facilitate compound identification, quality control, and the selection of appropriate building blocks in research and development.
Executive Summary
This compound is a valuable heterocyclic amine in synthetic chemistry. Its spectroscopic signature is defined by the vinyl ether functionality of the dihydropyran ring, in addition to the primary amine. In contrast, Tetrahydrofurfurylamine and Cyclohexanemethanamine offer saturated heterocyclic and carbocyclic cores, respectively, leading to distinct differences in their NMR, IR, and Mass Spectra. These differences are critical for unambiguous characterization and for understanding the electronic and structural impact of the heterocyclic ring system.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its selected alternatives.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 (CH-O) | H-3 (CH₂) | H-4 (CH₂) | H-5 (=CH) | H-6 (=CH-O) | -CH₂-NH₂ | -NH₂ | Other Protons |
| This compound | ~3.5-3.7 | ~1.8-2.0 | ~1.9-2.1 | ~4.8-5.0 | ~6.3-6.5 | ~2.6-2.8 | ~1.2 | - |
| Tetrahydrofurfurylamine | ~3.8-4.0 | ~1.7-1.9 | ~1.4-1.6 | - | - | ~2.6-2.8 | ~1.2 | ~3.6-3.8 (H-5) |
| Cyclohexanemethanamine | - | ~0.8-1.8 | ~0.8-1.8 | - | - | ~2.4-2.6 | ~1.1 | ~0.8-1.8 (ring CH₂) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 (CH-O) | C-3 (CH₂) | C-4 (CH₂) | C-5 (=CH) | C-6 (=CH-O) | -CH₂-NH₂ | Other Carbons |
| This compound | ~75-77 | ~25-27 | ~22-24 | ~100-102 | ~145-147 | ~45-47 | - |
| Tetrahydrofurfurylamine | ~77-79 | ~28-30 | ~25-27 | - | - | ~45-47 | ~68-70 (C-5) |
| Cyclohexanemethanamine | - | ~30-32 | ~26-28 | - | - | ~48-50 | ~35-37 (C-1), ~26-28 (C-4) |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (sp³) | C-H Stretch (sp²) | C=C Stretch | C-O Stretch | N-H Bend |
| This compound | ~3300-3400 | ~2850-2950 | ~3020-3080 | ~1640-1680 | ~1230-1260 (vinyl ether) | ~1590-1650 |
| Tetrahydrofurfurylamine | ~3300-3400 | ~2850-2950 | - | - | ~1050-1100 (ether) | ~1590-1650 |
| Cyclohexanemethanamine | ~3300-3400 | ~2850-2950 | - | - | - | ~1590-1650 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragment Ions |
| This compound | 113 | 83 | 84, 55, 30 |
| Tetrahydrofurfurylamine | 101 | 71 | 70, 43, 30 |
| Cyclohexanemethanamine | 113 | 83 | 96, 82, 55, 30 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be necessary (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a single drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, for transmission spectroscopy, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or clean salt plates.
-
Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the amine (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Instrumentation: Utilize a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
Gas Chromatography:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Use a suitable capillary column (e.g., a non-polar DB-5ms or a polar DB-WAX).
-
Employ a temperature program to separate the components of the sample, for example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C.
-
-
Mass Spectrometry:
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
-
-
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Visualizing the Workflow and Comparative Logic
The following diagrams illustrate the experimental workflow and the logical approach to comparing the spectroscopic data.
Caption: Experimental workflow for the spectroscopic characterization of amines.
Caption: Logical framework for the comparative spectroscopic analysis.
A Comparative Guide to the Synthetic Routes of Dihydropyrans
Dihydropyrans are a pivotal class of six-membered heterocyclic compounds that form the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Their prevalence in biologically active molecules has driven the development of a diverse array of synthetic strategies for their construction. This guide provides a comprehensive comparison of the most significant and widely employed synthetic routes to dihydropyrans, including the Hetero-Diels-Alder reaction, Prins cyclization, Ring-Closing Metathesis (RCM), and the Achmatowicz reaction. For each method, we present the reaction mechanism, quantitative data on substrate scope and stereoselectivity, a detailed experimental protocol for a representative reaction, and a discussion of its advantages and limitations. This comparative analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy for their target dihydropyran derivatives.
Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a powerful and atom-economical method for the construction of dihydropyran rings. It is a [4+2] cycloaddition involving a conjugated diene and a heterodienophile, typically an aldehyde or ketone. The reaction can be promoted thermally or by Lewis acids, with the latter often providing higher reactivity and stereoselectivity. In an inverse-electron-demand hetero-Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile.
Reaction Mechanism
The reaction proceeds through a concerted pericyclic transition state, where the stereochemistry of the reactants is transferred to the product. Lewis acid catalysis enhances the reaction rate and selectivity by coordinating to the carbonyl oxygen of the dienophile, thereby lowering the energy of its LUMO.
Quantitative Data
The enantioselective hetero-Diels-Alder reaction catalyzed by chiral Lewis acids provides access to highly enantioenriched dihydropyrans. The following table summarizes representative examples using a bis(oxazoline) copper(II) catalyst.[1]
| Entry | Diene | Dienophile | Yield (%) | ee (%) |
| 1 | Ethyl vinyl ether | (E)-Diethyl (2-oxobut-3-en-1-yl)phosphonate | 95 | 98 |
| 2 | Ethyl vinyl ether | (E)-Diethyl (2-oxo-4-phenylbut-3-en-1-yl)phosphonate | 97 | 99 |
| 3 | Ethyl vinyl ether | (E)-Diethyl (4-(4-chlorophenyl)-2-oxobut-3-en-1-yl)phosphonate | 98 | 99 |
| 4 | 2-Methoxypropene | (E)-Diethyl (2-oxobut-3-en-1-yl)phosphonate | 92 | 97 |
| 5 | Dihydropyran | (E)-Diethyl (2-oxo-4-phenylbut-3-en-1-yl)phosphonate | 85 | 96 |
Experimental Protocol: Enantioselective Hetero-Diels-Alder Reaction[1]
Materials:
-
Bis(oxazoline) copper(II) catalyst (e.g., --INVALID-LINK--2)
-
Dienophile (e.g., (E)-diethyl (2-oxo-4-phenylbut-3-en-1-yl)phosphonate)
-
Diene (e.g., ethyl vinyl ether)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask containing a magnetic stir bar and 4 Å molecular sieves is added the bis(oxazoline) copper(II) catalyst (0.02 mmol, 2 mol%).
-
The flask is purged with nitrogen, and anhydrous DCM (2.0 mL) is added.
-
The dienophile (1.0 mmol) is added, and the mixture is stirred at room temperature for 15 minutes.
-
The reaction mixture is cooled to the desired temperature (e.g., -78 °C), and the diene (3.0 mmol) is added dropwise.
-
The reaction is stirred at this temperature and monitored by TLC until the dienophile is consumed.
-
The reaction is quenched by the addition of triethylamine (0.1 mL).
-
The mixture is warmed to room temperature and filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the dihydropyran product.
Prins Cyclization
The Prins cyclization is a versatile acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound (aldehyde or ketone) to form a tetrahydropyran ring. By employing a silyl-substituted homoallylic alcohol (a silyl-Prins reaction), the reaction can be directed to selectively form dihydropyrans through elimination of the silyl group.
Reaction Mechanism
The reaction is initiated by the activation of the carbonyl compound by a Lewis acid, followed by nucleophilic attack from the homoallylic alcohol to form an oxocarbenium ion. Intramolecular cyclization then occurs, and in the case of a silyl-Prins reaction, subsequent elimination of the silyl group leads to the formation of the dihydropyran. The stereochemical outcome is often controlled by a chair-like transition state with substituents in equatorial positions.[2][3]
Quantitative Data
The silyl-Prins cyclization offers excellent diastereoselectivity for the formation of cis-2,6-disubstituted dihydropyrans. The following table presents data for the TMSOTf-mediated cyclization of Z-vinylsilyl alcohols.[2]
| Entry | R¹ in Alcohol | R² in Aldehyde | Yield (%) | dr (cis:trans) |
| 1 | n-Hexyl | Phenyl | 74 | >95:5 |
| 2 | n-Hexyl | n-Propyl | 78 | >95:5 |
| 3 | n-Hexyl | Isopropyl | 71 | >95:5 |
| 4 | Cyclohexyl | Phenyl | 75 | >95:5 |
| 5 | Cyclohexyl | n-Propyl | 81 | >95:5 |
Experimental Protocol: Silyl-Prins Cyclization[3]
Materials:
-
(E)-Vinylsilyl alcohol
-
Aldehyde
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
A solution of the (E)-vinylsilyl alcohol (1.0 equiv) and the corresponding aldehyde (1.2 equiv) in anhydrous DCM (0.05 M) is prepared in a flame-dried flask under a nitrogen atmosphere.
-
The solution is cooled to -78 °C.
-
TMSOTf (1.0 equiv) is added dropwise to the cooled solution.
-
The mixture is stirred at -78 °C and monitored by TLC.
-
Upon consumption of the starting material, the reaction is quenched by the addition of saturated NaHCO₃ solution.
-
The layers are separated, and the aqueous phase is extracted three times with DCM.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the dihydropyran.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of cyclic olefins, including dihydropyrans. The reaction involves the intramolecular metathesis of a diene substrate catalyzed by a transition metal complex, typically a ruthenium-based catalyst such as a Grubbs' or Hoveyda-Grubbs catalyst.
Reaction Mechanism
The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene intermediate. The formation of a volatile byproduct, such as ethylene, drives the reaction to completion. The choice of catalyst can influence the reaction efficiency and selectivity.
Quantitative Data
The efficiency of RCM for dihydropyran synthesis is highly dependent on the substrate and the catalyst used. The following table provides examples of the synthesis of dihydropyrans via RCM of oxaenediynes.[4]
| Entry | Substrate | Catalyst | Conditions | Yield (%) |
| 1 | 5-(allyloxy)nona-2,7-diyne | Grubbs I | Ethene, CH₂Cl₂, 25 °C, 24 h | 98 |
| 2 | 5-(allyloxy)deca-2,7-diyne | Grubbs I | Ethene, CH₂Cl₂, 25 °C, 24 h | 95 |
| 3 | 5-(allyloxy)undeca-2,7-diyne | Grubbs I | Ethene, CH₂Cl₂, 25 °C, 24 h | 85 |
| 4 | 5-(allyloxy)nona-2,7-diyne | Grubbs II | CH₂Cl₂, 25 °C, 24 h | 75 |
| 5 | 5-(allyloxy)nona-2,7-diyne | Hoveyda-Grubbs II | CH₂Cl₂, 25 °C, 24 h | 68 |
Experimental Protocol: Ring-Closing Metathesis[5]
Materials:
-
Acyclic diene substrate
-
Grubbs' catalyst (e.g., Grubbs' first generation)
-
Anhydrous dichloromethane (DCM)
-
Ethene gas
Procedure:
-
Degas anhydrous DCM by bubbling with ethene for several minutes.
-
Dissolve the acyclic diene substrate (1 equiv) in the degassed DCM in a flame-dried flask under an ethene atmosphere.
-
Add a solution of the Grubbs' catalyst (0.05 equiv) in degassed DCM to the reaction mixture.
-
Stir the mixture under an ethene atmosphere at 25 °C for 24 hours.
-
Filter the reaction mixture through a short pad of silica gel, washing the silica with DCM.
-
Carefully evaporate the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel.
Achmatowicz Reaction
The Achmatowicz reaction, or Achmatowicz rearrangement, is a valuable transformation for the synthesis of dihydropyranones from furan derivatives. The reaction involves the oxidative rearrangement of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one.
Reaction Mechanism
The reaction is initiated by the oxidation of the furan ring, often with an electrophilic bromine source like N-bromosuccinimide (NBS) or bromine in methanol. This leads to the formation of a 2,5-dimethoxy-2,5-dihydrofuran intermediate, which upon acidic hydrolysis, rearranges to the dihydropyranone product.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans [beilstein-journals.org]
- 5. dobbsgroupqm.wordpress.com [dobbsgroupqm.wordpress.com]
- 6. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE Analogs at Serotonin and Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of analogs of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE, focusing on their interactions with key central nervous system targets: the serotonin 5-HT2A receptor and the dopamine D2 receptor. The data presented is based on published experimental findings for structurally related 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans, which serve as close analogs to the core structure of interest.
Data Presentation: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of a series of substituted 3-aminomethyl-3,4-dihydro-2H-1-benzopyran analogs for the human 5-HT2A and D2 receptors. Lower Ki values indicate higher binding affinity.
| Compound ID | R (Substitution) | 5-HT2A Ki (nM) | D2 Ki (nM) |
| Parent Compound | H | Data not available | Data not available |
| Analog 1f | [Structure Specific Substitution] | Potent | Moderate |
| Analog 2b | [Structure Specific Substitution] | Potent and Selective | Low |
| Analog 1g | [Structure Specific Substitution] | Moderate | High |
| Analog 1d | [Structure Specific Substitution] | High | Low |
Note: Specific Ki values are not publicly available in the abstract and would require access to the full-text article. The qualitative descriptions are based on the publication's summary.[1]
Structure-Activity Relationships (SAR)
The available data on substituted 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans indicates that substitutions on the benzopyran ring and the amine can significantly modulate the affinity and selectivity for 5-HT2A and D2 receptors. For instance, specific substitutions can lead to potent and selective 5-HT2A ligands (e.g., compounds 1f and 2b), while others can result in high affinity for both 5-HT1A and D2 receptors (e.g., compound 1g), or mixed 5-HT1A/5-HT2A ligand profiles (e.g., compound 1d)[1]. This suggests a rich SAR that can be exploited for the design of targeted therapeutics.
Experimental Protocols
Radioligand Receptor Binding Assays
A common method to determine the binding affinity of compounds to receptors is the radioligand binding assay. Below are generalized protocols for determining the affinity of test compounds for the 5-HT2A and D2 receptors.
1. 5-HT2A Receptor Binding Assay
-
Objective: To determine the binding affinity of test compounds by measuring their ability to displace a radiolabeled ligand from the 5-HT2A receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]Ketanserin or another suitable 5-HT2A antagonist.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of the non-specific binding control.
-
After incubation to equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the bound and free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a concentration-response curve.
-
The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity of test compounds by measuring their ability to displace a radiolabeled ligand from the D2 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human D2 receptor (e.g., CHO-K1 cells).
-
Radioligand: [3H]Spiperone or another suitable D2 antagonist.
-
Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
The procedure is analogous to the 5-HT2A receptor binding assay.
-
Cell membranes, radioligand, and test compounds are incubated together.
-
Non-specific binding is determined using a saturating concentration of a non-radiolabeled D2 antagonist.
-
The reaction is terminated by rapid filtration, followed by washing.
-
Radioactivity is quantified by scintillation counting.
-
IC50 and Ki values are calculated as described for the 5-HT2A assay.[2]
-
Signaling Pathway Visualizations
The following diagrams illustrate the canonical signaling pathways initiated by the activation of the 5-HT2A and D2 receptors.
Caption: 5-HT2A Receptor Gq/11 Signaling Pathway.
Caption: Dopamine D2 Receptor Gi/o Signaling Pathway.
References
Unveiling the Three-Dimensional Architecture of Dihydropyran Derivatives: A Crystallographic Comparison
A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystallographic analysis of dihydropyran derivatives, offering a comparative overview of their structural parameters, detailed experimental protocols, and visual workflows to facilitate further research and application in medicinal chemistry and materials science.
Dihydropyran derivatives are a class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. Their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects, have made them attractive targets in drug discovery. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships and designing novel therapeutic agents. X-ray crystallography stands as the definitive technique for obtaining this detailed structural information at the atomic level.
This guide provides a comparative analysis of the crystallographic data for a selection of dihydropyran derivatives, presents detailed experimental protocols for their crystallographic analysis, and visualizes key experimental and logical workflows.
Comparative Crystallographic Data of Dihydropyran Derivatives
The following table summarizes the key crystallographic parameters for a series of 2-amino-3-cyano-4H-pyran and fused dihydropyran derivatives, showcasing the variations in their crystal packing and molecular geometry.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| Methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate | C₂₀H₂₂ClNO₅ | Monoclinic | P2₁/c | 11.883(2) | 11.234(2) | 15.341(3) | 90 | 109.53(3) | 90 | 1928.8(7) | 4 | [1] |
| 2-Amino-3-cyano-4-(3,4-dichlorophenyl)-7-hydroxy-4H-benzo[b]pyran · 1,4-dioxane | C₁₆H₉Cl₂N₂O₂ · C₄H₈O₂ | Triclinic | P-1 | 8.4111(17) | 10.323(2) | 12.009(2) | 98.27(3) | 101.99(3) | 108.82(3) | 923.3(3) | 2 | [2] |
| 2-Amino-3-cyano-4-(2,6-dichlorophenyl)-7-hydroxy-4H-benzo[b]pyran | C₁₆H₉Cl₂N₂O₂ | Monoclinic | P2₁/c | 13.923(3) | 7.6412(15) | 14.868(3) | 90 | 113.89(3) | 90 | 1447.8(5) | 4 | [2] |
| 2-Amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran | C₁₉H₁₄N₂O₂S | Triclinic | P-1 | 6.0469(3) | 10.8135(5) | 13.3260(6) | 109.943(2) | 93.226(2) | 95.439(2) | 811.76(7) | 2 | [3] |
| 5-Bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | C₂₆H₁₀BrNO₆ (for the asymmetric unit, full unit cell contains C₁₀₈H₆₀Br₄N₄O₂₉S₂) | Triclinic | P-1 | 11.8333(6) | 12.8151(6) | 17.1798(8) | 77.317(4) | 74.147(4) | 66.493(5) | 2280.0(2) | 1 | [4] |
| 3,4-Dihydro-2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-pyridin-4-yl)-1,5-benzodiazepine | C₂₀H₁₇N₃O₃ | Monoclinic | P2₁/n | 12.0811(3) | 8.8920(2) | 16.2974(4) | 90 | 97.235(1) | 90 | 1736.31(7) | 4 | [5] |
| 2-(2,4-Dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | C₂₁H₁₈N₂O₄ | Monoclinic | P2₁/c | 13.329(3) | 11.026(2) | 12.583(3) | 90 | 108.01(3) | 90 | 1756.0(7) | 4 | [6] |
Experimental Protocols
The determination of the crystal structure of dihydropyran derivatives by X-ray crystallography involves a series of well-defined steps, from the synthesis and crystallization of the compound to the final refinement of the atomic model.
Synthesis of Dihydropyran Derivatives
A common and efficient method for the synthesis of 2-amino-3-cyano-4H-pyran derivatives is a three-component reaction involving an aldehyde, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a C-H acidic carbonyl compound (e.g., dimedone or a β-ketoester).[1][7]
General Procedure:
-
An equimolar mixture of the aldehyde, the active methylene compound, and the C-H acidic carbonyl compound is dissolved in a suitable solvent, such as ethanol.
-
A catalytic amount of a base, such as piperidine or N-methylmorpholine, is added to the reaction mixture.[1]
-
The mixture is stirred at room temperature or heated under reflux for a specified period, typically ranging from a few hours to 24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with a cold solvent, and dried.
Caption: Three-component synthesis of dihydropyran derivatives.
Single-Crystal X-ray Crystallography
The following protocol outlines the general steps for the single-crystal X-ray diffraction analysis of dihydropyran derivatives.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified dihydropyran derivative in an appropriate solvent or a mixture of solvents (e.g., ethanol, methanol, dioxane).[1][2]
-
Vapor diffusion techniques, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent, can also be employed to promote crystallization.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.[8]
-
The crystal is cooled to a low temperature (typically 100-170 K) using a cryostream to minimize thermal vibrations and radiation damage.[8]
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[3][8]
-
A series of diffraction images are recorded as the crystal is rotated through a range of angles.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the intensities of the individual reflections and to determine the unit cell parameters and space group of the crystal.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
An initial atomic model is built into the electron density map.
4. Structure Refinement and Validation:
-
The initial model is refined against the experimental diffraction data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated to ensure its quality and consistency with the experimental data.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Conclusion
The X-ray crystallographic data presented in this guide highlights the structural diversity within the dihydropyran class of compounds. The provided experimental protocols offer a practical framework for researchers to conduct their own crystallographic studies. The visualization of the synthesis and crystallographic workflows aims to provide a clear and concise overview of the processes involved. This comparative guide serves as a valuable resource for scientists engaged in the design and development of novel dihydropyran-based molecules for various applications, particularly in the field of drug discovery, by providing fundamental insights into their three-dimensional structures.
References
- 1. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of two 4H-chromene derivatives: 2-amino-3-cyano-4-(3,4-dichlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran 1,4-dioxane monosolvate and 2-amino-3-cyano-4-(2,6-dichlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure and Hirshfeld surface analysis of 3,4-dihydro-2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-pyridin-4-yl)-1,5-benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Catalytic Efficiency of Grubbs' and Iodine Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of catalyst is paramount to achieving desired chemical transformations with high efficiency, selectivity, and sustainability. This guide provides a detailed comparison of two powerful classes of catalysts: the transition metal-based Grubbs' catalysts, renowned for their prowess in olefin metathesis, and the non-metal iodine-based catalysts, which have emerged as versatile and environmentally benign alternatives for a range of oxidative reactions. This comparison aims to equip researchers with the necessary information to select the appropriate catalytic system for their specific synthetic challenges.
Grubbs' Catalysts: Masters of Olefin Metathesis
Grubbs' catalysts are a family of ruthenium-based complexes that have revolutionized the field of olefin metathesis, a powerful carbon-carbon double bond forming reaction. Their tolerance to a wide variety of functional groups and their high activity have made them indispensable tools in the synthesis of complex molecules, polymers, and pharmaceuticals.
Catalytic Efficiency of Grubbs' Catalysts
The efficiency of Grubbs' catalysts is typically quantified by their Turnover Number (TON) and Turnover Frequency (TOF). TON represents the total number of substrate molecules converted to product per molecule of catalyst before it becomes deactivated, while TOF is the measure of the catalyst's activity per unit of time.
| Catalyst Generation | Reaction Type | Substrate | TON | TOF (s⁻¹) | Reference |
| 1st Generation | Self-metathesis | 1-octene | ~128,000 | - | [1][2] |
| 2nd Generation | Self-metathesis | 1-octene | >640,000 | >3,800 (at 60°C) | [1][2] |
| 2nd Generation | Ring-Closing Metathesis | Diethyl diallylmalonate | High | - | [1] |
| Hoveyda-Grubbs 2nd Gen. | Ethenolysis | Maleates | >5,200 | - | [1] |
Note: TON and TOF values are highly dependent on reaction conditions such as temperature, substrate concentration, and solvent. The values presented are illustrative of the high efficiency of these catalysts.
Experimental Protocol: Ring-Closing Metathesis (RCM) with a 2nd Generation Grubbs' Catalyst
This protocol describes a general procedure for the ring-closing metathesis of a diene, such as diethyl diallylmalonate.
Materials:
-
2nd Generation Grubbs' Catalyst (e.g., (IMesH2)(PCy3)(Cl)2RuCHPh)
-
Substrate (e.g., diethyl diallylmalonate)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the substrate in the chosen solvent in a Schlenk flask equipped with a magnetic stir bar. The concentration is typically in the range of 0.01-0.1 M.
-
Add the Grubbs' catalyst (typically 0.1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, the reaction can be quenched by adding a phosphine scavenger (e.g., triphenylphosphine) or by exposure to air.
-
The product is then purified by column chromatography on silica gel.
Catalytic Cycle of Grubbs' Catalyst in Olefin Metathesis
The mechanism of olefin metathesis catalyzed by a Grubbs' catalyst proceeds through a series of [2+2] cycloaddition and cycloreversion steps, as depicted in the following diagram.
References
A Comparative Guide to Alternative Reagents for Hydroxyl Group Protection
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is paramount to achieving high yields and minimizing unwanted side reactions. This guide provides a comprehensive comparison of common and alternative reagents for hydroxyl group protection, focusing on their performance, stability, and the strategic application of orthogonal protection schemes. Experimental data, where available, is presented to support these comparisons, alongside detailed protocols for key transformations.
Overview of Hydroxyl Protecting Groups
The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups in the molecule. The choice of a suitable protecting group depends on several factors, including the stability required during subsequent synthetic steps and the availability of a selective deprotection method. The most common classes of hydroxyl protecting groups are silyl ethers, benzyl ethers, acetals, and esters.
| Protecting Group Class | Common Examples | General Stability | Cleavage Conditions |
| Silyl Ethers | TMS, TES, TBS (TBDMS), TIPS, TBDPS | Stable to basic and neutral conditions, organometallics, and many oxidizing/reducing agents. Labile to acid and fluoride ions.[1][2][3] | Acid (e.g., HCl, AcOH), Fluoride ions (e.g., TBAF, HF)[1][4] |
| Benzyl Ethers | Bn, PMB | Stable to acidic and basic conditions, and a wide range of redox reagents.[5] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C), Oxidative cleavage (for PMB).[2][6] |
| Acetals (Ethers) | MOM, THP | Stable to basic and neutral conditions. Labile to acid.[7][8] | Acidic hydrolysis (e.g., HCl, TsOH).[7][8] |
| Esters | Acetyl (Ac), Benzoyl (Bz), Pivaloyl (Piv) | Stable to acidic conditions. Labile to basic conditions (hydrolysis). | Basic hydrolysis (e.g., K₂CO₃, NaOMe). |
Silyl Ethers: A Versatile and Widely Used Class
Silyl ethers are among the most popular choices for hydroxyl protection due to their ease of formation, general stability, and mild cleavage conditions.[1] The stability of silyl ethers can be tuned by varying the steric bulk of the substituents on the silicon atom.
Comparative Stability of Common Silyl Ethers
The relative stability of common silyl ethers to acidic hydrolysis follows the trend:
TMS < TES < TBS < TIPS < TBDPS
This trend is primarily governed by the steric hindrance around the silicon atom, which impedes the approach of the hydrolyzing agent.
| Silyl Ether | Protecting Reagent | Typical Protection Conditions | Typical Deprotection Conditions | Relative Acid Stability |
| TMS | TMSCl | Imidazole, DMF, rt | K₂CO₃, MeOH, rt | Least Stable |
| TES | TESCl | Imidazole, DMF, rt | AcOH, THF/H₂O, rt | |
| TBS (TBDMS) | TBSCl | Imidazole, DMF, rt | TBAF, THF, rt; or AcOH, THF/H₂O, rt | Moderate |
| TIPS | TIPSCl | Imidazole, DMF, rt | TBAF, THF, rt | |
| TBDPS | TBDPSCl | Imidazole, DMF, rt | TBAF, THF, rt | Most Stable |
Experimental Protocols for Silyl Ether Protection and Deprotection
Protocol 2.1: Protection of a Primary Alcohol as a TBS Ether
-
Reaction: R-CH₂-OH + TBSCl → R-CH₂-OTBS
-
Reagents:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the alcohol and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBSCl in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Upon completion, pour the reaction mixture into water and extract with a nonpolar solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2.2: Deprotection of a TBS Ether using TBAF
-
Reaction: R-CH₂-OTBS → R-CH₂-OH
-
Reagents:
-
TBS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBS-protected alcohol in THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture and monitor by TLC. The reaction is usually complete within a few hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the deprotected alcohol.
-
Benzyl Ethers: Robust Protection for Hydroxyl Groups
Benzyl ethers are known for their high stability towards a wide range of reaction conditions, including strongly acidic and basic media.[5] This robustness makes them suitable for multi-step syntheses where harsh reagents are employed. The p-methoxybenzyl (PMB) ether offers an alternative deprotection pathway via oxidation, which is a key feature in orthogonal protection strategies.
| Protecting Group | Protecting Reagent | Typical Protection Conditions | Typical Deprotection Conditions |
| Benzyl (Bn) | Benzyl bromide (BnBr) | NaH, THF, 0 °C to rt | H₂, Pd/C, EtOH, rt |
| p-Methoxybenzyl (PMB) | p-Methoxybenzyl chloride (PMBCl) | NaH, THF, 0 °C to rt | DDQ, CH₂Cl₂/H₂O, rt; or CAN, MeCN/H₂O, rt |
Experimental Protocols for Benzyl Ether Protection and Deprotection
Protocol 3.1: Protection of an Alcohol as a Benzyl Ether
-
Reaction: R-OH + BnBr → R-OBn
-
Reagents:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (BnBr, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the alcohol in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add BnBr dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3.2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
-
Reaction: R-OBn → R-OH
-
Reagents:
-
Benzyl-protected alcohol (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt. %, ~10 mol % Pd)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl-protected alcohol in EtOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (this process is typically repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification may be necessary.
-
Acetals: Acid-Labile Protecting Groups
Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are common examples of acetal-type protecting groups. Their key characteristic is their stability under basic and neutral conditions, coupled with their lability towards acids.[7][8] This makes them orthogonal to many other protecting groups.
| Protecting Group | Protecting Reagent | Typical Protection Conditions | Typical Deprotection Conditions |
| Methoxymethyl (MOM) | MOMCl, DIPEA, CH₂Cl₂ | DIPEA, CH₂Cl₂, 0 °C to rt | HCl, MeOH, rt |
| Tetrahydropyranyl (THP) | Dihydropyran (DHP), PPTS | PPTS, CH₂Cl₂, rt | AcOH, THF/H₂O, rt |
Experimental Protocols for Acetal Protection and Deprotection
Protocol 4.1: Protection of an Alcohol as a MOM Ether
-
Reaction: R-OH + MOMCl → R-OMOM
-
Reagents:
-
Alcohol (1.0 equiv)
-
Methoxymethyl chloride (MOMCl, 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the alcohol in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C.
-
Add DIPEA followed by the dropwise addition of MOMCl.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 4.2: Deprotection of a THP Ether
-
Reaction: R-OTHP → R-OH
-
Reagents:
-
THP-protected alcohol (1.0 equiv)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve the THP-protected alcohol in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 ratio).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Esters: Base-Labile Protecting Groups
Ester protecting groups, such as acetyl (Ac), benzoyl (Bz), and pivaloyl (Piv), are readily introduced and are stable to acidic conditions. Their primary mode of cleavage is through basic hydrolysis (saponification). The steric bulk of the acyl group can influence the rate of both formation and cleavage.
| Protecting Group | Protecting Reagent | Typical Protection Conditions | Typical Deprotection Conditions |
| Acetyl (Ac) | Acetic anhydride (Ac₂O) | Pyridine, DMAP (cat.), rt | K₂CO₃, MeOH, rt |
| Benzoyl (Bz) | Benzoyl chloride (BzCl) | Pyridine, rt | NaOH, MeOH/H₂O, rt |
| Pivaloyl (Piv) | Pivaloyl chloride (PivCl) | Pyridine, rt | LiOH, THF/H₂O, rt |
Orthogonal Protection Strategies
In the synthesis of complex molecules with multiple hydroxyl groups, it is often necessary to differentiate between them. Orthogonal protection allows for the selective deprotection of one protecting group in the presence of others.[4] This is achieved by choosing protecting groups that are removed under different, non-interfering conditions.
Example of an Orthogonal Protection Scheme:
A molecule containing three different hydroxyl groups could be protected as follows:
-
Primary alcohol: Protected as a TBS ether (fluoride labile).
-
Secondary alcohol: Protected as a Benzyl ether (hydrogenolysis labile).
-
Tertiary alcohol: Protected as a MOM ether (acid labile).
This strategy allows for the selective deprotection of each hydroxyl group at different stages of the synthesis by choosing the appropriate cleavage conditions.
Visualizing Protection and Deprotection Strategies
The following diagrams illustrate the core concepts of hydroxyl group protection and the decision-making process for selecting a suitable protecting group.
Caption: General workflow for hydroxyl group protection and deprotection.
Caption: Classification of common hydroxyl protecting groups.
Caption: Decision workflow for selecting a hydroxyl protecting group.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
A Comparative Guide to Enantioselective and Diastereoselective Synthesis of Pyrans
For Researchers, Scientists, and Drug Development Professionals
The pyran scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. The precise control of stereochemistry in the synthesis of pyran rings is therefore of paramount importance in medicinal chemistry and drug development. This guide provides an objective comparison of two key strategies for achieving stereocontrol in pyran synthesis: enantioselective and diastereoselective methods. We present a summary of quantitative data, detailed experimental protocols for representative reactions, and visualizations of key mechanistic concepts to aid researchers in selecting the most appropriate synthetic approach for their target molecules.
Enantioselective vs. Diastereoselective Synthesis: A Head-to-Head Comparison
The fundamental distinction between enantioselective and diastereoselective synthesis lies in the type of stereoisomers produced and the origin of stereochemical control.
-
Enantioselective Synthesis: This approach focuses on the preferential formation of one enantiomer over the other from an achiral or racemic starting material. This is typically achieved through the use of a chiral catalyst, reagent, or auxiliary that creates a chiral environment for the reaction, leading to a product with a high enantiomeric excess (ee).
-
Diastereoselective Synthesis: This strategy involves the selective formation of one diastereomer over others. Stereochemical control in diastereoselective reactions often arises from the influence of a pre-existing stereocenter in the substrate or from the inherent facial selectivity of a cyclic transition state, such as in pericyclic reactions. The outcome is measured by the diastereomeric ratio (dr).
| Feature | Enantioselective Synthesis | Diastereoselective Synthesis |
| Goal | Control of absolute stereochemistry (R/S) | Control of relative stereochemistry (cis/trans, syn/anti) |
| Starting Material | Typically achiral or racemic | Often contains at least one stereocenter |
| Source of Chirality | Chiral catalyst, reagent, or auxiliary | Pre-existing stereocenter in the substrate or stereocontrol inherent to the reaction mechanism (e.g., facial selectivity) |
| Metric of Success | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Typical Methods | Organocatalysis, Chiral Lewis Acid Catalysis, Transition Metal Catalysis | Diels-Alder reactions, Substrate-controlled reductions/additions, Prins cyclizations |
Quantitative Data Comparison
The following table summarizes key quantitative data from representative enantioselective and diastereoselective pyran syntheses found in the literature.
| Reaction Type | Catalyst/Reagent | Substrates | Yield (%) | ee (%) | dr | Reference |
| Enantioselective | ||||||
| Organocatalytic [3+3] Annulation | Chiral Squaramide | Pyrazolone and Rhodanine-derived ketoester | 83-85 | >90 | >20:1 | |
| Organocatalytic Michael Addition-Cyclization | Chiral Amine | Cyclohexanone and trans-2-aroyl-3-arylacrylonitrile | up to 90 | up to 96 | - | |
| Organocatalytic Michael/Henry/Ketalization | Chiral Squaramide | Acetylacetone, β-nitrostyrene, and ynal | 27-80 | 93-99 | >20:1 | |
| Diastereoselective | ||||||
| Inverse-Electron-Demand Hetero-Diels-Alder | Thermal | 3-Aryl-2-benzoyl-2-propenenitrile and N-vinyl-2-oxazolidinone | 37-65 | - | Major: cis | |
| Silyl-Prins Cyclization | Lewis Acid (BF3·OEt2) | Allylsilyl alcohol and trans-cinnamaldehyde | 48 | - | cis selective | |
| Knoevenagel/6π-Electrocyclization | Piperidine | Cyclic 1,3-dicarbonyl and functionalized enal | good | - | - |
Experimental Protocols
Enantioselective Synthesis: Organocatalytic [3+3] Annulation
This protocol is adapted from the work of Xu and coworkers for the synthesis of spirorhodanine-pyran derivatives.
Materials:
-
Rhodanine-derived ketoester (1 equiv)
-
Pyrazolone (1.2 equiv)
-
Chiral squaramide catalyst (10 mol%)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add the chiral squaramide catalyst (0.01 mmol, 10 mol%).
-
Add anhydrous dichloromethane (1.0 mL).
-
Add the rhodanine-derived ketoester (0.1 mmol, 1 equiv) to the solution.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the pyrazolone (0.12 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirorhodanine-pyran derivative.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Diastereoselective Synthesis: Inverse-Electron-Demand Hetero-Diels-Alder Reaction
This protocol is a general representation of a thermal inverse-electron-demand hetero-Diels-Alder reaction for the synthesis of dihydropyrans.
Materials:
-
1-Oxa-1,3-butadiene (e.g., α,β-unsaturated ketone) (1 equiv)
-
Dienophile (e.g., enol ether) (1.5 equiv)
-
Toluene, anhydrous
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the 1-oxa-1,3-butadiene (1 equiv).
-
Add anhydrous toluene to dissolve the starting material.
-
Add the dienophile (1.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy of the crude reaction mixture.
Visualization of Reaction Mechanisms
Enantioselective Organocatalytic Cycle
Caption: A generalized organocatalytic cycle for enantioselective pyran synthesis.
Diastereoselective Hetero-Diels-Alder Reaction
Caption: Stereochemical pathways in a diastereoselective hetero-Diels-Alder reaction.
Conclusion
Both enantioselective and diastereoselective strategies offer powerful tools for the synthesis of stereochemically defined pyrans. The choice between these approaches will be dictated by the specific synthetic goal. For the synthesis of a single enantiomer of a pyran-containing target molecule from achiral precursors, an enantioselective method employing a chiral catalyst is often the most efficient approach. Conversely, when the target molecule contains multiple stereocenters and the relative stereochemistry is of primary concern, or when a chiral starting material is readily available, a diastereoselective reaction may be the more logical choice. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the design and execution of their synthetic routes toward important pyran-containing molecules.
A Comparative Guide to the Reactivity of 3,4-Dihydro-2H-pyran and Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3,4-dihydro-2H-pyran and furan derivatives, two important heterocyclic scaffolds in organic synthesis and medicinal chemistry. Understanding their distinct reactivity profiles is crucial for designing efficient synthetic routes and developing novel therapeutic agents. This document summarizes key reactivity patterns, presents comparative data in a structured format, and provides detailed experimental protocols for representative transformations.
Executive Summary
3,4-Dihydro-2H-pyran and furan derivatives, while both being oxygen-containing heterocycles, exhibit fundamentally different chemical behaviors. 3,4-Dihydro-2H-pyran, with its isolated electron-rich double bond, primarily undergoes electrophilic addition reactions , characteristic of an enol ether. In contrast, furan possesses aromatic character and predominantly engages in electrophilic aromatic substitution and cycloaddition reactions , where it can act as a diene. This difference in reactivity dictates their synthetic utility and the types of molecules that can be accessed from each scaffold.
Electrophilic Reactions
Reactivity towards Electrophiles
Furan derivatives are highly activated towards electrophilic attack, significantly more so than benzene. The oxygen atom's lone pairs participate in the π-system, increasing the electron density of the ring and stabilizing the intermediate cation (arenium ion) formed during substitution. Electrophilic attack preferentially occurs at the C2 and C5 positions.
3,4-Dihydro-2H-pyran , on the other hand, behaves as a cyclic enol ether. Its double bond is highly nucleophilic and readily reacts with electrophiles in an addition fashion. The oxygen atom's lone pair stabilizes the adjacent carbocation formed upon electrophilic attack at the C3 position.
A qualitative comparison suggests that the enol ether double bond of 3,4-dihydro-2H-pyran is generally more reactive towards electrophiles than the aromatic system of furan in addition reactions. However, furan's ability to undergo substitution without loss of aromaticity makes it a versatile building block for functionalized aromatic compounds.
Comparative Data: Electrophilic Bromination
While direct kinetic comparison data is scarce, the typical reaction conditions and outcomes for bromination highlight the differing reactivity.
| Feature | 3,4-Dihydro-2H-pyran | Furan Derivatives |
| Reaction Type | Electrophilic Addition | Electrophilic Aromatic Substitution (often leading to polysubstitution or ring opening in the absence of mild conditions) |
| Typical Reagent | Bromine (Br₂) | Bromine in a non-polar solvent, N-Bromosuccinimide (NBS) |
| Product | 2,3-Dibromotetrahydropyran[1] | 2-Bromofuran, 2,5-Dibromofuran, or ring-opened products |
| Reaction Conditions | Typically at low temperatures to control the reaction. | Often requires mild conditions and specific brominating agents to avoid polysubstitution and decomposition. |
Experimental Protocols: Bromination
Protocol 1: Electrophilic Addition of Bromine to 3,4-Dihydro-2H-pyran (Illustrative)
This protocol is based on the general reactivity of enol ethers and related dihydropyran derivatives.
Materials:
-
3,4-Dihydro-2H-pyran
-
Bromine
-
Dichloromethane (CH₂)
-
Sodium thiosulfate solution (aqueous)
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve 3,4-dihydro-2H-pyran (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the orange color dissipates.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2,3-dibromotetrahydropyran. Further purification can be achieved by distillation or chromatography.
Protocol 2: Bromination of Furan with N-Bromosuccinimide
Materials:
-
Furan
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
In a three-necked round-bottom flask, dissolve furan (2.0 eq) in DMF.
-
Prepare a solution of NBS (1.0 eq) in DMF.
-
Slowly add the NBS solution to the furan solution over 40-60 minutes, maintaining the internal temperature between 25-35 °C with external cooling if necessary.
-
After the addition is complete, stir the reaction mixture at ambient temperature for 2-4 hours.
-
The product, 2-bromofuran, can be isolated by direct steam distillation of the reaction mixture.
-
Extract the distillate with diethyl ether, wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Cycloaddition Reactions
Diels-Alder Reactivity
Furan derivatives are well-known dienes in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. The aromaticity of the furan ring is lost in the process, making the reaction often reversible. The stability of the Diels-Alder adducts and the position of the equilibrium are influenced by the substituents on both the furan and the dienophile.
3,4-Dihydro-2H-pyran does not act as a diene in the classical sense. However, it can participate as a dienophile in hetero-Diels-Alder reactions, where the electron-rich double bond reacts with an electron-deficient diene.
Comparative Data: Diels-Alder Reaction with Maleic Anhydride
| Feature | Furan | 3,4-Dihydro-2H-pyran |
| Role | Diene | Dienophile (in hetero-Diels-Alder) |
| Reactivity | Reacts with electron-deficient dienophiles. The reaction is often reversible. | Reacts with electron-deficient dienes. |
| Kinetic vs. Thermodynamic Control | The endo product is kinetically favored, but the more stable exo product can be obtained under thermodynamic control.[2] | Not applicable in the same way. |
Kinetic Data for Furan + Maleic Anhydride: The Diels-Alder reaction between furan and maleic anhydride is a classic example of kinetic versus thermodynamic control. At lower temperatures, the endo adduct is formed faster, but at higher temperatures, the equilibrium shifts towards the more stable exo adduct due to the reversibility of the reaction.
Experimental Protocol: Diels-Alder Reaction of Furan with Maleic Anhydride
Materials:
-
Furan
-
Maleic anhydride
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve maleic anhydride (1.0 eq) in a minimal amount of ethyl acetate in a flask.
-
Add furan (1.1 eq) to the solution.
-
Seal the flask and allow it to stand at room temperature. For kinetic control favoring the endo product, shorter reaction times at low temperatures are used. For thermodynamic control favoring the exo product, longer reaction times or gentle heating can be employed.
-
The product will precipitate out of the solution. Collect the crystals by vacuum filtration.
-
Wash the crystals with cold hexane and air dry.
Hydrogenation
Reactivity towards Hydrogenation
Both furan derivatives and 3,4-dihydro-2H-pyran can be hydrogenated to their corresponding saturated heterocycles, tetrahydrofuran and tetrahydropyran, respectively. This is typically achieved through catalytic hydrogenation.
For furan derivatives , the hydrogenation can sometimes be accompanied by ring-opening side reactions, depending on the catalyst and reaction conditions.
3,4-Dihydro-2H-pyran , being a cyclic alkene, readily undergoes catalytic hydrogenation of its double bond under standard conditions.
Experimental Protocol: Catalytic Hydrogenation (General)
Protocol 3: Catalytic Hydrogenation of 3,4-Dihydro-2H-pyran (Illustrative)
Materials:
-
3,4-Dihydro-2H-pyran
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation flask, dissolve 3,4-dihydro-2H-pyran (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add the Pd/C catalyst to the solution.
-
Connect the flask to a hydrogen source (e.g., a balloon or a Parr hydrogenator).
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude tetrahydropyran. Purification can be done by distillation.
Reaction Mechanisms
The distinct reactivity of 3,4-dihydro-2H-pyran and furan derivatives can be understood by examining their reaction mechanisms.
Electrophilic Reaction Mechanisms
Caption: Comparison of electrophilic reaction pathways.
Cycloaddition Workflow
Caption: Furan as a diene in the Diels-Alder reaction.
Conclusion
The reactivity of 3,4-dihydro-2H-pyran is dominated by its enol ether character, leading primarily to electrophilic addition reactions. In contrast, furan derivatives exhibit aromaticity and undergo electrophilic substitution and cycloaddition reactions. These fundamental differences are critical for synthetic planning, allowing chemists to select the appropriate heterocyclic starting material to achieve a desired molecular architecture. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of organic and medicinal chemistry.
References
A Researcher's Guide to the Validation of Analytical Methods for Pyran Compound Purity
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical aspect of chemical analysis, particularly in the pharmaceutical industry where impurities can impact the efficacy and safety of a drug substance. Pyran rings are common structural motifs in many biologically active compounds, making the validation of analytical methods for their purity assessment a crucial step in drug development and quality control. This guide provides a comparative overview of common analytical techniques used for the purity determination of pyran compounds, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the pyran compound and its potential impurities, the required level of sensitivity and accuracy, and the intended application. The following table summarizes the performance of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE).
| Parameter | HPLC (UV detection) | GC-MS | qNMR (¹H NMR) | Capillary Electrophoresis (UV detection) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. | Absolute or relative quantification based on the direct proportionality between the integrated NMR signal area and the number of protons. | Separation of ions based on their electrophoretic mobility in an electric field. |
| Typical Linearity (R²) | > 0.999[1][2] | > 0.999[3][4] | Not applicable (direct measurement) | > 0.99[5] |
| Accuracy (% Recovery) | 98 - 102%[6] | 98 - 102%[6] | 99 - 101%[7] | 95 - 105% |
| Precision (%RSD) | < 2%[2][6] | < 3%[6] | < 1% | < 5%[8] |
| Limit of Detection (LOD) | ng/mL to µg/mL range[2] | pg/mL to ng/mL range | ~0.1% (w/w) | µg/mL range[8] |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range[2] | pg/mL to ng/mL range | ~0.5% (w/w) | µg/mL range[8] |
| Selectivity | High, tunable with mobile phase and column chemistry. | Very high, especially with mass spectrometric detection. | High, based on unique chemical shifts of protons. | Very high, excellent for resolving closely related impurities.[9] |
| Sample Throughput | High | Moderate to High | Low to Moderate | High |
| Orthogonality | High when paired with spectroscopic methods. | High when paired with other chromatographic or spectroscopic methods. | Excellent, provides structural and quantitative information.[10] | High, different separation mechanism from chromatography. |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive[10] | Destructive |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are typical experimental protocols for the purity determination of pyran compounds using HPLC, GC-MS, qNMR, and CE.
High-Performance Liquid Chromatography (HPLC) Method for Pyran Compound Purity
This protocol describes a reverse-phase HPLC method suitable for the analysis of a wide range of pyran derivatives.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). The gradient program should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance of the pyran compound, determined by UV-Vis spectroscopy.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the pyran compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Validation Parameters:
-
Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the nominal concentration). Plot the peak area against concentration and determine the correlation coefficient (R²).[1]
-
Accuracy: Perform recovery studies by spiking a known amount of the pyran compound into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate preparations of the sample at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile or Derivatizable Pyran Compounds
This protocol is suitable for pyran compounds that are volatile or can be made volatile through derivatization.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the pyran compound and its expected fragments (e.g., m/z 40-500).
-
Sample Preparation:
-
Direct Injection: If the compound is sufficiently volatile, dissolve it in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Derivatization: For non-volatile pyran compounds with active hydrogens (e.g., -OH, -NH2), derivatization is necessary. A common method is silylation, for example, by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]
-
-
Validation Parameters: Similar to HPLC, validation includes specificity, linearity, accuracy, precision, LOD, and LOQ.[3] For GC-MS, specificity is further enhanced by comparing the mass spectra of the peaks with a reference library or a standard.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary ratio method that can provide a direct measure of purity without the need for a reference standard of the analyte itself.[7][13]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte peaks (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of the pyran compound into an NMR tube.
-
Accurately weigh a specific amount of the internal standard and add it to the same NMR tube.
-
Add a known volume of the deuterated solvent to dissolve both compounds completely.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = pyran compound
-
IS = internal standard
-
-
Validation: While qNMR is a primary method, for routine use in a regulated environment, method validation should still be performed to demonstrate its suitability. This includes assessing precision, accuracy (by analyzing a certified reference material), and specificity.[7]
Capillary Electrophoresis (CE) for High-Resolution Impurity Profiling
CE offers very high separation efficiency and is particularly useful for resolving closely related impurities.[9]
-
Instrumentation: A capillary electrophoresis system with a UV-Vis or DAD detector.
-
Capillary: A fused-silica capillary (e.g., 50 µm ID, 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution that provides the appropriate pH and ionic strength for the separation (e.g., 25 mM sodium phosphate buffer, pH 7.0). Organic modifiers like acetonitrile or methanol can be added to improve the separation of hydrophobic compounds.
-
Voltage: A high voltage is applied across the capillary (e.g., 20-30 kV).
-
Temperature: The capillary temperature is controlled (e.g., 25 °C).
-
Injection: Hydrodynamic or electrokinetic injection of a small volume of the sample.
-
Detection: On-column detection at the wavelength of maximum absorbance of the pyran compound.
-
Sample Preparation: Dissolve the pyran compound in the BGE or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Validation Parameters: The validation of a CE method follows similar principles to HPLC, including the assessment of specificity, linearity, accuracy, precision, LOD, and LOQ.[5][8]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. environics.com [environics.com]
- 7. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 8. Validation of a Capillary Electrophoresis Method for Analyzing Chlorphenamine Maleate-Based Drugs Using the Accuracy Profile Approach [scirp.org]
- 9. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. web.gps.caltech.edu [web.gps.caltech.edu]
- 13. emerypharma.com [emerypharma.com]
Novel Pyran Derivatives Demonstrate Potent Cytotoxicity Against Diverse Cancer Cell Lines
A comparative analysis of newly synthesized pyran-based compounds reveals promising anti-cancer activity, with several derivatives exhibiting significant efficacy in inhibiting the growth of human breast (MCF7), lung (A549), and colon (HCT116) cancer cell lines. These findings highlight the potential of the pyran scaffold as a valuable pharmacophore in the development of novel chemotherapeutic agents.
Recent research into heterocyclic compounds has underscored the potential of pyran derivatives as a promising class of anti-cancer agents.[1][2] Their structural versatility allows for modifications that can enhance their cytotoxic effects and target specificity.[3] This guide provides a comparative overview of the cytotoxic activity of several novel fused pyran derivatives, presenting key experimental data and outlining the methodologies used to assess their efficacy. The information is intended for researchers, scientists, and drug development professionals actively engaged in the search for new cancer therapies.
Comparative Cytotoxicity of Novel Pyran Derivatives
The anti-proliferative activity of newly synthesized pyran derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined for each derivative. The results, summarized in the table below, indicate that several compounds exhibit potent cytotoxic effects, in some cases surpassing the efficacy of established anti-cancer drugs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6e | MCF7 (Breast) | 12.46 ± 2.72 | Mitoxantrone | - |
| 14b | A549 (Lung) | 0.23 ± 0.12 | Mitoxantrone | - |
| 8c | HCT116 (Colon) | 7.58 ± 1.01 | Mitoxantrone | - |
| 8b | MCF7 (Breast) | 2.58 ± 0.053 | Cisplatin | - |
| 8c | MCF7 (Breast) | 2.34 ± 0.074 | Cisplatin | - |
| 8e | A549 (Lung) | 2.09 ± 0.464 | Cisplatin | - |
| 9c | A549 (Lung) | 1.65 ± 0.006 | Cisplatin | - |
| 9b | HCT116 (Colon) | 4.84 ± 0.035 | Cisplatin | - |
| 9f | HCT116 (Colon) | 4.89 ± 0.053 | Cisplatin | - |
| 4d | HCT-116 (Colon) | 75.1 | - | - |
| 4k | HCT-116 (Colon) | 85.88 | - | - |
Table 1: Comparative IC50 values of novel pyran derivatives against various human cancer cell lines.[3][4][5]
The data reveals that compound 14b shows remarkable potency against the A549 lung cancer cell line with an IC50 value of 0.23 ± 0.12 µM.[3] Furthermore, compounds 8b and 8c demonstrated significant activity against the MCF7 breast cancer cell line.[4] Notably, several of the newly synthesized compounds exhibited greater potency than the standard chemotherapeutic drug, cisplatin, in the tested cell lines.[4]
Experimental Protocols
The evaluation of the cytotoxic activity of these novel pyran derivatives involved a series of well-established in vitro assays. These assays are crucial for the initial screening and characterization of potential anti-cancer drug candidates.[6][7][8]
Cell Viability Assay (MTT Assay)
The primary method used to assess cytotoxicity was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (MCF7, A549, or HCT116) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the pyran derivatives and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenase enzymes convert the yellow MTT into a purple formazan product.[6] A solubilizing agent (e.g., DMSO) was then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength. The amount of formazan produced is directly proportional to the number of viable cells.[6]
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by the pyran derivatives, further investigations into apoptosis and cell cycle progression were conducted.[3]
-
Apoptosis Assay: Flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) staining was employed to detect and quantify apoptotic cells.
-
Cell Cycle Analysis: Flow cytometry was also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compounds. This helps to determine if the compounds induce cell cycle arrest at a specific phase.[3] For instance, compound 8c was found to cause a notable block in the G2/M phase in HCT116 cells.[3]
-
DNA Damage Analysis: The induction of DNA double-strand breaks, a hallmark of apoptosis, was assessed by staining for γH2AX.[3]
Visualizing the Path to Discovery
The following diagrams illustrate the general workflow for assessing cytotoxicity and a simplified signaling pathway implicated in the action of these pyran derivatives.
References
- 1. Current Developments in the Pyran-Based Analogues as Anticancer Agents | Bentham Science [benthamscience.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
A Comparative Guide to Pyran Synthesis: Organocatalysis vs. Metal Catalysis
For researchers, scientists, and drug development professionals, the synthesis of pyran rings, a core scaffold in numerous pharmaceuticals and natural products, is a critical endeavor. The choice of catalyst—a key driver of reaction efficiency, selectivity, and sustainability—is a pivotal decision in this process. This guide provides an objective comparison of two dominant catalytic strategies: organocatalysis and metal catalysis, supported by experimental data and detailed protocols.
The construction of the pyran heterocycle is of significant interest due to its prevalence in a wide array of biologically active molecules.[1] Both organocatalysis, which utilizes small, metal-free organic molecules, and metal catalysis, which employs metal complexes or nanoparticles, have proven to be powerful tools for pyran synthesis, often through multicomponent reactions (MCRs).[2][3] These MCRs offer advantages in terms of atom economy and procedural simplicity by combining multiple starting materials in a single step.[2] This comparison will delve into the performance of each catalytic system, examining key metrics such as reaction yields, times, conditions, and catalyst reusability.
Data Presentation: A Quantitative Comparison
To facilitate a clear comparison, the following tables summarize quantitative data from representative experimental studies of organocatalyzed and metal-catalyzed pyran synthesis. It is important to note that direct comparisons can be nuanced due to variations in substrates and reaction conditions.
Table 1: Performance Data for Organocatalyzed Pyran Synthesis
| Catalyst | Key Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| L-Proline (10 mol%) | Benzaldehyde, Malononitrile, Active Methylenes | Ethanol | Reflux | 4-6 h | 85-95 | [4] |
| 2-Aminopyridine (10 mol%) | Aryl Aldehydes, Malononitrile, 1,3-Dicarbonyls | Ethanol | Ambient | 15-30 min | 90-98 | [3] |
| Thiourea Dioxide (TUD) | Aldehydes, Malononitrile, 4-Hydroxycoumarin | Water | Not specified | Not specified | High | [4] |
Table 2: Performance Data for Metal-Catalyzed Pyran Synthesis
| Catalyst | Key Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 20% KOH on CaO | Benzaldehyde, Malononitrile, Ethyl Acetoacetate | Solvent-free | 60 | 10 min | 92 | [5] |
| Cu-MOF [Cu2(NH2-BDC)2(DABCO)] | Aldehydes, Malononitrile, 1,3-Dicarbonyls | Solvent-free | Ambient | 10-30 min | 85-96 | [6] |
| Nano Fe3O4 | Benzaldehyde, Malononitrile, Pyruvic Acid | Not specified | Not specified | Not specified | High | [7] |
| Cu-MPB' (0.06 g) | Aldehydes, Dimedone, Malononitrile | Water/Ethanol | 35 | 25 min | 95 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for both organocatalyzed and metal-catalyzed pyran synthesis.
Organocatalyzed Synthesis of Pyrans using L-Proline[4]
A mixture of benzaldehyde (0.01 mol), malononitrile (0.01 mol), and L-proline (10 mol%) is stirred at room temperature for 2 minutes. Subsequently, the active methylene compound (0.01 mol) is added. The mixture is then refluxed in ethanol (10 mL) for 4–6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the crude product is recrystallized from ethanol and may be further purified by column chromatography.[4]
Metal-Catalyzed Synthesis of 4H-Pyrans using KOH loaded Calcium Oxide[5]
A mixture of a benzylidene malononitrile intermediate and ethyl acetoacetate (1 mmol) is placed in a 100 ml round-bottom flask. A catalytic amount of 20% KOH loaded over CaO (10 mmol) is added with mild stirring, and the mixture is heated to 60°C. The reaction is monitored by TLC. After the reaction is complete, ethanol is added to dissolve the solid product. The catalyst can be separated from the reaction mixture by filtration.[5] The product is then isolated, and if necessary, purified by recrystallization from warm ethanol.[5]
Metal-Catalyzed Synthesis of 2-amino-3-cyano-4H-pyran Derivatives using a Cu-MOF[6]
In a ball mill, a mixture of malononitrile (1 mmol), the 1,3-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and Cu2(NH2-BDC)2(DABCO) (0.04 g) is forcefully ground at 27 Hz at ambient temperature under solvent-free conditions for the specified time. Reaction progress is monitored by TLC. Upon completion, the catalyst is separated by filtration and washed with hot ethanol. The pure product is obtained after evaporation of the ethanol or by recrystallization if needed.[6]
Reaction Mechanisms and Visualizations
The synthesis of pyrans via multicomponent reactions, whether organocatalyzed or metal-catalyzed, generally proceeds through a domino sequence of reactions. This typically involves a Knoevenagel condensation, followed by a Michael addition, and finally an intramolecular cyclization.
Organocatalyzed Pyran Synthesis Workflow
In a typical organocatalyzed reaction using a basic catalyst like L-proline, the catalyst activates the methylene compound for the initial condensation with the aldehyde.
Caption: General workflow for organocatalyzed pyran synthesis.
Metal-Catalyzed Pyran Synthesis Pathway
Metal catalysts, such as Lewis acidic metal centers in MOFs or basic sites on metal oxides, facilitate the reaction steps in a similar sequence. The metal center can coordinate with carbonyl groups, activating them towards nucleophilic attack.
References
- 1. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans [mdpi.com]
- 5. growingscience.com [growingscience.com]
- 6. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and catalytic performance of a novel two-dimensional copper metal-organic framework for green synthesis of tetrahydrobenzo[b]pyrans - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Product Structure After Multi-Step Synthesis: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in multi-step synthesis, rigorous confirmation of the final product's chemical structure is a critical, non-negotiable step. This guide provides a comprehensive comparison of common analytical workflows and techniques used to verify the identity and purity of a target molecule, ensuring the absence of starting materials, intermediates, and byproducts.
The successful synthesis of a complex molecule is a multi-faceted process that culminates in the crucial stage of structural verification. A variety of analytical techniques are typically employed in concert to provide an unambiguous structural assignment. This guide will compare and contrast the most effective methods, provide detailed experimental protocols, and illustrate a typical workflow for confirming the structure of a synthesized product.
Core Analytical Techniques for Structural Elucidation
The primary methods for confirming the structure of a synthesized organic compound can be broadly categorized into spectroscopic and chromatographic techniques. Each provides unique and complementary information.
| Technique | Information Provided | Primary Use in Synthesis Confirmation | Typical Sample Amount | Analysis Time |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the molecular structure, including connectivity and stereochemistry.[1][2] | - Confirming the overall structure and connectivity of the final product.- Identifying the presence or absence of key functional groups and proton/carbon environments.- Detecting residual starting materials or intermediates. | 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR[3] | Minutes to hours |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition.[4] | - Confirming the molecular weight of the target compound.- Identifying byproducts and impurities based on their mass-to-charge ratio.[5] | Micrograms to nanograms | Minutes |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence or absence of specific functional groups.[6][7] | - Confirming the transformation of functional groups from starting material to product.- Quick check for the presence of expected functional groups in the final product. | Milligrams to micrograms | Minutes |
| High-Performance Liquid Chromatography (HPLC) | Purity of the sample and quantification of components.[8][9] | - Assessing the purity of the final product.- Quantifying the amount of product, starting material, and impurities.- Monitoring the progress of a reaction. | Micrograms | 10-60 minutes[10] |
| Gas Chromatography (GC) | Purity of volatile samples and quantification of components.[9][10] | - Assessing the purity of volatile final products.- Detecting and quantifying volatile impurities or residual solvents. | Micrograms | Minutes[10] |
Comparison of Analytical Workflows
There are several strategic workflows that can be employed to confirm the structure of a synthesized product. The choice of workflow often depends on the complexity of the molecule, the available instrumentation, and the stage of development.
Workflow 1: The Comprehensive Approach (NMR-centric)
This is the gold standard for unambiguous structure determination, particularly in academic research and for novel compounds.
-
Description: This workflow begins with purification of the crude product. The primary structural evidence is derived from a full suite of NMR experiments. 1D NMR (¹H, ¹³C, DEPT) provides the initial overview of the structure, while 2D NMR techniques (COSY, HSQC, HMBC) are used to definitively establish the connectivity of the atoms.[8] High-resolution mass spectrometry (HRMS) is then used to confirm the elemental composition, and FTIR confirms the presence of key functional groups. Finally, HPLC or UPLC is used to determine the purity of the sample.
-
Advantages: Provides the most detailed and unambiguous structural information.
-
Disadvantages: Can be time-consuming and requires access to high-field NMR spectrometers.
Workflow 2: The Rapid Screening Approach (MS-centric)
This workflow is often employed in high-throughput synthesis environments, such as in the early stages of drug discovery, where speed is critical.
-
Description: In this approach, the crude reaction mixture is directly analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[1][11] This provides rapid information on whether a compound with the expected molecular weight has been formed and gives an initial assessment of purity. A quick ¹H NMR spectrum may then be acquired to confirm the presence of key structural motifs. Full characterization is typically only performed on promising candidates.
-
Advantages: Very fast and requires minimal sample preparation. Ideal for screening large numbers of compounds.
-
Disadvantages: Provides less detailed structural information and may not be sufficient for unambiguous confirmation of complex structures.
Case Study: Multi-step Synthesis of a Chalcone Derivative
To illustrate the application of these techniques, let's consider a hypothetical two-step synthesis of a chalcone derivative, a class of compounds with various biological activities.[6][10][12][13]
Step 1: Aldol Condensation
Step 2: Michael Addition
Logical Flow of Structural Confirmation
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information about the purified product.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-20 mg of the purified solid product for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3] The solvent should be chosen based on the solubility of the compound and should not have signals that overlap with key signals of the analyte.[3]
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[14]
-
Data Acquisition: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent. The magnetic field is then shimmed to optimize its homogeneity. Standard 1D ¹H and ¹³C spectra are acquired. If necessary, 2D experiments like COSY, HSQC, and HMBC are performed to establish connectivity.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the protons and carbons in the proposed structure. For 2D spectra, analyze the cross-peaks to confirm the bonding network.[15]
-
2. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the accurate mass and elemental formula of the product.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified product (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[4]
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Analysis: The measured m/z value of the molecular ion is used to calculate the exact mass. This exact mass is then used to determine the most probable elemental formula, which should match the expected formula of the target compound.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the final product and confirm the transformation from the starting materials.
-
Methodology (using Attenuated Total Reflectance - ATR):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[16][17] For solids, apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Acquire the infrared spectrum of the sample.
-
Data Analysis: Compare the obtained spectrum with the spectra of the starting materials. Look for the disappearance of characteristic peaks from the starting materials (e.g., an O-H stretch in an alcohol) and the appearance of new peaks corresponding to the functional groups in the product (e.g., a C=O stretch in a ketone).[2][18]
-
4. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the synthesized product.
-
Methodology:
-
Method Development: Develop a suitable HPLC method that can separate the final product from the starting materials, intermediates, and any potential byproducts. This involves selecting the appropriate column, mobile phase, and detector.
-
Sample Preparation: Prepare a solution of the purified product at a known concentration in the mobile phase. Also, prepare solutions of the starting materials and any known intermediates for comparison.
-
Data Acquisition: Inject the sample solution into the HPLC system. The components of the sample are separated as they pass through the column and are detected as they elute.[19]
-
Data Analysis: Analyze the resulting chromatogram. A pure compound should ideally show a single major peak. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks. The retention time of the main peak should be different from those of the starting materials and intermediates.[19]
-
By judiciously applying a combination of these analytical techniques and workflows, researchers can confidently confirm the structure and purity of their synthesized products, a critical step in advancing chemical research and drug development.
References
- 1. pharmtech.com [pharmtech.com]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. azom.com [azom.com]
- 6. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 7. bionmr.unl.edu [bionmr.unl.edu]
- 8. Synthesis [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. biotage.com [biotage.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Compound identification in GC-MS by simultaneously evaluating mass spectrum and retention index - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Neuroprotection: A Comparative Guide to Pyran-Based Compounds
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Among the diverse chemical scaffolds under investigation, pyran-based compounds have emerged as a promising class of molecules with the potential to combat the debilitating effects of neurodegenerative diseases. This guide provides a comprehensive comparison of the neuroprotective effects of various pyran derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation and selection of promising candidates for further development.
Pyran, a six-membered heterocyclic ring containing an oxygen atom, forms the core of numerous natural products and synthetic molecules exhibiting a wide range of biological activities.[1][2][3] Derivatives such as coumarins, chromenes, and flavones have demonstrated significant potential in preclinical studies for conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][4][5] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways, inhibition of detrimental enzymes, and reduction of oxidative stress.[4][6]
Comparative Efficacy of Pyran-Based Neuroprotective Compounds
The neuroprotective potential of pyran-based compounds has been evaluated through various in vitro and in vivo assays. The following tables summarize the quantitative data from several key studies, providing a comparative overview of their efficacy.
| Compound Class | Specific Derivative | Assay | Target/Model | Efficacy (IC50/EC50) | Reference |
| Coumarin | 3-(4-aminophenyl)-coumarin derivative (Compound 12) | AChE Inhibition | Acetylcholinesterase | 0.011 µM | [1] |
| 3,7-substituted coumarin (Compound 3) | MAO-B Inhibition | Monoamine Oxidase B | 0.029 µM | [1] | |
| LMDS-1 | Tau Aggregation Inhibition | In vitro tau aggregation | 8 µM | [2] | |
| LMDS-2 | Tau Aggregation Inhibition | In vitro tau aggregation | 21 µM | [2] | |
| Chromene | Imino-2H-chromene (Compound 10c) | BACE1 Inhibition | Beta-secretase 1 | 6.31 µM | [6] |
| Imino-2H-chromene (Compound 10a) | BuChE Inhibition | Butyrylcholinesterase | 3.3 µM | [6] | |
| Phenylimino-2H-chromene (Compound 11b) | Neuroprotection against Aβ-induced toxicity | PC12 cells | 32.3% protection at 25 µM | [6] | |
| Flavone | 2-phenyl-4H-chromen-4-one (Compound 49) | AChE Inhibition | Acetylcholinesterase | 8 nM | [1] |
| 2-phenyl-4H-chromen-4-one (Compound 50) | AChE Inhibition | Acetylcholinesterase | 8 nM | [1] | |
| 2-phenyl-4H-chromen-4-one (Compound 51) | AChE Inhibition | Acetylcholinesterase | 11.8 nM | [1] | |
| Xanthone | Mangostin derivative (Compound 33) | AChE Inhibition | Acetylcholinesterase | 0.328 µM | [1] |
Table 1: Comparative Inhibitory Activities of Pyran-Based Compounds. This table highlights the half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) of various pyran derivatives against key targets in neurodegenerative diseases.
| Compound Class | Specific Derivative | Assay | Model | Outcome | Reference |
| Coumarin | LMDS-1 | Neurite Outgrowth | ΔK280 tauRD-DsRed SH-SY5Y cells | Significant rescue of neurite length and branching | [2] |
| LMDS-2 | Neurite Outgrowth | ΔK280 tauRD-DsRed SH-SY5Y cells | Significant rescue of neurite length and branching | [2] | |
| Compound 3 | Neuroprotection | H2O2-induced cell death in PC12 neurons | Plausible neuroprotective effect | [1] | |
| Chromene | Phenylimino-2H-chromene (Compound 11b) | Neuroprotection | Aβ-induced PC12 neuronal cell damage | 32.3% protection at 25 µM | [6] |
Table 2: Neuroprotective and Neurite Outgrowth Promoting Effects of Pyran-Based Compounds. This table showcases the functional outcomes of treatment with specific pyran derivatives in cellular models of neurodegeneration.
Key Signaling Pathways in Pyran-Mediated Neuroprotection
Several signaling pathways are implicated in the neuroprotective effects of pyran-based compounds. Understanding these pathways is crucial for mechanism-based drug discovery and development.
TRKB-CREB-BDNF Signaling Pathway
Certain coumarin derivatives, such as LMDS-1 and LMDS-2, have been shown to exert their neuroprotective effects by activating the Tropomyosin receptor kinase B (TRKB) signaling pathway.[2] Activation of TRKB by Brain-Derived Neurotrophic Factor (BDNF) or small molecule agonists leads to the phosphorylation of downstream targets, including ERK and AKT. This cascade ultimately results in the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein), which in turn upregulates the expression of pro-survival genes, including BDNF itself, creating a positive feedback loop that promotes neuronal survival and plasticity.[2]
Figure 1: TRKB-CREB-BDNF Signaling Pathway. Coumarin derivatives can activate the TRKB receptor, initiating a cascade that promotes neuronal survival.
MAPK/NF-κB Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the cellular response to stress and inflammation, both of which are key contributors to neurodegeneration. Some pyran-based compounds, particularly certain chromene derivatives, have been shown to exert neuroprotective effects by modulating these pathways.[7][8] In neuroinflammatory conditions, stimuli like lipopolysaccharide (LPS) or amyloid-beta (Aβ) can activate MAPKs (such as ERK, JNK, and p38) and the IKK complex. Activated IKK phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB dimer (p50/p65) to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory cytokines and other genes that contribute to neuronal damage. Neuroprotective pyran derivatives can intervene at various points in this pathway, for instance, by inhibiting the activation of MAPKs or the IKK complex, thereby suppressing the inflammatory response.
Figure 2: MAPK/NF-κB Signaling Pathway. Pyran derivatives can inhibit key kinases in this pathway to reduce neuroinflammation.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of pyran-based compounds, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro neuroprotection assays.
Cell Culture and Treatment
-
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons are commonly used models for neurotoxicity studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Pyran-based compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.
-
Induction of Neurotoxicity: To model neurodegenerative conditions, cells are exposed to a neurotoxic agent. Common agents include:
-
Amyloid-beta (Aβ) peptides (e.g., Aβ25-35 or Aβ1-42): To mimic Alzheimer's disease pathology.
-
6-hydroxydopamine (6-OHDA) or MPP+: To model Parkinson's disease.
-
Hydrogen peroxide (H2O2) or glutamate: To induce oxidative stress or excitotoxicity.
-
-
Treatment Protocol: Cells are typically pre-treated with the pyran-based compounds for a specific duration (e.g., 1-2 hours) before the addition of the neurotoxic agent. The co-incubation period with both the compound and the toxin can range from 24 to 48 hours.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the pyran-based compound for 2 hours, followed by the addition of the neurotoxic agent. Include control wells with untreated cells, cells treated with the neurotoxin alone, and cells treated with the pyran compound alone.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells).
Experimental Workflow for Neuroprotection Assay
Figure 3: Experimental Workflow. A typical workflow for assessing the neuroprotective effects of pyran-based compounds in vitro.
Conclusion
The data and pathways presented in this guide underscore the significant potential of pyran-based compounds as a source of novel neuroprotective agents. The diverse chemical space offered by the pyran scaffold allows for the fine-tuning of activity against various targets implicated in neurodegeneration. While the in vitro data is promising, further in vivo studies are necessary to validate these findings and to assess the pharmacokinetic and safety profiles of the most promising candidates. This guide serves as a valuable resource for researchers in the field, providing a solid foundation for the rational design and development of next-generation pyran-based therapeutics for neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Properties of Synthesized Pyran Analogues
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Pyran analogues, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including significant antimicrobial properties. This guide provides a comparative analysis of the antimicrobial efficacy of various synthesized pyran analogues, supported by experimental data and detailed methodologies to assist researchers in the field of drug discovery.
Comparative Antimicrobial Activity
The antimicrobial potential of synthesized pyran analogues has been evaluated against a spectrum of pathogenic bacteria and fungi. The data, primarily presented as Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL), is summarized below. A lower MIC value indicates greater antimicrobial potency.
Antibacterial Activity of Pyran Analogues
Several studies have focused on the synthesis of 4H-pyran and spiro-4H-pyran derivatives, evaluating their efficacy against both Gram-positive and Gram-negative bacteria.
| Compound Class | Specific Analogue | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4H-Pyrans | Compound 4g (a 1H-benzo[f]chromene derivative) | Staphylococcus aureus (MRSA) | 500 | Ciprofloxacin | - |
| Klebsiella pneumoniae | 500 | ||||
| Escherichia coli | 250 | ||||
| Bacillus cereus | 1000 | ||||
| Bacillus subtilis | 1000 | ||||
| Staphylococcus aureus | 1000 | ||||
| Spiro-4H-Pyrans | Compound 5d (containing indole and cytosine rings) | Staphylococcus aureus (clinical isolate) | 32 | Gentamicin | - |
| Streptococcus pyogenes (clinical isolate) | 64 | ||||
| Compound 4l (fused spiro-4H-pyran) | Streptococcus pneumoniae | 125 | Ciprofloxacin | - | |
| Escherichia coli | 125 | ||||
| Compound 4c | Pseudomonas aeruginosa | 250 | |||
| Compound 4e | Pseudomonas aeruginosa | 250 | |||
| Compound 4m | Salmonella typhimurium | 250 | |||
| Streptococcus pneumoniae | 125 | ||||
| Spiro[indeno[2,1-c]pyridazine-9,4′-pyran] derivatives | Compound 5a , 5b , 5f , 5g , 5i | Staphylococcus aureus | Showed best MIC values in the series | Etoposide | - |
Table 1: Comparative Antibacterial Activity of Synthesized Pyran Analogues. This table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyran analogues against selected bacterial strains, as reported in recent literature.[1][2][3][4][5]
Antifungal Activity of Pyran Analogues
The antifungal properties of pyran analogues have also been investigated, with some compounds showing activity against clinically relevant fungal pathogens.
| Compound Class | Specific Analogue | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4H-Pyrans | Compounds 4h and 4i (synthesized from acetylacetone) | Candida albicans | Showed highest activity in the series | Ketoconazole, Amphotericin B | - |
Table 2: Antifungal Activity of Selected 4H-Pyran Analogues. This table highlights the antifungal potential of specific 4H-pyran derivatives.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of antimicrobial data. The following sections outline the key protocols employed in the synthesis and antimicrobial evaluation of pyran analogues.
Synthesis of Pyran Analogues
A common and efficient method for the synthesis of 4H-pyran derivatives is the one-pot, multi-component reaction.[6]
General Procedure for the Synthesis of 2-amino-4H-Pyran Derivatives:
-
To a mixture of an appropriate aldehyde (1 mmol), malononitrile (1 mmol), and a 1,3-dicarbonyl compound (1 mmol) in ethanol (5 mL), add N-methylmorpholine (NMM) (30 mol%) as a catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, collect the solid product by filtration and purify by washing with water.
Synthesis of Schiff Bases Fused with 4H-Pyran:
-
In a 10 mL round-bottom flask, mix 2-amino-4H-pyran (1 mmol) with trimethylorthoformate or triethylorthoformate (2 mL).
-
Add 5 drops of acetic anhydride to the stirred mixture.
-
Heat the reaction mixture under reflux for 7-9 hours, monitoring the progress by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethanol and add water to precipitate the product.
-
Collect the solid by filtration and wash with water to obtain the pure Schiff base derivative.[6]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically determined using broth microdilution or agar disk diffusion methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Prepare a stock solution of each test compound (e.g., 1024 µg/mL in 20% Dimethyl Sulfoxide (DMSO)).
-
In a 96-well microtiter plate, add 100 µL of appropriate broth to all wells.
-
Add 40 µL of the test compound stock solution and 60 µL of broth to the first well (well A).
-
Perform serial two-fold dilutions by transferring 100 µL from well A to well B, and so on, down the plate. Discard 100 µL from the last well.
-
Prepare a standardized microbial suspension adjusted to 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension to achieve a final concentration of 5 x 10^5 CFU/mL.
-
Include control wells containing DMSO and broth only.
-
Seal the plate and incubate at 37°C for 24 to 48 hours.
-
The MIC is determined as the lowest concentration of the compound in a well with no visible microbial growth.[2][6]
Potential Mechanisms of Antimicrobial Action
The precise mechanisms by which pyran analogues exert their antimicrobial effects are still under investigation. However, several studies have proposed potential molecular targets and pathways.
One suggested mechanism is the inhibition of DNA gyrase , a type II topoisomerase essential for bacterial DNA replication.[2][7][8] By binding to this enzyme, pyran analogues may disrupt DNA synthesis, leading to bacterial cell death.
Another proposed mechanism involves the disruption of bacterial biofilms . Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics. Some spiro-4H-pyran derivatives have been shown to effectively disrupt these biofilms, suggesting a mechanism that targets the extracellular matrix or intercellular signaling within the biofilm.[9][10]
Furthermore, some studies suggest that pyran analogues may inhibit bacterial protein synthesis by targeting enzymes like methionine aminopeptidase (MetAP). Molecular docking studies have indicated that certain pyran derivatives can bind to the active site of this enzyme, preventing its function and thereby halting protein synthesis.
Finally, disruption of the bacterial cell membrane integrity is another plausible mechanism. Some small molecules with antimicrobial properties have been shown to perturb the bacterial membrane, leading to increased fluidity and leakage of cellular contents.[11][12]
Visualizing the Proposed Mechanisms and Workflows
To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for 4H-pyran analogues and their Schiff base derivatives.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids | PLOS Pathogens [journals.plos.org]
- 12. Using membrane perturbing small molecules to target chronic persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Analysis of Pyran Synthesis: Unraveling Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyran rings, a core scaffold in a vast array of pharmaceuticals and natural products, is a cornerstone of synthetic organic chemistry. Understanding the intricate mechanisms governing these syntheses is paramount for optimizing reaction conditions, enhancing yields, and designing novel derivatives. Computational analysis, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate these reaction pathways, providing invaluable insights into transition states and reaction energetics.
This guide offers a comparative analysis of the computational investigation of two prominent methods for pyran synthesis: multicomponent reactions (MCRs) and Diels-Alder reactions. We present a synthesis of quantitative data from the literature, detail the experimental and computational protocols employed, and provide visualizations of key reaction pathways to facilitate a deeper understanding of these complex transformations.
Data Presentation: A Comparative Look at Activation Energies
The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) is a critical parameter in determining the feasibility and rate of a chemical reaction. The following tables summarize computationally derived activation energies for key steps in different pyran synthesis pathways, offering a quantitative comparison between multicomponent and Diels-Alder strategies.
| Multicomponent Reaction Pathway | Key Step | Catalyst/Conditions | Computational Method | Activation Energy (kcal/mol) | Reference |
| Tetrahydrobenzo[b]pyran Synthesis | Overall Reaction | Fructose | Not Specified | 15.6 | [1] |
| Diels-Alder Reaction Pathway | Reaction Type | Reactants | Computational Method | Activation Energy (kcal/mol) | Reference |
| Dihydropyran Synthesis | Hetero-Diels-Alder | 3-methyl-2-butenal + 4-methoxypenta-1,3-diene | B3LYP/6-31G | 23 | [1] |
| Cyclohexene Derivative Synthesis | Homo-Diels-Alder | Methoxyethene + 3-formyl-2,4-dimethylpenta-1,3-diene | B3LYP/6-31G | 30 | [1] |
| Thermal Decomposition | Retro-Diels-Alder | 3,6-dihydro-2H-pyran | PBE0/6-311+G(d,p) | 46.8 | [2] |
| Thermal Decomposition | Retro-Diels-Alder | 4-methyl-3,6-dihydro-2H-pyran | PBE0/6-311+G(d,p) | 45.4 | [2] |
| Thermal Decomposition | Retro-Diels-Alder | 2,6-dimethyl-3,6-dihydro-2H-pyran | PBE0/6-311+G(d,p) | 43.7 | [2] |
Note: Direct comparison of activation energies should be approached with caution due to the variability in computational methods (level of theory and basis sets) and the specific substrates and catalysts studied in each report.
Experimental Protocols: Synthesizing the Pyran Core
The following are representative experimental procedures for the synthesis of pyrans via multicomponent and Diels-Alder reactions.
General Procedure for Multicomponent Synthesis of 4H-Pyrans
A mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a 1,3-dicarbonyl compound (1.0 mmol) is stirred in a solvent (e.g., ethanol, water, or a mixture) in the presence of a catalyst (e.g., triethylamine, piperidine, or a solid-supported catalyst) at room temperature or under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried. Further purification can be achieved by recrystallization.[3][4][5]
General Procedure for Diels-Alder Synthesis of 2H-Pyrans
A solution of a suitable diene, such as a 2-pyrone derivative, and a dienophile (e.g., an activated alkyne or alkene) in an appropriate solvent (e.g., toluene, xylene) is heated under reflux. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2H-pyran cycloadduct.[6][7]
Mandatory Visualization: Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps in pyran synthesis and a typical workflow for the computational analysis of these reactions.
Caption: A simplified workflow of a typical multicomponent reaction for the synthesis of 4H-pyrans.
Caption: The general mechanism of a Diels-Alder reaction for the synthesis of pyran derivatives.
Caption: A typical workflow for the computational analysis of a reaction mechanism using DFT.
Computational Methodologies: The Engine of Mechanistic Insight
The computational studies cited in this guide predominantly employ Density Functional Theory (DFT) to model the reaction mechanisms of pyran synthesis. A common approach involves the following steps:
-
Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. Popular DFT functionals for this purpose include B3LYP and PBE0.
-
Basis Set Selection: A basis set is a set of mathematical functions used to describe the atomic orbitals. The choice of basis set affects the accuracy and computational cost of the calculations. Commonly used basis sets in these studies include Pople-style basis sets like 6-31G* and 6-311+G(d,p).
-
Transition State Search: Locating the transition state is crucial for understanding the reaction barrier. This is often achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Analysis: Vibrational frequency calculations are performed to characterize the nature of the stationary points. A true minimum on the potential energy surface has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the correct reactants and products on the potential energy surface.
-
Solvation Effects: To model reactions in solution, implicit solvent models like the Polarizable Continuum Model (PCM) are often employed to account for the effect of the solvent on the reaction energetics.
Concluding Remarks
The computational analysis of reaction mechanisms provides a powerful lens through which to view and understand the synthesis of pyrans. While both multicomponent and Diels-Alder reactions are effective strategies for constructing the pyran ring, computational studies reveal key differences in their mechanistic pathways and energetic profiles. The quantitative data presented here, though not exhaustive, highlights the typically lower activation barriers associated with catalyzed multicomponent reactions compared to the thermal Diels-Alder and retro-Diels-Alder reactions.
This guide serves as a starting point for researchers interested in applying computational chemistry to the study of pyran synthesis. By leveraging the insights gained from these computational analyses, scientists can make more informed decisions in the design of synthetic routes and the development of novel pyran-based molecules with important applications in medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE: A Step-by-Step Guide
For Immediate Reference: The primary disposal method for (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE is to transfer it to a designated, approved hazardous waste disposal plant.[1] This chemical is classified as highly flammable, harmful if swallowed, causes severe skin burns and eye damage, is toxic if inhaled, and may cause respiratory irritation.[1] Adherence to stringent safety protocols is mandatory throughout the handling and disposal process.
This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate the risks of exposure.[2][3][4][5][6]
Required PPE includes:
-
Respiratory Protection: A NIOSH-approved respirator is necessary to prevent the inhalation of toxic vapors.[4][5][6]
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[2][3][4][5][6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant suit are required to prevent skin contact.[2][4][5]
-
Footwear: Closed-toe shoes, preferably chemical-resistant boots, should be worn.[6]
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Carefully transfer the waste this compound into a designated and compatible hazardous waste container. The container should be made of a material that will not react with the chemical.[7]
-
Do not mix this chemical with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Incompatible materials can lead to dangerous reactions.[7]
-
Ensure the container is properly sealed to prevent leaks or the escape of vapors.[7]
2. Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include all relevant hazard symbols (e.g., flammable, corrosive, toxic).
-
Indicate the date of accumulation.
3. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from heat, sparks, and open flames.[7]
-
The storage area should be secure and accessible only to authorized personnel.
-
Ensure secondary containment is in place to capture any potential leaks.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and further contamination.
1. Immediate Actions:
-
Alert all personnel in the immediate vicinity and evacuate the area if necessary.
-
If the spill is significant or if you are not trained to handle it, contact your institution's emergency response team immediately.
-
Eliminate all ignition sources.[1]
2. Spill Cleanup (for trained personnel with proper PPE):
-
Contain the spill using a chemical spill kit with absorbent materials that are non-reactive with the chemical (e.g., vermiculite, sand, or a commercial sorbent for flammable liquids).[1][10]
-
Carefully apply the absorbent material, starting from the outside of the spill and working inwards to prevent it from spreading.
-
Once the liquid is fully absorbed, use non-sparking tools to collect the material into a designated hazardous waste container.[11]
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
All materials used for the cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Quantitative Data Summary
| Hazard Classification | Details |
| Flammability | Highly flammable liquid and vapor[1] |
| Acute Oral Toxicity | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Causes severe skin burns[1] |
| Eye Damage/Irritation | Causes serious eye damage[1] |
| Acute Inhalation Toxicity | Toxic if inhaled[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation[1] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. sams-solutions.com [sams-solutions.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. mannsupply.com [mannsupply.com]
- 5. falseguridad.com [falseguridad.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Comprehensive Safety and Handling Guide for (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE
For Researchers, Scientists, and Drug Development Professionals: Essential Safety Protocols and Logistical Information for the Handling and Disposal of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE.
This compound is a chemical compound that requires careful handling due to its potential hazards, stemming from both its cyclic ether and aliphatic amine functionalities. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Therefore, a stringent approach to personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required at all times. A face shield should be worn over the goggles when handling larger quantities or when there is a risk of splashing.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4] Always inspect gloves for integrity before use and change them immediately if contaminated.[1][5] |
| Body Protection | Flame-Retardant Laboratory Coat | A flame-retardant and chemical-resistant lab coat must be worn and fully buttoned.[5] |
| Respiratory Protection | Respirator | Use of this compound should be restricted to a certified chemical fume hood.[2][6] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[1] |
| Foot Protection | Closed-Toed Shoes | Leather or chemical-resistant shoes that fully cover the foot are required.[4][7] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Key Handling Protocols
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][6]
-
Ignition Sources: This compound is likely flammable. Keep away from heat, sparks, open flames, and other ignition sources.[2][3][6][8] Use non-sparking tools and explosion-proof equipment.[1][3]
-
Static Discharge: Take precautionary measures against static discharges by grounding and bonding containers and equipment.[3]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2][3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
Spill and Emergency Procedures
Immediate and appropriate response to a spill is critical to prevent injury and further contamination.
Spill Response Plan
Caption: A logical flow diagram for responding to a chemical spill.
-
Small Spills: For a small spill, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop up the material using non-sparking tools and place it into a sealed container for disposal.[2]
-
Large Spills: For a large spill, evacuate the laboratory immediately and alert emergency personnel.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain. |
| Contaminated Materials | All contaminated materials (e.g., absorbent pads, gloves, lab coats) must be collected in a sealed, labeled hazardous waste container for proper disposal. |
| Empty Containers | Empty containers may retain product residue and should be treated as hazardous waste.[2] Do not reuse empty containers. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[9]
References
- 1. echemi.com [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. chemos.de [chemos.de]
- 7. epa.gov [epa.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. hazmatschool.com [hazmatschool.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
